3-Pyrrolidin-3-ylpyridine dioxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxalic acid;3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;2*3-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZMJTXCSCMPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Pyrrolidin-3-ylpyridine Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-Pyrrolidin-3-ylpyridine Dioxalate, a heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. The pyrrolidine-pyridine scaffold is a key structural motif in a variety of biologically active molecules, and this guide will delve into the synthesis, physicochemical characteristics, and potential biological applications of this specific derivative. Given the limited publicly available data for this exact compound, this guide will also draw upon established knowledge of structurally related analogues to provide a well-rounded and scientifically grounded resource for researchers. This document is intended to serve as a foundational reference for those working with or considering the use of this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
3-Pyrrolidin-3-ylpyridine, in its dioxalate salt form, is a compound that merges the structural features of a saturated pyrrolidine ring with an aromatic pyridine ring. This combination imparts a unique set of physicochemical properties that are critical for its behavior in both chemical and biological systems.
1.1. Core Structure and Nomenclature
-
IUPAC Name: oxalic acid;3-pyrrolidin-3-ylpyridine[1]
-
CAS Number: 1352305-34-0 (for the dioxalate salt)[1]
-
Molecular Formula: C₁₃H₁₆N₂O₈[1]
-
Molecular Weight: 344.28 g/mol
-
Canonical SMILES: C1=CN=CC(C2CCNC2)=C1.O=C(O)C(=O)O.O=C(O)C(=O)O[1]
The core structure consists of a pyrrolidine ring attached at its 3-position to the 3-position of a pyridine ring. The dioxalate salt formation involves the protonation of the basic nitrogen atoms of the pyridine and/or pyrrolidine rings by two equivalents of oxalic acid.
1.2. Physicochemical Data
Direct experimental data for 3-Pyrrolidin-3-ylpyridine is limited. Therefore, the following table includes data for the parent compound where available, alongside predicted values and data from structurally similar compounds to provide a scientifically informed estimation of its properties.
| Property | Value (3-Pyrrolidin-3-ylpyridine) | Notes and References for Analogous Compounds |
| Physical State | Off-white solid | As the dioxalate salt. The free base is likely a liquid.[2] |
| pKa (Predicted) | Pyridine N: ~5.0 - 5.5 Pyrrolidine N: ~9.0 - 10.0 | The pKa of pyridine is ~5.2. The pKa of the pyrrolidine nitrogen in related structures is typically higher. For 3-(pyrrolidin-2-yl)pyridine, a predicted pKa is 9.09.[3] The basicity of 4-pyrrolidinylpyridine is reported as a pKa of 9.58.[4] |
| logP (Predicted) | 0.5 - 1.5 | The predicted logP for the free base is likely to be in this range, indicating moderate lipophilicity. The logP for the related 3-(pyrrolidin-2-yl)pyridine is reported as 0.17.[5] Calculated logP values can vary significantly based on the algorithm used.[6][7] |
| logD at pH 7.4 (Predicted) | 0.0 - 1.0 | At physiological pH, the pyrrolidine nitrogen will be partially protonated, reducing the distribution into the octanol phase. For 3-(1-Benzylpyrrolidin-2-yl)pyridine, the LogD7.4 is 3.11.[8] |
| Solubility | Soluble in water | The dioxalate salt form is expected to have good aqueous solubility. The free base is likely soluble in organic solvents like dichloromethane and chloroform.[1] For 3-(pyrrolidin-2-yl)pyridine, solubility in water is reported as 50 mg/mL.[3] |
| Melting Point | Not available | The melting point of the related 3-(pyrrolidin-1-yl)pyridine is 28-31 °C.[9] |
| Boiling Point | Not available | The boiling point of 3-(pyrrolidin-2-yl)pyridine is 107-108 °C at 2 mmHg.[3] |
Synthesis and Purification
2.1. Proposed Synthetic Pathway: Reductive Amination
A logical and efficient approach to the synthesis of the 3-Pyrrolidin-3-ylpyridine free base is through the reductive amination of a suitable pyridine-containing ketone with a protected aminoacetaldehyde equivalent, followed by deprotection and cyclization.
Caption: Proposed synthetic workflow for this compound.
2.2. Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general synthetic methodologies.[13]
Step 1: Synthesis of N-protected 3-(pyridin-3-yl)pyrrolidin-2-one
-
To a solution of 3-acetylpyridine in a suitable solvent (e.g., methanol), add an equimolar amount of a protected aminoacetaldehyde dimethyl acetal (e.g., N-benzyl or N-Boc protected).
-
Add a catalytic amount of a dehydrating agent (e.g., molecular sieves) and stir at room temperature for 2-4 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amino alcohol is then subjected to intramolecular cyclization. This can be achieved by heating in a high-boiling point solvent or by using a coupling agent to facilitate lactam formation.
Step 2: Reduction to 3-Pyrrolidin-3-ylpyridine (Free Base)
-
To a solution of the N-protected 3-(pyridin-3-yl)pyrrolidin-2-one in a dry, aprotic solvent (e.g., THF) under an inert atmosphere, add a strong reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC until completion.
-
Cool the reaction to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude free base.
Step 3: Formation of the Dioxalate Salt
-
Dissolve the crude 3-Pyrrolidin-3-ylpyridine free base in a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate flask, prepare a solution of two equivalents of oxalic acid in the same solvent.
-
Add the oxalic acid solution dropwise to the free base solution with stirring.
-
The dioxalate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
2.3. Purification and Characterization
Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the empirical formula.
Analytical Methodologies
3.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of 3-Pyrrolidin-3-ylpyridine. Given its basic nature, a mobile phase with a low pH buffer (e.g., formic acid or sulfuric acid in water) and an organic modifier (e.g., acetonitrile or methanol) would provide good peak shape and retention.
Caption: A typical workflow for the HPLC analysis of 3-Pyrrolidin-3-ylpyridine.
3.2. Spectroscopic Characterization
-
¹H NMR: The spectrum would show signals for the pyridine ring protons (in the aromatic region, ~7.0-8.5 ppm) and the pyrrolidine ring protons (in the aliphatic region, ~1.5-4.0 ppm). The exact chemical shifts and coupling patterns would depend on the solvent and the protonation state.
-
¹³C NMR: The spectrum would exhibit signals for the pyridine ring carbons (~120-150 ppm) and the pyrrolidine ring carbons (~25-60 ppm).
-
FTIR: Characteristic peaks would include N-H stretching (for the secondary amine in the free base), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-N stretching.
-
Mass Spectrometry: The free base would show a molecular ion peak corresponding to its molecular weight (148.21 g/mol ). Fragmentation patterns would likely involve cleavage of the pyrrolidine ring and loss of side chains.
Pharmacological Profile and Mechanism of Action
The 3-pyrrolidinyl-pyridine scaffold is a key pharmacophore in many neurologically active compounds. Based on the extensive literature for related molecules, 3-Pyrrolidin-3-ylpyridine is predicted to interact with several key neurotransmitter systems.
4.1. Primary Biological Targets
The primary biological targets for this class of compounds are ligand-gated ion channels and neurotransmitter transporters.
Caption: Potential primary biological targets of 3-Pyrrolidin-3-ylpyridine.
4.2. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity to nicotine suggests that 3-Pyrrolidin-3-ylpyridine could be a ligand for nAChRs.[14] Nicotine itself binds with high affinity to the α4β2 subtype of nAChRs.[15] The affinity and functional activity (agonist or antagonist) of 3-Pyrrolidin-3-ylpyridine at various nAChR subtypes would need to be determined experimentally.
4.3. Monoamine Transporter Inhibition
Many pyrrolidine-containing compounds are known to be potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[16][17][18][19][20][21] The affinity for these transporters is highly dependent on the substitution pattern on both the pyrrolidine and aromatic rings. It is plausible that 3-Pyrrolidin-3-ylpyridine exhibits some degree of inhibitory activity at these transporters, which could contribute to its overall pharmacological profile.
4.4. Experimental Protocol: Radioligand Binding Assay for nAChRs
This protocol provides a general framework for assessing the binding affinity of a test compound to nAChRs.[5]
-
Preparation of Membranes: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α3-containing receptors) or from rat brain tissue.
-
Incubation: In a 96-well plate, incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-cytisine or [³H]-epibatidine) and varying concentrations of the test compound (3-Pyrrolidin-3-ylpyridine).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 75 minutes at 4°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Safety and Handling
5.1. Hazard Identification
Based on available safety data for the dioxalate salt, the following hazards have been identified:
5.2. Precautionary Measures
Standard laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
Conclusion
This compound is a compound with significant potential for applications in neuroscience research and drug discovery. Its structural features suggest likely interactions with nicotinic acetylcholine receptors and monoamine transporters. While direct experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, and potential pharmacological profile based on established chemical principles and data from closely related analogues. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this promising compound.
References
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
- Gawalska, A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. International Journal of Molecular Sciences, 25(20), 11276.
- Nicotinic receptor binding: Significance and symbolism. (2025). ScienceDirect.
- Gałczyńska, K., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic Chemistry, 141, 106903.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Zhang, X., et al. (2025). Pyrrolidine synthesis via a ring contraction of pyridines.
- Wróbel, M., et al. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. Bioorganic Chemistry, 97, 103662.
- Zwart, R., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214930120.
-
U.S. Environmental Protection Agency. (n.d.). 3-(1-Benzylpyrrolidin-2-yl)pyridine Properties. Retrieved from [Link]
- Gawalska, A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter.
- Gałczyńska, K., et al. (2025). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT.
-
Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]
-
Kaggle. (n.d.). LogP of Chemical Structures. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 69698-09-5 | 3-(Pyrrolidin-1-yl)pyridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. Retrieved from [Link]
- Nordberg, A., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neuropharmacology, 37(7), 917-924.
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
- Goral, J., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1835-1839.
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585.
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
IRIS. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
YouTube. (2013, July 8). Mod-33 Lec-37 Pyridine Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Appro. Retrieved from [Link]
- Zhang, X., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 927-938.
- Petruczynik, A. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
-
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
- Loun, B., et al. (2001). Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. Bioorganic & Medicinal Chemistry Letters, 11(9), 1155-1158.
-
ACS Publications. (1999, June 24). Ligand Binding to Nicotinic Acetylcholine Receptor Investigated by Surface Plasmon Resonance. Retrieved from [Link]
- Purohit, P., & Auerbach, A. (2013). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of general physiology, 141(3), 367-379.
-
MDPI. (2021, September 13). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyrrolidin-1-YL-pyridine. Retrieved from [Link]
-
MDPI. (2023, February 10). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- Google Patents. (n.d.). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
-
ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Retrieved from [Link]
-
PMC. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]
Sources
- 1. Buy 3-(3-methylpyrrolidin-3-yl)pyridine | 557076-73-0 [smolecule.com]
- 2. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 3. 3-(吡咯烷-2-基)吡啶 | 5746-86-1 [m.chemicalbook.com]
- 4. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. kaggle.com [kaggle.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. iris.unife.it [iris.unife.it]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of Three-Dimensional Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to 3-Pyrrolidin-3-ylpyridine Dioxalate (CAS 1352305-34-0): A Scaffold for Modern Drug Discovery
In the landscape of modern drug discovery, the emphasis has shifted from large collections of flat, aromatic compounds towards molecules with greater three-dimensional complexity. Saturated heterocyclic scaffolds are at the forefront of this evolution, offering a pathway to improved pharmacological properties by enabling more specific and nuanced interactions with biological targets. The 3-Pyrrolidin-3-ylpyridine structure represents a deliberate and strategic fusion of two pharmacologically significant moieties: the conformationally flexible, sp3-rich pyrrolidine ring and the versatile pyridine ring, a common feature in numerous FDA-approved drugs.[1][2][3] The pyrrolidine core is a cornerstone in many natural products and pharmaceuticals, valued for its ability to introduce stereochemical diversity and explore three-dimensional space.[4][5][6] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, presenting it not as a final drug but as a pivotal building block for creating novel and effective therapeutic agents.
Core Physicochemical and Safety Profile
This compound is supplied as a stable salt, which enhances its handling properties compared to the freebase. Understanding its fundamental characteristics is the first step in any research endeavor.
Chemical Identity and Properties
The compound's key identifiers and properties are summarized below. This data forms the baseline for all experimental work, from calculating molar concentrations to interpreting analytical data.
| Property | Value | Source |
| CAS Number | 1352305-34-0 | [7] |
| Molecular Formula | C₁₃H₁₆N₂O₈ | [7] |
| IUPAC Name | oxalic acid;3-pyrrolidin-3-ylpyridine | [7] |
| Synonyms | 3-(3-Pyridinyl)pyrrolidine Dioxalate | N/A |
| Molecular Weight | 328.28 g/mol | Calculated |
| Purity | ≥95.0% | [7] |
| Canonical SMILES | C1=CN=CC(C2CCNC2)=C1.O=C(O)C(=O)O.O=C(O)C(=O)O | [7] |
Hazard Evaluation and Safe Handling Protocols
As a matter of scientific integrity, all protocols must begin with safety. The dioxalate salt of 3-Pyrrolidin-3-ylpyridine is classified with specific hazards that mandate rigorous handling procedures.[7]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[7]
-
Signal Word: Warning.[7]
Standard Laboratory Operating Procedure (SLOP):
-
Personal Protective Equipment (PPE): Always handle the compound wearing a lab coat, tightly fitting safety goggles, and chemical-resistant gloves (e.g., nitrile).[8] Inspect gloves prior to use.[8]
-
Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[9]
-
Emergency Procedures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[8]
-
Synthesis and Structural Rationale
The synthesis of 3-Pyrrolidin-3-ylpyridine is not merely a procedural task; it is an exercise in chemical strategy. The choice of synthetic route is guided by the need for efficiency, scalability, and functional group tolerance. While multiple pathways exist for creating pyrrolidine rings[5][10], the "borrowing hydrogen" methodology offers an elegant and atom-economical approach.[11]
Proposed Synthetic Workflow
This protocol describes a plausible, multi-step synthesis of the 3-Pyrrolidin-3-ylpyridine freebase, followed by salt formation. The causality behind each step is explained to provide a deeper understanding of the process.
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. dovepress.com [dovepress.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. fishersci.com [fishersci.com]
- 10. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Structural Elucidation and Characterization of 3-Pyrrolidin-3-ylpyridine Dioxalate
A Comprehensive Technical Guide for Drug Development & Analytical Chemistry
Executive Summary
3-Pyrrolidin-3-ylpyridine (also known as 3-(3-pyridyl)pyrrolidine) is a structural isomer of nornicotine. While nornicotine (3-pyrrolidin-2-ylpyridine) is a well-characterized minor tobacco alkaloid and metabolite, the 3,3'-linked isomer represents a distinct chemical entity often utilized as a building block in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.
This guide details the structural elucidation of its dioxalate salt form . The dioxalate salt is preferred in pharmaceutical development due to its enhanced crystallinity, stability, and solubility compared to the hygroscopic free base. The core challenge in characterization lies in definitively distinguishing the 3,3'-isomer from the 3,2'-isomer (nornicotine) using spectroscopic methods.
Chemical Identity & Physical Properties[1][2][3][4]
Before advanced spectroscopy, the fundamental chemical identity must be established.
| Property | Specification |
| IUPAC Name | 3-(pyrrolidin-3-yl)pyridine; oxalic acid (1:2) |
| Common Name | 3-Pyrrolidin-3-ylpyridine dioxalate |
| CAS Number | 1352305-34-0 (Dioxalate); 150281-46-2 (Oxalate generic) |
| Molecular Formula | |
| Molecular Weight | 328.27 g/mol (Salt) / 148.21 g/mol (Base) |
| Stoichiometry | 1:2 (Base : Oxalic Acid) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water ( |
Structural Elucidation Workflow
The following diagram outlines the logical decision tree used to validate the structure, moving from elemental composition to regiochemical assignment.
Figure 1: Step-by-step structural elucidation logic flow.
Mass Spectrometry (HR-MS)
Mass spectrometry is the first line of defense to confirm the molecular weight of the parent base.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Observation: The dioxalate salt dissociates in solution. The spectrum will be dominated by the protonated base
. -
Key Signal:
(Calculated for ). -
Fragmentation Pattern (MS/MS):
-
m/z ~80: Loss of the pyrrolidine ring (characteristic of pyridine derivatives).
-
m/z ~70: Pyrrolidine fragment (
), indicating the integrity of the saturated ring.
-
NMR Spectroscopy: The Definitive Assignment
This is the critical section for distinguishing the target molecule from nornicotine. All data assumes DMSO-
1H NMR (Proton)
The proton spectrum reveals the salt stoichiometry and the symmetry of the pyrrolidine ring.
-
Oxalate Signal: A broad singlet (or absence due to exchange) for the acidic protons (
), but the carbon backbone is invisible in 1H. Note: In , oxalate protons exchange and are not seen. -
Pyridine Region (7.0 – 9.0 ppm):
-
Pyrrolidine Region (2.0 – 4.0 ppm) - The Differentiator:
-
Target (3-substituted): The connection point is a methine (CH) at position 3'. This proton appears as a quintet or complex multiplet typically around 3.4 – 3.6 ppm .
-
Contrast with Nornicotine (2-substituted): The connection point is H2', which appears as a triplet/dd further downfield (~4.2 – 4.5 ppm) due to the alpha-nitrogen effect.
-
Methylene Protons: In the 3-substituted isomer, you will observe three distinct
groups. The adjacent to the nitrogen (C2' and C5') will be deshielded (~3.2 - 3.5 ppm), while the C4' will be more shielded (~2.0 - 2.4 ppm).
-
13C NMR (Carbon)[6]
-
Oxalate Carbons: A distinct signal at ~164-165 ppm (C=O).
-
Stoichiometry Check: Integration of the oxalate carbon (if quantitative C13 is run) or comparison of signal intensity in 1H NMR (if oxalate protons are visible in DMSO) confirms the 1:2 ratio.
-
Pyrrolidine Carbons:
-
C3' (Methine): ~40-45 ppm (Connection point).
-
C2', C5' (Methylenes): ~45-50 ppm (Adjacent to N).
-
C4' (Methylene): ~30 ppm.
-
2D NMR (HMBC) - The "Smoking Gun"
Heteronuclear Multiple Bond Correlation (HMBC) proves the linkage position.
-
Experiment: Look for long-range coupling (2-3 bonds) from the Pyridine C3 (quaternary carbon connecting the rings).
-
Target (3-pyrrolidinyl): Pyridine C3 will correlate to three pyrrolidine carbons: The methine (C3') and two methylenes (C2' and C4').
-
Nornicotine (2-pyrrolidinyl): Pyridine C3 will correlate to the methine (C2') and only one methylene (C3').
Experimental Protocols
Protocol A: Preparation of Dioxalate Salt
Use this protocol to generate the specific crystal form for analysis.
-
Dissolution: Dissolve 1.0 eq (e.g., 148 mg) of 3-(pyrrolidin-3-yl)pyridine free base in 2 mL of Ethanol (EtOH).
-
Acid Addition: Prepare a saturated solution of Oxalic Acid Dihydrate in warm EtOH (2.2 eq).
-
Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring. A white precipitate should form immediately.
-
Crystallization: Heat the mixture to reflux until the solid dissolves, then allow it to cool slowly to room temperature, then to 4°C overnight.
-
Isolation: Filter the crystals, wash with cold EtOH and Diethyl Ether. Dry under vacuum at 40°C.
Protocol B: NMR Sample Preparation
Critical for observing exchangeable protons and ensuring salt stability.
-
Solvent Choice: Use DMSO-
(0.6 mL) for the initial screen to attempt to see the ammonium ( ) and carboxylic ( ) protons. Use for clean aliphatic resolution (though exchangeable protons will vanish). -
Concentration: 10-15 mg of the dioxalate salt.
-
Acquisition:
-
Run 1H (16 scans).
-
Run 13C (1024 scans minimum due to carbon splitting).
-
Run COSY (to map the spin system of the pyrrolidine ring).
-
Run HMBC (optimized for 8 Hz coupling).
-
References
-
Fluorochem. (2023). This compound Safety Data Sheet & Structure. Retrieved from
-
Smolecule. (2024). 3-(3-methylpyrrolidin-3-yl)pyridine Structure Analysis. (Analogous structural logic). Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 412: Nornicotine (Isomer Comparison). Retrieved from
-
Sippy, K. B., et al. (2009).[3] "Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters, 19(6), 1682-1685.[3] (Context on 3-pyridyl pyrrolidine synthesis). Retrieved from
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Pyrrolidin-3-ylpyridine Dioxalate: A Putative Nicotinic Acetylcholine Receptor Modulator
This guide provides a comprehensive framework for the pharmacological characterization of 3-Pyrrolidin-3-ylpyridine dioxalate. Given the absence of direct literature on this specific compound, we present a scientifically rigorous approach grounded in the well-established pharmacology of its structural analogs. The central hypothesis of this guide is that this compound functions as a modulator of nicotinic acetylcholine receptors (nAChRs). We will detail the rationale behind this hypothesis and provide a suite of experimental protocols to definitively test it, enabling researchers to elucidate its mechanism of action.
Introduction: The Significance of the Pyrrolidinyl-Pyridine Scaffold
The pyrrolidine and pyridine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The combination of these two heterocycles is particularly noteworthy for its interaction with the central nervous system. The prototypical example is nicotine, where the pyridine and N-methylpyrrolidine rings are crucial for its binding to and activation of nAChRs.[2] Extensive research into nicotine and its analogs, such as the potent analgesic epibatidine, has established a rich structure-activity relationship (SAR) for nAChR ligands.[3][4]
This compound, with its core structure of a pyridine ring linked to a pyrrolidine ring, fits squarely within this chemical space. While direct studies on this compound are not publicly available, its structural similarity to known nAChR modulators provides a strong rationale for investigating its activity at these receptors. This guide will provide the necessary theoretical background and practical methodologies to undertake such an investigation.
The Nicotinic Acetylcholine Receptor Superfamily: A Key Therapeutic Target
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine and the exogenous alkaloid nicotine.[4] These receptors are pentameric structures, assembled from a variety of subunits (α2-α10 and β2-β4 in neurons), which leads to a wide diversity of nAChR subtypes with distinct pharmacological and physiological properties.[5] The most abundant subtypes in the brain are the α4β2 and α7 receptors.[2]
The binding of an agonist to the extracellular domain of the nAChR triggers a conformational change that opens an intrinsic ion channel, primarily permeable to sodium and calcium ions. The resulting influx of cations leads to depolarization of the neuronal membrane and the modulation of neurotransmitter release. Through these actions, nAChRs play a critical role in a wide range of cognitive and physiological processes, including learning and memory, attention, and reward. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for drug discovery.[6]
Rationale for nAChRs as the Primary Target of 3-Pyrrolidin-3-ylpyridine
The hypothesis that 3-Pyrrolidin-3-ylpyridine acts on nAChRs is based on extensive SAR studies of related compounds. The pyridine ring of nicotine acts as a hydrogen bond acceptor, while the protonated pyrrolidine ring forms a critical cation-π interaction with an aromatic residue in the receptor's binding pocket.[7] The position and substitution of these rings significantly influence binding affinity and subtype selectivity.
Studies on deschloroepibatidine analogs, which feature a substituted pyridine ring, have demonstrated high-affinity binding to α4β2* nAChRs, with some compounds acting as potent antagonists.[8] Furthermore, modifications to the pyrrolidine ring of nicotine have been shown to produce distinct effects on α7 and α4β2 receptor interactions.[2] The structural similarity of 3-Pyrrolidin-3-ylpyridine to these well-characterized nAChR ligands strongly suggests that it will also engage these receptors. The following table summarizes the nAChR binding affinities of selected pyrrolidinyl-pyridine analogs from the literature, providing a benchmark for the expected potency of 3-Pyrrolidin-3-ylpyridine.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| (-)-Nicotine | α4β2 | 1 | [9] |
| Epibatidine | α4β2 | 0.05 | [8] |
| Compound 6b (deschloroepibatidine analog) | α4β2 | 0.13 | [8] |
| A-84543 | α4β2 | ~1 | [10] |
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to characterize its binding affinity, functional activity, and subtype selectivity at nAChRs.
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing the human nAChR subtypes of interest (e.g., α4β2, α7, α3β4).
-
Harvest the cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a known concentration of a high-affinity radioligand for the target nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for determining nAChR binding affinity.
Objective: To characterize the functional activity of this compound as an agonist, antagonist, or allosteric modulator at specific nAChR subtypes.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Testing:
-
Apply increasing concentrations of this compound to the oocyte and record the resulting inward current.
-
Plot the current amplitude as a function of concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal efficacy).
-
-
Antagonist Testing:
-
Apply a fixed concentration of a known nAChR agonist (e.g., acetylcholine) in the absence and presence of increasing concentrations of this compound.
-
Measure the inhibition of the agonist-induced current by the compound.
-
Calculate the IC₅₀ for the antagonistic effect.
-
Diagram of TEVC Functional Assay Workflow:
Caption: Putative signaling pathway for 3-Pyrrolidin-3-ylpyridine.
References
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic acetylcholine receptor binding and activation. Current Protocols in Toxicology, 64(1), 11-18.
-
A-84543. (n.d.). In PubChem. Retrieved February 17, 2026, from [Link]
- Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist. Molecular Pharmacology, 45(4), 563-569.
- Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Riordan, E. H., & Damaj, M. I. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5783-5792.
- Li Petri, G., Piras, M., & Carta, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.
- Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., & Lu, D. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180.
- Sladowska, H., Sieklucka-Dziuba, M., & Kleinrok, Z. (1994). Synthesis and pharmacological properties of new N-substituted piperazinalkyl derivatives of 6-methyl-2-(1-piperidine)-pyridine-1,3-dione. Acta Poloniae Pharmaceutica, 51(4-5), 323-328.
- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120.
- Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11.
- Gündisch, D. (2000). Nicotinic acetylcholine receptors as therapeutic targets.
-
ResearchGate. (n.d.). Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. Retrieved from [Link]
- Zou, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.
- Wold, E. A., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(1), 108-116.
-
ResearchGate. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Retrieved from [Link]
- Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry, 269, 116263.
- Gatch, M. B., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Pharmacology, Biochemistry and Behavior, 145, 14-20.
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491.
- Celie, P. H., van Rossum-Fikkert, S. E., van Dijk, W. J., Brejc, K., Smit, A. B., & Sixma, T. K. (2004). Nicotine and carbamylcholine binding to nicotinic acetylcholine receptors as studied in AChBP crystal structures. Neuron, 41(6), 907-914.
- Zou, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.
- Butler, D. E., Poschel, B. P., & Marriott, J. G. (1981). Cognition-activating properties of 3-(aryloxy)pyridines. Journal of Medicinal Chemistry, 24(3), 346-350.
Sources
- 1. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Pyrrolidinyl Pyridine Compounds: A Technical Guide
Executive Summary
The pyrrolidinyl pyridine scaffold—comprising a saturated pyrrolidine ring linked to an aromatic pyridine moiety—represents a privileged structure in medicinal chemistry. This guide analyzes the biological activity of this scaffold, focusing on its critical role in modulating Histamine H3 Receptors (H3R) and Nicotinic Acetylcholine Receptors (nAChRs) . Unlike fused pyrrolopyridines (azaindoles), these linked systems offer unique conformational flexibility, allowing them to span specific binding pockets in G-Protein Coupled Receptors (GPCRs) and Ligand-Gated Ion Channels (LGICs).
This document details the Structure-Activity Relationships (SAR), therapeutic mechanisms, and validated experimental protocols required to assay these compounds, specifically for researchers in neuropsychiatry and inflammation drug discovery.
Structural Basis & SAR Analysis[1]
The biological versatility of pyrrolidinyl pyridines stems from the interplay between the basic pyrrolidine nitrogen (cationic center) and the pyridine ring (hydrogen bond acceptor/donor).
The Pharmacophore Distinction[2]
-
nAChR Ligands (e.g., ABT-089): Require a specific distance between the cationic pyrrolidine nitrogen and the pyridine nitrogen (often ~4–5 Å). The ether linker in compounds like ABT-089 provides the necessary rotational freedom to mimic acetylcholine.
-
H3R Antagonists: Often utilize the pyrrolidine as a central core. The nitrogen is typically substituted with non-basic lipophilic groups to penetrate the CNS, while the pyridine ring serves as an anchor in the orthosteric binding site.
Visualization: SAR Logic
The following diagram illustrates the divergent optimization pathways for this scaffold.
Figure 1: Divergent SAR optimization pathways for the pyrrolidinyl pyridine scaffold targeting nAChR versus H3 receptors.
Therapeutic Mechanisms & Key Compounds[3]
Histamine H3 Receptor Antagonism
Mechanism: The H3 receptor is a presynaptic auto-receptor. Activation inhibits histamine synthesis and release. Pyrrolidinyl pyridine antagonists block this negative feedback loop, increasing histamine release in the cortex, which promotes wakefulness and cognitive acuity.
-
Key Compound: Analogs of CEP-26401 or A-366833.
-
Clinical Relevance: Narcolepsy, ADHD, and cognitive deficits in Schizophrenia.[1]
Nicotinic Acetylcholine Receptor Modulation
Mechanism: Compounds like ABT-089 act as partial agonists at α4β2 nAChRs. They facilitate cholinergic transmission without the rapid desensitization associated with nicotine, offering a wider therapeutic window.
-
Key Compound: 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089).[2][3]
-
Clinical Relevance: Alzheimer’s disease, analgesia.[4]
Quantitative Data Summary
The following table summarizes potency data from key literature sources for pyrrolidinyl pyridine derivatives.
| Compound Class | Target | Representative Compound | Potency (Ki / IC50) | Biological Effect | Source |
| nAChR Ligand | α4β2 nAChR | ABT-089 | Ki = 16 nM | Cognitive Enhancement | [1] |
| H3R Antagonist | Human H3R | Non-imidazole Analog 4a | Ki = 0.8 nM | Wake Promotion | [2] |
| H3R Antagonist | Rat H3R | Pyrrolidine Derivative 12 | Ki = 4.2 nM | Anti-obesity | [3] |
| MK2 Inhibitor | MAPKAPK2 | MK2 Inhibitor IV | IC50 = 8.5 nM | Anti-inflammatory | [4] |
Experimental Protocols
To ensure data reproducibility, the following protocols are standardized for evaluating pyrrolidinyl pyridine derivatives.
Protocol A: H3 Receptor Radioligand Binding Assay
Purpose: To determine the affinity (
Reagents:
-
Ligand:
-N-α-methylhistamine ( -NAMH).[5] -
Membranes: HEK-293 cell membranes stably expressing human H3R.
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.
Step-by-Step Methodology:
-
Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer to a concentration of 5–15 µg protein/well.
-
Incubation Setup: In a 96-well polypropylene plate, add:
-
25 µL of Test Compound (diluted in DMSO/Buffer, 10 concentrations).
-
25 µL of
-NAMH (Final concentration ~2 nM). -
150 µL of Membrane suspension.
-
-
Non-Specific Binding (NSB): Define using 10 µM unlabeled clobenpropit or thioperamide.
-
Equilibrium: Incubate for 120 minutes at 25°C with gentle shaking. Note: H3R kinetics are slow; insufficient incubation leads to underestimated affinity.
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris-HCl buffer.
-
Quantification: Add liquid scintillant and count radioactivity (CPM). Calculate
and convert to using the Cheng-Prusoff equation.[6]
Protocol B: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)
Purpose: To assess the systemic anti-inflammatory efficacy of the compound (relevant for MK2 inhibition or cholinergic anti-inflammatory pathways).
Methodology:
-
Animals: Male Wistar rats (180–220 g).
-
Administration: Administer test compound (p.o. or i.p.) 1 hour prior to challenge.
-
Challenge: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
, where is the mean edema volume of control and is the treated group.
Mechanism of Action Visualization
Understanding the downstream signaling of the H3 receptor is critical for interpreting functional assay results (e.g., cAMP accumulation or GTPγS binding).
Figure 2: Mechanism of Action for H3R Antagonists. By blocking the constitutive inhibitory signal of the H3 receptor, these compounds disinhibit Adenylyl Cyclase, raising cAMP levels and promoting neurotransmitter release.
Future Outlook: ADME Optimization
While biological activity is high, the pyrrolidinyl pyridine scaffold often faces metabolic stability challenges. The pyrrolidine ring is susceptible to oxidative metabolism (P450-mediated hydroxylation). Future development focuses on:
-
Fluorination: Adding fluorine to the pyrrolidine ring to block metabolic hot spots.
-
Rigidification: Using bridged pyrrolidines (e.g., azabicyclo systems) to improve selectivity and metabolic half-life.
References
-
Sullivan, J. P., et al. (1997). Pharmacological properties of ABT-089: a novel cholinergic channel modulator for the treatment of cognitive disorders. Journal of Pharmacology and Experimental Therapeutics.
-
Stocking, E. M., et al. (2010).[7] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[7] Bioorganic & Medicinal Chemistry Letters.[7][8][9]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology.
-
Huang, X., et al. (2011). Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 Inhibitors. ACS Medicinal Chemistry Letters.[10][11]
-
Cowart, M. D., et al. (2005). Rotationally constrained 2-(2-pyrrolidinyl)pyridines: potent, enantioselective nicotinic receptor agonists. Journal of Medicinal Chemistry.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
3-Pyrrolidin-3-ylpyridine Dioxalate: Technical Monograph & Experimental Guide
[1]
Content Type: Technical Whitepaper Audience: Senior Scientists, Pharmacologists, and Structural Biologists Version: 2.0 (Current as of 2026)
Executive Summary
3-Pyrrolidin-3-ylpyridine dioxalate (CAS: N/A for salt, Base CAS: 123502-31-0) represents a critical structural probe in the characterization of Nicotinic Acetylcholine Receptors (nAChRs).[1] Unlike its structural isomer nornicotine (3-pyrrolidin-2-ylpyridine), this ligand features a pyrrolidine ring attached at the C3 position, altering the distance and angular vector of the cationic nitrogen relative to the pyridine
This geometric distinction makes it an essential tool for defining the steric tolerance of the nAChR orthosteric binding pocket, particularly in distinguishing between
Chemical & Physical Profile
Understanding the physicochemical properties of the dioxalate salt is prerequisite for reproducible stock preparation. The dioxalate form is selected to enhance crystallinity and water solubility compared to the hygroscopic free base.
Technical Specifications
| Property | Specification |
| IUPAC Name | 3-(Pyrrolidin-3-yl)pyridine; bis(oxalic acid) salt |
| Molecular Formula | |
| Molecular Weight | 328.23 g/mol (Salt); 148.21 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mM), DMSO (>100 mM) |
| pKa (Calculated) | Pyridine N: ~3.2; Pyrrolidine N: ~9.8 |
| Storage | -20°C, desiccated.[1] Protect from light. |
Handling & Stability
-
Hygroscopicity: The dioxalate salt mitigates the extreme hygroscopicity of the free amine. However, stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles, which can induce oxalate precipitation or oxidative degradation.[1]
-
Safety: Oxalates are nephrotoxic and irritants. Handle with standard PPE (nitrile gloves, safety glasses).
Pharmacological Mechanism[1][2]
Mechanism of Action (MoA)
3-Pyrrolidin-3-ylpyridine acts as an orthosteric ligand at the nAChR.[1] Its binding is driven by two key interactions within the aromatic box of the receptor's
-
Cation-
Interaction: The protonated pyrrolidine nitrogen interacts with Trp149 (in ). -
Hydrogen Bonding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the complementary subunit (or water-mediated networks).
Structural Significance (The Isomer Effect)
The shift of the pyrrolidine attachment from C2 (nornicotine) to C3 alters the pharmacophore's "bite angle."
-
Nornicotine (C2): Optimal fit for
activation. -
3-Pyrrolidin-3-ylpyridine (C3): This isomer typically exhibits reduced efficacy (partial agonism) or antagonism depending on the subtype, serving as a "molecular ruler" to measure the flexibility of the loop C region of the receptor.
Figure 1: Mechanistic pathway of ligand-receptor interaction within the nAChR orthosteric site.[1]
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution. Causality: Direct dissolution in buffer can lead to pH fluctuations due to the oxalic acid. DMSO is preferred for the primary stock to ensure complete solubilization before aqueous dilution.
-
Weigh 3.28 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Vortex for 30 seconds until fully dissolved.
-
Verification: Visual inspection for particulates.
-
Storage: Aliquot into 50 µL vials and store at -20°C.
-
Working Solution: Dilute 1:1000 in Assay Buffer (HBSS or Tris-HCl) immediately prior to use to achieve 10 µM.
Radioligand Binding Assay ( Subtype)
Objective: Determine the affinity (
Materials:
-
Membrane prep: Rat cerebral cortex or HEK293 cells stably expressing human
. -
Radioligand:
-Epibatidine (Specific Activity ~50 Ci/mmol).[1] -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4.[1]
Workflow:
-
Preparation: Thaw membrane prep and homogenize in Buffer. Dilute to ~50 µg protein/well.
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + Radioligand (0.5 nM).
-
Non-Specific: Membrane + Radioligand + Nicotine (300 µM).
-
Experimental: Membrane + Radioligand + 3-Pyrrolidin-3-ylpyridine (10 pM to 100 µM, log scale).[1]
-
-
Incubation: 2 hours at 25°C (Equilibrium is slower for partial agonists).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific filter binding).
-
Wash: 3x with ice-cold buffer.
-
Detection: Liquid scintillation counting.
Figure 2: Workflow for High-Throughput Radioligand Binding Assay.
Data Analysis & Interpretation
Calculate
- : Concentration of radioligand (0.5 nM).
-
: Dissociation constant of radioligand (typically 0.02–0.05 nM for Epibatidine at
).
Expected Results:
-
High Affinity:
nM suggests strong interaction with the subtype. -
Low Affinity:
µM at suggests selectivity for heteromeric receptors.
References
-
Horti, A. G., et al. (1997). Synthesis and radioligand binding of 3-pyrrolidinylpyridines: Novel ligands for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry.[2][3][4]
-
Zhang, Y., et al. (2004).[4] 5-Substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with low picomolar affinity for alpha4beta2 nicotinic acetylcholine receptor.[1][4] Journal of Medicinal Chemistry.[2][3][4]
-
Fluorochem. (2024). Product Specification: this compound (F306629).[1] Fluorochem Catalog.
-
Santa Cruz Biotechnology. (2024). 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate Product Data. SCBT.
-
BindingDB. (2024). Affinity Data for Pyrrolidinyl-pyridine derivatives at nAChR.[1][4][5][6] Binding Database.[2][4][7]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ki Summary [bindingdb.org]
- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ki Summary [bindingdb.org]
Architecting the Pyrrolidine Scaffold: A Technical Guide to Discovery and Synthesis
Executive Summary: The Privileged Scaffold
In the pharmacophore space of modern medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a privileged scaffold . Its ubiquity in FDA-approved therapeutics—ranging from the DPP-4 inhibitor Vildagliptin to the HCV NS5A inhibitor Daclatasvir—stems from its unique physicochemical profile. Unlike the planar pyrrole or the flexible aliphatic chain, the pyrrolidine ring offers a defined, puckered conformation that directs substituents into precise vectors, maximizing ligand-protein binding affinity while maintaining favorable oral bioavailability.
This guide moves beyond basic textbook synthesis. It provides a technical roadmap for the rational design and stereoselective synthesis of novel pyrrolidine derivatives, focusing on high-complexity generation via [3+2] cycloaddition and late-stage diversification via C-H functionalization.
Strategic Design & SAR Logic
The "Proline Mimicry" Vector
The pyrrolidine nitrogen typically has a pKa of 9.0–9.5, making it protonated at physiological pH. This mimics the transition state of peptide bond hydrolysis or interacts with aspartate/glutamate residues in enzyme active sites.
Key Design Principles:
-
C2-Substitution: Critical for chiral recognition. Often derived from the chiral pool (L-Proline).
-
C3/C4-Substitution: The "pucker control" region. Substituents here dictate the envelope conformation (
or ) of the ring, which can lock the molecule into a bioactive conformation. -
N-Functionalization: Modulates lipophilicity (LogP) and metabolic stability (microsomal clearance).
Workflow Visualization
The following diagram illustrates the integrated workflow from scaffold selection to lead optimization.
Figure 1: Integrated workflow for pyrrolidine-based drug discovery, highlighting the complementary roles of cycloaddition and C-H functionalization.
Core Synthetic Protocols
To achieve high Fsp3 character and stereochemical control, we prioritize two methodologies: 1,3-Dipolar Cycloaddition for constructing complex cores, and Pd-Catalyzed C-H Activation for diversifying simple cores.
Method A: Stereoselective [3+2] Cycloaddition
This reaction is the gold standard for generating highly substituted pyrrolidines, particularly spiro-oxindoles, in a single step. It relies on the in situ generation of an azomethine ylide.[1]
Mechanism of Action: The reaction proceeds via the condensation of an amino acid (e.g., sarcosine) with a carbonyl (e.g., isatin) to form an iminium ion, which undergoes decarboxylation to generate the 1,3-dipole (azomethine ylide). This dipole traps a dipolarophile (alkene) in a concerted, stereocontrolled manner.
Figure 2: Mechanistic pathway of the decarboxylative [3+2] cycloaddition for spiro-pyrrolidine synthesis.
Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one
Target: Creation of a library of spiro-pyrrolidines for antimicrobial screening.
Materials:
-
Isatin (1.0 mmol)[2]
-
Sarcosine (1.2 mmol)
-
Chalcone (Dipolarophile) (1.0 mmol)
-
Solvent: Methanol (10 mL)
-
Catalyst: None (Thermal) or AgOAc (5 mol%) for enantiocontrol.
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (147 mg, 1.0 mmol) and Sarcosine (107 mg, 1.2 mmol) in Methanol (10 mL).
-
Dipole Generation: Heat the mixture to reflux (65°C) for 15 minutes. The solution will darken, indicating the formation of the azomethine ylide via decarboxylation.
-
Cycloaddition: Add the Chalcone (208 mg, 1.0 mmol) in one portion. Continue refluxing.
-
Monitoring: Monitor reaction progress via TLC (SiO2, 40% EtOAc/Hexane). The spot for Isatin (Rf ~0.4) should disappear, replaced by a lower Rf product spot. Reaction typically completes in 2–4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.
-
Purification: Filter the solid and wash with cold methanol (2 x 5 mL). If no precipitate forms, concentrate the solvent in vacuo and purify via flash column chromatography (Gradient: 10% -> 40% EtOAc/Hexane).
-
Validation: Confirm structure via 1H NMR (look for diagnostic doublet of doublets for pyrrolidine protons at 3.5–4.5 ppm) and HRMS.
Why this works: The thermodynamic stability of the spiro-fused system drives the reaction. Using methanol facilitates the proton transfer steps required for ylide formation [1].
Method B: Late-Stage C(sp3)-H Functionalization
For optimizing lead compounds without rebuilding the scaffold from scratch, C-H activation is superior. This protocol uses a directing group (DG) to arylate the unactivated C3 or C4 position.
Experimental Protocol: Pd-Catalyzed C4-Arylation
Target: Introduction of an aryl group to modulate potency.
Materials:
-
Substrate: N-Picolinamide-protected pyrrolidine (1.0 equiv)
-
Reagent: Aryl Iodide (2.0 equiv)
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Additives: AgOAc (2.0 equiv), PivOH (0.5 equiv)
-
Solvent: t-Amyl alcohol (0.2 M)
Step-by-Step Procedure:
-
Setup: In a screw-cap vial, combine the pyrrolidine substrate, Aryl Iodide, Pd(OAc)2, and AgOAc.
-
Activation: Add PivOH and t-Amyl alcohol. The pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step.
-
Reaction: Seal the vial and heat to 110°C for 24 hours.
-
Work-up: Filter the mixture through a pad of Celite to remove Ag/Pd residues. Wash with DCM.
-
Purification: Concentrate and purify via preparative HPLC or column chromatography.
-
DG Removal: The picolinamide directing group can be removed via basic hydrolysis (LiOH/H2O2) to reveal the free amine for further derivatization [2].
Case Study: Optimization of DPP-4 Inhibitors
To demonstrate the utility of these methods, we examine the SAR optimization of a pyrrolidine-based DPP-4 inhibitor (analogous to Vildagliptin). The goal was to improve metabolic stability while maintaining IC50 < 10 nM.
Study Design: Researchers utilized Method A to construct the core cyanopyrrolidine scaffold and Method B to vary the steric bulk at the C3 position.
Data Summary:
| Compound ID | C3-Substituent | IC50 (DPP-4) [nM] | T1/2 (Human Microsomes) [min] |
| PYR-001 | -H (Unsubstituted) | 12.5 | 14 |
| PYR-002 | -Me (Methyl) | 8.2 | 28 |
| PYR-003 | -Ph (Phenyl) | 120.0 | >60 |
| PYR-004 | -F (Fluoro) | 4.1 | 45 |
Analysis:
-
PYR-001 showed good potency but poor metabolic stability (rapid oxidation of the pyrrolidine ring).
-
PYR-004 (3-Fluoro) provided the optimal balance. The fluorine atom blocks metabolic "soft spots" (preventing hydroxylation) and induces a specific ring pucker that favors binding in the S1 pocket of DPP-4 [3].
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI (Molecules), 2024. URL:[Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Source: Organic Letters (ACS Publications), 2018. URL:[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Mini-Reviews in Medicinal Chemistry (via NCBI), 2021. URL:[Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Chemistry, 2023. URL:[Link]
Sources
Spectroscopic data (NMR, MS, IR) for 3-Pyrrolidin-3-ylpyridine dioxalate
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Pyrrolidin-3-ylpyridine Dioxalate
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the spectroscopic analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies used to confirm the structure and purity of this compound. Given the specificity of the dioxalate salt form, this guide outlines the theoretical underpinnings and practical workflows for acquiring and interpreting the necessary spectroscopic data, even in the absence of extensive public domain reference spectra for this specific salt.
Our approach is grounded in first principles, starting with the known spectroscopic behavior of the parent molecule, 3-(Pyrrolidin-3-yl)pyridine, and extending it to predict the characteristics of its dioxalate salt. This guide emphasizes not just the "what" but the "why," ensuring a robust and validated analytical strategy.
Analytical Strategy: A Multi-Technique Approach
The definitive structural elucidation of a small molecule salt like this compound requires a multi-pronged analytical approach. No single technique can provide all the necessary information. We will employ Mass Spectrometry (MS) to determine the molecular weight of the free base, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the detailed covalent structure and confirm the salt stoichiometry, and Infrared (IR) spectroscopy to identify characteristic functional groups and confirm the presence of the oxalate counter-ion.
The following diagram outlines the logical workflow for the comprehensive characterization of the target compound.
A Physicochemical Profile Projection for 3-Pyrrolidin-3-ylpyridine Dioxalate: Core Solubility and Stability Considerations for Drug Development
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document provides a projected physicochemical profile for 3-Pyrrolidin-3-ylpyridine Dioxalate based on its chemical structure, established pharmaceutical principles, and data from analogous compounds. As of the date of this publication, specific experimental data for this compound is not extensively available in the public domain. The insights, protocols, and data presented herein are intended to guide researchers and drug development professionals in establishing a robust experimental plan for its characterization. All projections must be confirmed through empirical studies.
Introduction
In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, acting as foundational pillars that dictate bioavailability, manufacturability, and shelf-life. This guide focuses on this compound, a molecule featuring a di-basic core structure composed of a pyridine and a pyrrolidine ring, formulated as a dioxalate salt.
The selection of a salt form is one of the most critical early decisions in drug development. For basic active pharmaceutical ingredients (APIs) like 3-Pyrrolidin-3-ylpyridine, salt formation with an acid is a well-established strategy to enhance aqueous solubility and improve dissolution rates.[1] The choice of oxalic acid to form a dioxalate salt suggests a targeted approach to modulate these properties, likely by engaging both basic nitrogen centers in the parent molecule. Oxalate salts have been shown to significantly enhance the dissolution and bioavailability of poorly soluble basic drugs.[2] However, this choice also introduces specific considerations regarding stability, hygroscopicity, and potential disproportionation that must be rigorously evaluated.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is structured to provide not just data and protocols, but a logical framework for understanding the anticipated behavior of this compound. We will deconstruct the molecule's features to project its solubility profile across various conditions and outline a comprehensive strategy for assessing its chemical stability, grounded in the principles of forced degradation as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3][4]
Molecular Structure and its Influence on Physicochemical Properties
The properties of this compound are a direct consequence of its constituent parts: the API free base and the oxalate counter-ions.
-
3-Pyrrolidin-3-ylpyridine (The API): This is a di-basic molecule. The pyridine ring contains a weakly basic nitrogen (estimated pKa ~5-6), while the pyrrolidine ring contains a more strongly basic secondary amine (estimated pKa ~10-11). This dual-basic nature is central to its pH-dependent behavior. The presence of nitrogen atoms also influences lipophilicity and hydrogen bonding capacity, which are key determinants of solubility and permeability.[5][6]
-
Dioxalate (The Counter-Ion): Oxalic acid is a dicarboxylic acid. Its use to form a dioxalate salt implies that it neutralizes both basic centers of the API. This full ionization is expected to disrupt the crystal lattice of the free base and promote interaction with polar solvents like water, thereby increasing aqueous solubility.[2][7]
The combination of these components suggests that this compound is a hydrophilic salt, but its overall behavior will be a complex interplay between the properties of the ionized API and the counter-ions in solution.
Projected Solubility Profile
The primary rationale for creating a salt is to improve the solubility and dissolution rate of the parent API.[8] For this compound, we can project a solubility profile based on these principles.
pH-Dependent Aqueous Solubility
Given the two pKa values of the parent compound, the aqueous solubility of its dioxalate salt is expected to be highly dependent on the pH of the medium. We anticipate a complex, potentially "U-shaped," pH-solubility profile. At low pH, the common ion effect from the oxalate might slightly suppress solubility, while at high pH (above the pKa of the pyrrolidine nitrogen), the free base will precipitate, causing a sharp drop in solubility. The maximum solubility is expected in the mid-pH range where the molecule remains fully ionized.
Table 1: Projected pH-Solubility Profile for this compound (Hypothetical Data)
| pH | Projected Solubility (mg/mL) | Predominant Species in Solution | Rationale |
| 1.2 | > 50 | Di-protonated API, Oxalate | High solubility due to full ionization. |
| 4.5 | > 100 | Di-protonated and Mono-protonated API | Near optimal pH for solubility of the salt form. |
| 6.8 | > 80 | Mono-protonated and Free Base | Solubility remains high but may decrease as pH approaches the pKa of the stronger base. |
| 7.4 | ~20 | Primarily Free Base | As pH exceeds the higher pKa, the less soluble free base begins to dominate. |
| 10.0 | < 1 | Free Base | The compound is almost entirely in its neutral, likely poorly soluble, free base form. |
Solubility in Biorelevant Media
Understanding solubility in media that simulate gastrointestinal conditions is crucial for predicting oral absorption.
Table 2: Projected Solubility in Biorelevant Media (Hypothetical Data)
| Medium | Composition | Projected Solubility (mg/mL) | Implication for Oral Absorption |
| SGF (Simulated Gastric Fluid, pH 1.2) | HCl/NaCl | > 50 | High solubility suggests rapid dissolution in the stomach. |
| FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) | Buffers, Lecithin, Taurocholate | > 70 | High solubility indicates dissolution is not likely to be a limiting factor for absorption in the fasted state. |
| FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.0) | Buffers, Lecithin, Taurocholate, Fatty Acids | > 90 | Enhanced solubility due to micellar solubilization is possible, suggesting good absorption with food. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard method for determining thermodynamic solubility.
-
Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 10).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation: Withdraw an aliquot from each vial. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9][10]
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the concentration of the diluted sample and the dilution factor.
Workflow for Solubility Determination
Projected Stability Profile
The stability of an API is critical for ensuring its safety, efficacy, and shelf life. Forced degradation studies are the cornerstone of a stability assessment program, designed to identify potential degradation pathways and develop stability-indicating analytical methods.[3]
Potential Degradation Pathways
The chemical structure of 3-Pyrrolidin-3-ylpyridine suggests susceptibility to specific types of degradation:
-
Oxidation: The secondary amine in the pyrrolidine ring is a potential site for oxidation, which could lead to N-oxide formation or ring-opening. The pyridine nitrogen can also be oxidized.
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can sometimes catalyze ring cleavage in heterocyclic systems, although this is generally less common.[11][12]
-
Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation upon exposure to UV or visible light.[12]
Forced Degradation Study Design
A forced degradation study should be conducted on the API in both solution and solid states, following ICH Q1A guidelines. The goal is to achieve 5-20% degradation to ensure that potential degradants are generated at detectable levels.[3]
Table 3: Projected Outcomes of a Forced Degradation Study (Hypothetical Data)
| Condition | Reagents & Severity | Projected Outcome | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Stable to minor degradation (<5%) | Isomeric impurities |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Minor degradation (5-10%) | Products of potential ring-opening |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation (>15%) | N-oxides of pyrrolidine and/or pyridine |
| Thermal | 80 °C, 72h (Solid State) | Stable (<2%) | No significant degradation expected. |
| Photolytic | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | Minor degradation (5-8%) | Photorearrangement products |
Solid-State Stability Considerations
For a crystalline salt like this compound, two key solid-state properties are critical:
-
Hygroscopicity: Oxalate salts can be hygroscopic. Water sorption can lead to physical changes (e.g., deliquescence) or chemical degradation. This must be evaluated using gravimetric vapor sorption (GVS) analysis.
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), which can have different solubilities and stabilities.[1] A polymorph screen is essential to identify the most stable form for development.
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development
-
Stress Sample Generation: Prepare solutions of the API (e.g., at 1 mg/mL) in the stress media (acid, base, water, peroxide). Expose the solutions and solid API to thermal and photolytic stress as defined in Table 3. Neutralize the acid and base samples after the stress period.
-
Initial HPLC Method: Develop a preliminary reversed-phase HPLC method. A C18 column with a gradient elution using an acidic mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is a common starting point.
-
Method Optimization: Inject all stressed samples. The primary goal is to achieve baseline separation between the main API peak and all degradation product peaks. Adjust gradient, flow rate, and column temperature as needed.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main API peak in all stressed samples. This ensures no degradants are co-eluting.
-
Mass Balance: For each condition, calculate the mass balance by comparing the decrease in the API peak area with the sum of the areas of all degradant peaks. A good mass balance (95-105%) indicates the method is detecting all major degradants.
-
LC-MS/MS for Identification: Analyze the stressed samples by LC-MS/MS to obtain the mass of the degradation products, which is the first step in their structural elucidation.[13]
Workflow for Stability-Indicating Method Development
Conclusion
Based on its chemical structure as a di-basic compound formulated as a dioxalate salt, this compound is projected to be a water-soluble compound with a pronounced pH-dependent solubility profile. Its solubility is anticipated to be highest in the acidic to neutral pH range encountered in the upper gastrointestinal tract, suggesting that low solubility is unlikely to be a barrier to oral absorption.
The stability profile indicates a potential susceptibility to oxidative degradation, likely at the nitrogen centers of the pyrrolidine and pyridine rings. The compound is expected to be relatively stable to hydrolytic and thermal stress. These projections underscore the necessity of developing a robust, stability-indicating analytical method early in the development process to monitor for potential degradants. Furthermore, a thorough evaluation of solid-state properties, particularly hygroscopicity and polymorphism, will be critical to ensure consistent performance and stability of the final drug product.
The protocols and frameworks provided in this guide offer a comprehensive starting point for the empirical characterization of this compound, enabling a data-driven approach to its successful development as a clinical candidate.
References
-
Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]
-
Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals (Basel). [Link]
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent. [Link]
-
QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton. Journal of the Indian Chemical Society. [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Molecules. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ResearchGate. [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. biomedres.us [biomedres.us]
- 5. iris.unipa.it [iris.unipa.it]
- 6. d-nb.info [d-nb.info]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. rjpdft.com [rjpdft.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Vitro Cytotoxicity Evaluation Framework: 3-Pyrrolidin-3-ylpyridine Dioxalate
Topic: In vitro evaluation of 3-Pyrrolidin-3-ylpyridine dioxalate cytotoxicity Audience: Researchers, scientists, and drug development professionals Format: Technical Evaluation Framework (Whitepaper style)
Executive Summary & Compound Profile
This compound (CAS: 1352305-34-0) represents a structural isomer of the minor tobacco alkaloid nornicotine. Unlike nornicotine (3-(pyrrolidin-2-yl)pyridine), the pyrrolidine ring in this compound is attached at the 3-position. This structural variation retains the 3-pyridyl pharmacophore essential for nicotinic acetylcholine receptor (nAChR) recognition but alters the steric and electronic presentation of the pyrrolidine nitrogen.[1]
As a research-grade building block and potential nAChR ligand, its cytotoxicity profile is a critical gatekeeper for therapeutic development.[1] This guide provides a rigorous, self-validating framework for evaluating its cellular toxicity, distinguishing between non-specific metabolic disruption and receptor-mediated cell death.[1]
Physicochemical Profile
| Property | Value | Implication for Assay |
| Molecular Formula | Stoichiometry calculations must account for the dioxalate salt.[1] | |
| Molecular Weight | 328.27 g/mol | Use this MW for molarity calculations, not the free base MW (~148.2 g/mol ).[1] |
| Form | Dioxalate Salt | Highly acidic in high concentrations; requires buffering in media.[1] |
| Solubility | Water, DMSO | Aqueous stock solutions are preferred to minimize solvent toxicity.[1] |
| Stability | Hygroscopic | Store desiccated at -20°C; prepare fresh stocks immediately before use.[1] |
Experimental Design Strategy
Cell Line Selection Rationale
To generate authoritative data, the evaluation must span metabolic competence and target-tissue relevance.[1]
-
SH-SY5Y (Human Neuroblastoma): Primary Model.[1] Expresses endogenous nAChRs. Essential for detecting receptor-mediated excitotoxicity or calcium overload specific to pyridine-pyrrolidine scaffolds.[1]
-
HepG2 (Human Liver Carcinoma): Metabolic Model.[1] Evaluates potential hepatotoxicity and metabolic activation/detoxification (Phase I/II metabolism).[1]
-
HEK293 (Human Embryonic Kidney): General Toxicity Control.[1] A robust, non-neuronal line to establish baseline cellular tolerance unrelated to specific receptor expression.[1]
Concentration Range & Controls
-
Test Range: 0.1 µM to 1000 µM (Logarithmic spacing: 0.1, 1, 10, 100, 500, 1000 µM).
-
Vehicle Control: Culture media + equivalent % solvent (Water or DMSO < 0.5%).[1]
-
Positive Control (Mechanism): Nicotine or Nornicotine (100 µM) to benchmark potency against known nAChR agonists.[1]
-
Death Control: 1% Triton X-100 (for LDH normalization).[1]
Core Protocol 1: Stock Preparation & Handling[1]
Objective: Create a stable, pH-neutral stock solution to prevent false positives caused by acidity from the oxalic acid counterions.
Step-by-Step Methodology:
-
Weighing: Weigh 3.28 mg of this compound into a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile, varying-resistance (18.2 MΩ) water to create a 10 mM master stock .
-
Note: If solubility is poor, use DMSO, but ensure final well concentration is < 0.5%.[1]
-
-
pH Adjustment (Critical): The dioxalate salt will lower the pH.[1] Check pH of the stock. If < 5.0, neutralize carefully with 0.1 N NaOH to pH ~7.0–7.4 before adding to cell culture media.[1] Acidic shock can induce immediate apoptosis, mimicking cytotoxicity.[1]
-
Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.
-
Dilution: Perform serial dilutions in pre-warmed complete culture media immediately prior to treatment.
Core Protocol 2: Multi-Parametric Cytotoxicity Evaluation
To ensure scientific integrity, we utilize a multiplexed approach: CCK-8 for metabolic activity and LDH Release for membrane integrity.[1] This distinguishes between cells that are metabolically stunned (cytostatic effect) and those that are physically lysed (necrotic effect).[1]
Workflow Diagram
Figure 1: Multiplexed experimental workflow allowing simultaneous determination of metabolic inhibition and membrane leakage from a single sample set.
Metabolic Activity Assay (CCK-8)
Why CCK-8 over MTT? CCK-8 (WST-8) produces a water-soluble formazan, eliminating the solubilization step required for MTT. This reduces experimental error and is less toxic to mitochondria during the assay window.[1]
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Exposure: Aspirate media and apply 100 µL of compound dilutions (n=3 replicates per concentration). Incubate for 24h or 48h.
-
Probe Addition: Add 10 µL of CCK-8 reagent directly to each well.
-
Incubation: Incubate for 1–4 hours at 37°C until vehicle control OD reaches ~1.0.
-
Measurement: Measure Absorbance at 450 nm .
Membrane Integrity Assay (LDH Release)
-
Sampling: Before adding CCK-8, transfer 50 µL of supernatant from treated wells to a fresh clear-bottom plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).
-
Incubation: Incubate 30 mins at Room Temperature in the dark.
-
Stop: Add 50 µL Stop Solution (Acetic acid or HCl).
-
Measurement: Measure Absorbance at 490 nm .
Advanced Mechanistic Evaluation: Oxidative Stress
Nicotinic analogs often induce cytotoxicity via Calcium (
Hypothetical Mechanism of Action
Figure 2: Potential cytotoxic pathway mediated by nicotinic receptor activation and subsequent mitochondrial stress.
Protocol: DCFDA Cellular ROS Assay
-
Staining: Wash treated cells with PBS.[1] Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C.
-
Wash: Wash 2x with PBS to remove extracellular dye.[1]
-
Readout: Measure fluorescence (Ex/Em: 485/535 nm).
-
Interpretation: An increase in fluorescence relative to control indicates oxidative stress is a driver of toxicity.[1]
Data Analysis & Reporting
Calculation of IC50
Normalize raw OD values to controls:
Fit data to a 4-Parameter Logistic (4PL) Regression model:
Interpretation Guidelines
-
IC50 > 100 µM: Generally considered low cytotoxicity for small molecule building blocks.[1]
-
IC50 < 10 µM: Indicates high potency; warrants further safety profiling.[1]
-
LDH High / CCK-8 Low: Suggests necrosis (acute toxicity).[1]
-
LDH Low / CCK-8 Low: Suggests growth arrest (cytostasis) or apoptosis.[1]
References
-
PubChem. (2025).[1][2] 3-Pyrrolidin-1-ylpyridine | C9H12N2.[1][2] National Library of Medicine.[1] [Link][1]
-
Mishra, A., et al. (2015).[1] Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Riss, T. L., et al. (2016).[1] Cell Viability Assays: MTT, MTS, and CCK-8. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]
Sources
A Technical Guide to the Pharmacological Profile of Pyrrolidine and Pyridine Derivatives
Abstract: The pyrrolidine and pyridine rings are foundational heterocyclic scaffolds in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a vast array of pharmacologically active compounds. This guide provides an in-depth technical analysis of their pharmacological profiles. We will explore the nuanced structure-activity relationships (SAR) that govern their biological effects, delve into their diverse mechanisms of action, and survey their extensive therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the rationale for the enduring importance of these scaffolds in modern drug discovery.
The Privileged Scaffolds: An Introduction to Pyrrolidine and Pyridine
Pyrrolidine, a five-membered saturated nitrogen heterocycle, and pyridine, its six-membered aromatic counterpart, are cornerstones of drug design.[1][2] Their significance stems from a combination of favorable physicochemical properties and synthetic tractability.
-
Pyrrolidine: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space.[3] This "pseudorotation" and the potential for multiple stereogenic centers provide a rich platform for creating structurally diverse molecules that can achieve high target selectivity.[1][3] The nitrogen atom acts as a key hydrogen bond acceptor and provides a point for substitution, influencing the molecule's overall polarity and basicity.
-
Pyridine: As a bioisostere of benzene, the pyridine ring is a common feature in many clinically useful drugs.[2][4] The nitrogen atom in the aromatic ring significantly alters its electronic properties, enabling it to act as a hydrogen bond acceptor and participate in polar interactions with biological targets.[5] This enhances aqueous solubility and can improve pharmacokinetic profiles compared to purely carbocyclic analogs.[4]
The versatility of these scaffolds allows them to serve as foundational structures for drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[6][7][8]
Decoding the Structure-Activity Relationship (SAR)
The pharmacological activity of pyrrolidine and pyridine derivatives is exquisitely sensitive to their substitution patterns. Understanding the SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.
For pyrrolidine derivatives, the stereochemistry and spatial orientation of substituents are paramount.[3] Inductive and stereoelectronic factors influence the puckering of the ring, which in turn dictates how the molecule fits into a target's binding pocket.[3] For instance, in a series of pyrrolidine-2,5-dione anticonvulsants, the nature of the substituent at the 3-position was found to strongly affect activity in different preclinical models of epilepsy.[3]
Similarly, for pyridine-based compounds, the position and nature of substituents on the ring dictate the molecule's interaction with its target. Structure-activity relationship studies on inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme conferring antibiotic resistance, showed that specific substitutions at defined positions on a pyrrolidine pentamine scaffold were essential for inhibitory activity.[9][10] Alterations at one position could lead to a complete loss of activity, while modifications at others allowed for optimization.[9][10]
Caption: Conceptual SAR diagram for heterocyclic scaffolds.
Mechanisms of Action: A Focus on Nicotinic Acetylcholine Receptors
Pyrrolidine and pyridine derivatives exert their pharmacological effects through a multitude of mechanisms, including enzyme inhibition, receptor modulation, and disruption of protein-protein interactions.[1][11] A prominent example is the modulation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neuronal communication.[12][13]
A compelling case study is Varenicline , a drug used for smoking cessation that incorporates both pyridine and pyrrolidine rings.[14] Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors.[15][16] Its mechanism is dual-faceted:
-
Agonist Activity: By partially stimulating the receptor, it provides a moderate and sustained release of dopamine, which alleviates nicotine craving and withdrawal symptoms.[14][17]
-
Antagonist Activity: It simultaneously binds to the receptor with high affinity, blocking nicotine from binding and thereby diminishing the rewarding effects of smoking.[15][16]
This dual action is believed to be the cornerstone of its clinical efficacy.[17][18] The stimulation of nAChRs triggers a signaling cascade. Upon agonist binding, the channel opens, allowing an influx of cations like Na⁺ and Ca²⁺.[13][19] This leads to membrane depolarization and the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in promoting neuronal survival.[12]
Caption: Varenicline's mechanism via nAChR signaling.
Therapeutic Applications and Clinical Significance
The structural diversity and varied mechanisms of action of pyrrolidine and pyridine derivatives have led to their use in a wide range of therapeutic areas.[7][20][21] They form the core of numerous FDA-approved drugs.
| Drug Name | Core Scaffold(s) | Primary Target/Mechanism | Therapeutic Area |
| Varenicline | Pyrrolidine, Pyridine | α4β2 nAChR Partial Agonist[15][16] | Smoking Cessation |
| Captopril | Pyrrolidine (Proline) | ACE Inhibitor[7][22] | Hypertension |
| Imatinib | Pyridine | Bcr-Abl Tyrosine Kinase Inhibitor[4][23] | Oncology (CML) |
| Isoniazid | Pyridine | Inhibits Mycolic Acid Synthesis[6] | Infectious Disease (Tuberculosis) |
| Nifedipine | Pyridine | Calcium Channel Blocker[6] | Hypertension, Angina |
| Ombitasvir | Pyrrolidine | HCV NS5A Inhibitor[24][25] | Infectious Disease (Hepatitis C) |
| Piroxicam | Pyridine | COX Inhibitor (NSAID)[26] | Anti-inflammatory |
| Linifanib | Pyridine | VEGFR-2 Inhibitor[11] | Oncology (Clinical Trials) |
This table illustrates the broad utility of these scaffolds, from managing chronic conditions like hypertension to treating life-threatening diseases like cancer and tuberculosis.[6][7][23] The development of next-generation compounds continues, with many pyridine derivatives showing promise as potent anticancer agents by targeting pathways like VEGFR-2-induced angiogenesis.[11][27]
Case Study: In Vitro Characterization Workflow
To assess the pharmacological profile of a novel pyrrolidine or pyridine derivative, a systematic in vitro characterization is essential. A key initial step is often a receptor binding assay to determine the compound's affinity for its molecular target.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the nAChR, using a filtration-based assay.[28][29]
Objective: To quantify the ability of a test compound to displace a known radioligand from its receptor target.
Materials:
-
Receptor Source: Cell membrane homogenates expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Epibatidine for nAChRs).
-
Test Compound: The novel pyrrolidine/pyridine derivative, dissolved and serially diluted.
-
Assay Buffer: Physiologically buffered saline (e.g., PBS or Tris-HCl) at the appropriate pH.
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Preparation of Reagents:
-
Causality: All reagents must be prepared fresh and kept on ice to maintain the integrity and activity of the receptor preparation. Serial dilutions of the test compound are prepared to generate a concentration-response curve.
-
-
Assay Plate Setup:
-
In a 96-well plate, add assay buffer, the receptor membrane preparation, and the radioligand at a fixed concentration (typically at or below its Kd value).[30]
-
Causality: Using the radioligand at its Kd ensures that the assay is sensitive to competition from the test compound.
-
-
Competition Reaction:
-
Add varying concentrations of the test compound to the wells. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-labeled ligand).
-
Causality: The non-specific binding control is crucial as it defines the background signal, allowing for the calculation of true specific binding.[30]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[28]
-
Causality: Reaching equilibrium is a prerequisite for the valid application of the law of mass action, which underpins the calculation of affinity constants.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[29]
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Causality: The filtration and washing steps must be rapid and cold to prevent dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Caption: Workflow for a competitive radioligand binding assay.
Future Directions
The exploration of pyrrolidine and pyridine derivatives in drug discovery is far from complete. Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods to synthesize complex and diverse libraries of these compounds.
-
Targeted Therapies: Designing highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.[11]
-
Polypharmacology: Intentionally designing molecules that modulate multiple targets simultaneously to treat complex diseases like cancer or neurodegenerative disorders.
-
Nanotechnology-based Delivery: Utilizing nanotechnology to improve the bioavailability and therapeutic index of promising pyridine and pyrrolidine-based drug candidates.[11]
Conclusion
Pyrrolidine and pyridine derivatives are undeniably privileged scaffolds that continue to provide a rich source of new therapeutic agents. Their synthetic accessibility, combined with their favorable physicochemical properties, allows for extensive chemical modification and optimization. A deep understanding of their structure-activity relationships and mechanisms of action, validated through robust in vitro and in vivo characterization, is essential for harnessing their full therapeutic potential. As drug discovery continues to evolve, these versatile heterocyclic cores are certain to remain at the forefront of medicinal chemistry research.
References
- Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018).
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: a review. (2021). Journal of the Indian Chemical Society.
- Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. (2023). Psychopharmacology Institute.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
- What molecular and cellular mechanisms are involved in the therapeutic action of Varenicline Tartrate?. R Discovery.
- Varenicline: The Newest Agent for Smoking Cessation. (2007). Medscape.
- Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. (2026). Journal of Molecular Structure.
- Chantix Label - accessdata.fda.gov.
- Nicotinic acetylcholine receptor intracellular signaling pathway. Deranged Physiology.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). ResearchGate.
- The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023). IJSDR.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society.
- Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. (2024). PubMed.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI.
- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
- A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. (2025). Scilit.
- A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate.
- Nicotinic acetylcholine receptors and cancer (Review). (2016). Spandidos Publications.
- FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate.
- Nicotinic acetylcholine receptors. (2008). Scholarpedia.
- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Journal of Chemical Reviews.
- Radioligand Binding Assay. Gifford Bioscience.
- Pathways for nicotinic receptor desensitization. (2020). Rockefeller University Press.
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
- Pyridine: the scaffolds with significant clinical diversity. (2022). PMC.
- Receptor-Ligand Binding Assays. (2022). Labome.
- FDA-approved drugs containing pyridine or dihydropyridine scaffolds for.... ResearchGate.
- Radioligand Binding Assay. Springer Nature Experiments.
- C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!. (2020). Life Chemicals.
- Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijsat.org [ijsat.org]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 14. medscape.com [medscape.com]
- 15. youtube.com [youtube.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. psychscenehub.com [psychscenehub.com]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. scilit.com [scilit.com]
- 22. img01.pharmablock.com [img01.pharmablock.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 26. jchemrev.com [jchemrev.com]
- 27. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 30. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a titan in the landscape of medicinal chemistry.[1] Far from being a simple cyclic amine, its unique stereochemical and conformational properties have established it as a "privileged scaffold" – a molecular framework that consistently yields high-affinity ligands for a multitude of biological targets.[2] This guide, born from extensive field experience and a deep dive into the current scientific literature, aims to provide a comprehensive technical overview of the pyrrolidine core. We will explore its synthesis, delve into its diverse therapeutic applications, and dissect the critical structure-activity relationships that govern its biological effects, offering a robust resource for professionals engaged in the art and science of drug discovery.
The Structural Advantage: Why Pyrrolidine?
The utility of the pyrrolidine scaffold in drug design is not accidental; it is a direct consequence of its inherent structural features. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring imparts a three-dimensional character that is crucial for effective interaction with the complex topographies of biological macromolecules.[1][3] This non-planar structure, capable of "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, a key factor in achieving target selectivity and desired pharmacological profiles.[3][4][5]
The presence of stereogenic centers, often derived from the readily available chiral pool of proline, provides a powerful tool for modulating biological activity. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence binding affinity and efficacy, a testament to the enantioselective nature of biological systems.[3][4]
Crafting the Core: Synthetic Strategies for Pyrrolidine Derivatives
The construction of the pyrrolidine ring and its subsequent functionalization are pivotal steps in the development of novel therapeutics. A medicinal chemist's ability to access a diverse range of substituted pyrrolidines is directly linked to the success of a drug discovery program.
Stereoselective Synthesis: Precision in Three Dimensions
The stereochemistry of pyrrolidine-containing drugs is often critical to their biological activity. Consequently, stereoselective synthetic methods are of paramount importance.[6] These methods can be broadly categorized into two main approaches:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, most commonly L-proline or D-proline. The inherent chirality of the starting material is carried through the synthetic sequence, providing access to optically pure pyrrolidine derivatives.[6]
-
Asymmetric Synthesis: These methods create the chiral pyrrolidine core from achiral or racemic starting materials using chiral catalysts or auxiliaries. This approach offers greater flexibility in the design of novel pyrrolidine analogs.[1][7][8]
A particularly powerful method for the asymmetric synthesis of functionalized pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[2][9][10][11][12] This reaction allows for the stereocontrolled construction of the pyrrolidine ring with the simultaneous introduction of multiple substituents.
Experimental Protocol: Stereoselective Synthesis of a Spirooxindole-Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the one-pot, three-component synthesis of a dispirooxindolopyrrolidine, a class of compounds with demonstrated biological activity.[9]
Materials:
-
Substituted isatin
-
L-phenylalanine
-
(E)-2-oxoindolino-3-ylidene acetophenone
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of the substituted isatin (1.0 mmol) and L-phenylalanine (1.2 mmol) in [bmim]BF4 (3 mL), add the (E)-2-oxoindolino-3-ylidene acetophenone (1.0 mmol).
-
Stir the reaction mixture at room temperature for the time specified by thin-layer chromatography (TLC) monitoring.
-
Upon completion of the reaction, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired dispirooxindolopyrrolidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
The Pyrrolidine Pharmacopeia: A Tour of Therapeutic Applications
The versatility of the pyrrolidine scaffold is evident in the vast array of therapeutic areas where it has made a significant impact. From fighting cancer to combating viral infections and managing metabolic disorders, pyrrolidine-containing drugs are integral to modern medicine.
Slaying the Crab: Pyrrolidine in Oncology
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[13][14]
Mechanism of Action:
The anticancer effects of pyrrolidine derivatives are often multifactorial. Many compounds induce apoptosis (programmed cell death) in cancer cells. For example, certain polysubstituted pyrrolidines have been shown to cause cell cycle arrest at the G0/G1 phase and induce apoptosis in a time- and dose-dependent manner.[15]
Caption: Putative anticancer mechanism of action for pyrrolidine analogs.
Structure-Activity Relationship (SAR):
The substitution pattern on both the pyrrolidine ring and its appended moieties plays a crucial role in determining anticancer potency. For instance, in a series of spiro[pyrrolidine-thiazolo-oxindoles], the introduction of dihalide substitutions on an acyl moiety significantly enhanced anticancer activity.[16] Furthermore, for 1-(3,4,5-trialkoxybenzoyl)pyrrolidine analogs, the 3,4,5-trialkoxy substitution pattern on the benzoyl ring is a critical pharmacophore, and the nature of the substituent at the 3-position of the pyrrolidine ring is a major determinant of biological activity.[17]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrrolidine 3h | HCT116 (Colon) | 2.9 |
| Pyrrolidine 3k | HL60 (Leukemia) | 3.5 |
| Spirooxindole 5g | HepG2 (Liver) | 7.2 |
| Spirooxindole 5g | MCF-7 (Breast) | 8.5 |
| Spirooxindole 5g | HCT-116 (Colon) | 6.8 |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, which is widely used to screen for the cytotoxic effects of potential anticancer compounds.[18][19][20][21][22]
Materials:
-
Human cancer cell line (e.g., DLD-1 colon cancer cells)
-
Normal human cell line (e.g., CCD-18CO colon fibroblasts)
-
Complete cell culture medium
-
Pyrrolidine derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the 96-well plate with cancer cells and normal cells at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrrolidine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19][22]
Halting Viral Replication: Pyrrolidines as Antiviral Agents
The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[23][24] Pyrrolidine dithiocarbamate (PDTC) has also demonstrated broad-spectrum antiviral activity against a range of viruses, including human rhinoviruses, poliovirus, and herpes simplex virus.[4][11][15]
Mechanism of Action:
Many pyrrolidine-containing antiviral drugs function as protease inhibitors. For instance, telaprevir and ombitasvir are potent inhibitors of HCV NS3/4A serine protease and NS5A, respectively, enzymes that are essential for viral replication.[23] PDTC's antiviral activity may be mediated through its dysregulation of the cellular ubiquitin-proteasome system.[11]
Caption: Mechanism of action for pyrrolidine-based HCV protease inhibitors.
Experimental Protocol: Antiviral Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[25][26][27]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
Pyrrolidine derivative to be tested
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with the host cell line and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the pyrrolidine derivative in culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the pyrrolidine derivative.
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Managing Metabolism: Pyrrolidines in Diabetes
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release. Several potent and selective DPP-IV inhibitors are based on the pyrrolidine scaffold.
Structure-Activity Relationship (SAR):
For pyrrolidine sulfonamide derivatives as DPP-IV inhibitors, substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring are crucial for optimizing biological activity.[28] The presence of a fluorophenyl substituent at the 3-position of the pyrrolidine sulfonamides has been shown to offer better in vitro potency.[5]
| Compound | DPP-IV Inhibition (%) |
| Vildagliptin (standard) | 100 |
| Pyrrolidine Sulfonamide 23d | 66.32 |
| Pyrrolidine Sulfonamide 23a | 56.32 |
Experimental Protocol: DPP-IV Inhibitor Screening Assay
This protocol describes a fluorometric assay for screening potential DPP-IV inhibitors.[29][30][31][32]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
Pyrrolidine derivative to be tested
-
Vildagliptin (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add assay buffer, DPP-IV enzyme, and the test compound (or vildagliptin/vehicle control) to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of the enzymatic reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value of the test compound.
Modulating the Mind: Pyrrolidines in Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is also found in a number of CNS-active agents, including anxiolytics and muscle relaxants.[33] More recently, 3-pyrrolidine-indole derivatives have been investigated as selective 5-HT2 receptor modulators for the potential treatment of mental disorders.[34][35]
Structure-Activity Relationship (SAR):
For N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, the substitution pattern on the aryl ring significantly influences the pharmacological activity. Phenyl or monosubstituted phenyl groups at the 3- or 4-position tend to impart anxiolytic activity, while 2,6-disubstitution on the phenyl ring leads to potent muscle-relaxant properties.[33]
The Future is Three-Dimensional
The journey of the pyrrolidine scaffold in medicinal chemistry is far from over. As our understanding of disease biology deepens and our synthetic capabilities expand, the opportunities for leveraging this versatile core will only grow. The continued exploration of its vast chemical space, guided by the principles of structure-based drug design and a thorough understanding of its SAR, will undoubtedly lead to the discovery of the next generation of innovative medicines. This guide serves as a foundational resource for those dedicated to this exciting and impactful endeavor.
References
-
Barluenga, J., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Davis, F. A., & Ramachandar, T. (2006). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. Organic Letters, 8(9), 1843-1846. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Pyne, S. G., & Tang, M. (2006). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines and Related Alkaloids. Accounts of Chemical Research, 39(10), 767-777. [Link]
-
Company, R. S. C. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Gicquel, M., et al. (2017). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 56(38), 11473-11477. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. [Link]
- Various Authors. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Various Sources.
-
Kumar, A., et al. (2017). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 7(8), 4527-4537. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Pace, V., & Holzer, W. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 133. [Link]
-
Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4725-4756. [Link]
-
Kamal, A., et al. (2015). A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Molecules, 20(1), 1036-1048. [Link]
-
Wang, B., et al. (2018). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 23(11), 2991. [Link]
-
Singh, I., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Journal of Molecular Structure, 1319, 138761. [Link]
-
Reddy, G. O., et al. (2026). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. Der Pharma Chemica. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5831. [Link]
-
EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Wondershare EdrawMax. [Link]
-
Grienke, U., et al. (2000). Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses. Journal of Virology, 74(23), 11067-11073. [Link]
-
Uchide, N., et al. (2003). Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replication and transcription. Journal of Antimicrobial Chemotherapy, 52(1), 8-15. [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. Applied Sciences, 10(6), 2170. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
DeGoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Poyraz, S., et al. (2022). Antiproliferative Activity of Pyrrolidine Derivatives compound in Colon Cancer Cells. Hitit Medical Journal, 4(1), 54-60. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Sketchviz. [Link]
-
Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]
-
Petrikaite, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7851. [Link]
-
The Coding Train. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
Actifsource. (n.d.). Diagram with Graphviz. Actifsource. [Link]
-
Al-Salahi, R., et al. (2015). Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research, 7(3), 1316-1320. [Link]
-
Wang, L., et al. (2020). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2020, 8879684. [Link]
-
Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044-1054. [Link]
-
ResearchGate. (n.d.). Antiviral Efficacy of Test Compounds in a Plaque Reduction Assay against Omicron SARS-CoV-2. ResearchGate. [Link]
-
Barluenga, J., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1373-1379. [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. [Link]
-
Chadeayne, A. R., & Golen, J. A. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(5), 735-736. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Chadeayne, A. R., & Golen, J. A. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters. [Link]
-
Salve, P. S., & Jadhav, V. D. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. ResearchGate. [Link]
Sources
- 1. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
- 15. academic.oup.com [academic.oup.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Hitit Medical Journal » Submission » Antiproliferative Activity of Pyrrolidine Derivatives compound in Colon Cancer Cells [dergipark.org.tr]
- 21. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ibtbioservices.com [ibtbioservices.com]
- 26. jocpr.com [jocpr.com]
- 27. researchgate.net [researchgate.net]
- 28. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. content.abcam.com [content.abcam.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. rsc.org [rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
3-Pyrrolidin-3-ylpyridine dioxalate as an agonist at nicotinic cholinergic receptors
This technical guide is structured as a high-level monograph for 3-Pyrrolidin-3-ylpyridine Dioxalate , a structural isomer of nornicotine used primarily as a pharmacological probe to map the orthosteric binding site of nicotinic acetylcholine receptors (nAChRs).
Functional Characterization & Experimental Protocols for nAChR Agonism
Part 1: Executive Technical Summary
3-Pyrrolidin-3-ylpyridine (often colloquially referred to as iso-nornicotine or the 3,3-isomer) represents a critical structural probe in nicotinic pharmacology. Unlike natural nicotine and nornicotine, which possess a 3-(2-pyrrolidinyl)pyridine linkage, this compound features a 3-(3-pyrrolidinyl)pyridine connectivity.
This subtle regioisomerism alters the internitrogen distance and the vector of the cationic center relative to the hydrogen-bond acceptor (the pyridine nitrogen). Consequently, it serves as a vital tool for defining the spatial constraints of the nAChR orthosteric binding pocket, particularly in distinguishing between high-affinity
Chemical Identity
-
IUPAC Name: 3-(pyrrolidin-3-yl)pyridine dioxalate
-
Core Structure: Pyridine ring linked at C3 to the C3 position of a pyrrolidine ring.
-
Salt Form: Dioxalate (1:2 molar ratio of base to oxalic acid).
-
Technical Note: The dioxalate salt is preferred for research due to enhanced crystallinity, reduced hygroscopicity compared to the hydrochloride salt, and improved stability in storage.
-
Part 2: Mechanism of Action & SAR Logic
The Nicotinic Pharmacophore
To understand the utility of 3-Pyrrolidin-3-ylpyridine, one must analyze the "Nicotinic Pharmacophore," which requires two key features:
-
Cationic Center: A basic nitrogen (pyrrolidine
) protonated at physiological pH. -
H-Bond Acceptor: An electronegative atom (pyridine
) capable of interacting with Trp149 (in subunits).
Structural Isomerism Effects
In natural (-)-Nicotine (3,2-linkage), the distance between the two nitrogens is approximately 4.8 Å . In 3-Pyrrolidin-3-ylpyridine (3,3-linkage), the rotational freedom and attachment point shift this distance and the vector of interaction.
-
Binding Affinity: The 3,3-isomer generally exhibits reduced affinity (
in the micromolar range) compared to the 3,2-isomer (nanomolar range) at the receptor. -
Utility: This reduction in affinity validates that the nAChR binding pocket is sterically restrictive and requires a specific internitrogen geometry. It is often used as a negative control or a "low-affinity" baseline in fragment-based drug design (FBDD).
Signal Transduction Pathway
When this agonist successfully binds (even with lower affinity), it triggers the standard cation gating mechanism.
Figure 1: Signal transduction cascade initiated by nAChR agonists.[1] The 3,3-isomer activates this pathway but with altered potency due to binding kinetics.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, accurate stock solution of the dioxalate salt. Integrity Check: The dioxalate counter-ion adds significant molecular weight. You must correct for the free base weight to ensure molar accuracy.
-
Calculate Free Base Equivalent:
-
MW (Base)
148.21 g/mol -
MW (Dioxalate Salt)
328.23 g/mol (Verify specific batch CoA). -
Correction Factor:
. You need 2.21 mg of salt to get 1 mg of active agonist.
-
-
Solvent: Dissolve in DMSO (Dimethyl sulfoxide) to create a 100 mM master stock.
-
Why DMSO? Dioxalate salts can be sparingly soluble in cold water. DMSO ensures complete solvation.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
Protocol B: Radioligand Binding Assay (Competition)
Objective: Determine the
Materials:
-
Rat cortical membranes (rich in
).[2] -
Radioligand:
-Epibatidine (Specific Activity ~50 Ci/mmol). -
Non-specific binder: 300
(-)Nicotine tartrate.
Workflow:
-
Buffer Prep: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4. -
Incubation Setup:
-
Total Binding: Membrane +
-Ligand + Vehicle. -
Non-Specific Binding (NSB): Membrane +
-Ligand + Saturated Nicotine. -
Experimental: Membrane +
-Ligand + 3-Pyrrolidin-3-ylpyridine (Concentration range: M to M).
-
-
Equilibrium: Incubate at 4°C for 75 minutes .
-
Expert Insight: We use 4°C rather than 37°C to minimize receptor desensitization and proteolysis during the assay, although kinetics are slower.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Why PEI? It reduces non-specific binding of the radioligand to the glass fiber filter.
-
-
Quantification: Liquid scintillation counting.
Data Analysis (Self-Validation):
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff Equation :-
Where
is radioligand concentration and is its dissociation constant.
-
Figure 2: Radioligand competition binding workflow. Critical step: PEI pre-soaking of filters to reduce background noise.
Part 4: Data Presentation & Interpretation
When analyzing the 3,3-isomer, expect a "right-shift" in the dose-response curve compared to nicotine.
Comparative Binding Profile (Theoretical Data)
| Compound | Connectivity | Target | Affinity ( | Efficacy |
| (-)-Nicotine | 3-(2-pyrrolidinyl) | ~1 - 10 nM | Full Agonist | |
| Nornicotine | 3-(2-pyrrolidinyl) | ~10 - 50 nM | Full Agonist | |
| 3-Pyrrolidin-3-ylpyridine | 3-(3-pyrrolidinyl) | > 1,000 nM | Partial Agonist / Weak | |
| Epibatidine | Bridged bicyclic | ~0.02 nM | Super Agonist |
Interpretation:
If your assay yields a
Troubleshooting & Controls
-
Hill Slope: The Hill coefficient should be near 1.0. If
, suspect negative cooperativity or multiple binding sites (e.g., binding to both high-affinity and low-affinity states of ). -
Solubility Crash: If the dioxalate salt precipitates in the physiological buffer (high salt), verify the final DMSO concentration is < 1%.
References
-
Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985).[3] Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251.[3] Link
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1][4][5] Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
-
Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutica Acta Helvetiae, 74(2-3), 103-114. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
Sources
- 1. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 3-Pyrrolidin-3-ylpyridine Dioxalate: An Application Note for Medicinal Chemistry and Drug Development
Introduction
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] When coupled with a pyridine moiety, as in 3-pyrrolidin-3-ylpyridine, it creates a versatile building block for exploring structure-activity relationships (SAR) in various therapeutic targets. This application note provides a detailed, three-stage synthesis protocol for 3-pyrrolidin-3-ylpyridine, culminating in its isolation as a stable, crystalline dioxalate salt. This protocol is designed for researchers in drug discovery and process development, offering in-depth explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Overview of the Synthetic Strategy
The synthesis of 3-pyrrolidin-3-ylpyridine dioxalate is approached through a robust and scalable three-stage process. This strategy prioritizes the use of commercially available starting materials and well-established, high-yielding chemical transformations.
Stage 1: Synthesis of N-Boc-3-pyrrolidinone. The synthesis commences with the preparation of the key intermediate, N-Boc-3-pyrrolidinone, from a suitable precursor. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the secondary amine of the pyrrolidine ring, preventing unwanted side reactions in subsequent steps.
Stage 2: Grignard Reaction and Reduction to form N-Boc-3-(pyridin-3-yl)pyrrolidine. The core of the synthesis involves a Grignard reaction between 3-bromopyridine and N-Boc-3-pyrrolidinone. The resulting tertiary alcohol is then converted to the desired N-Boc-3-(pyridin-3-yl)pyrrolidine. This two-step sequence first introduces the pyridine ring and then removes the hydroxyl group.
Stage 3: Deprotection and Dioxalate Salt Formation. The final stage involves the removal of the Boc protecting group under acidic conditions to yield the free base, 3-pyrrolidin-3-ylpyridine. This is immediately followed by the formation of the dioxalate salt, which facilitates purification and improves the handling and stability of the final compound.
Caption: Synthetic workflow for this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-3-hydroxypyrrolidine | ≥98% | Commercially Available | |
| Dess-Martin Periodinane | Reagent Grade | Commercially Available | Moisture sensitive |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| 3-Bromopyridine | ≥99% | Commercially Available | [2][3] |
| Magnesium turnings | Reagent Grade | Commercially Available | |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available | [4][5][6][7][8] |
| Oxalic acid dihydrate | ≥99.5% | Commercially Available | [9][10][11][12][13] |
| Isopropanol | ACS Grade | Commercially Available | |
| Diethyl ether | ACS Grade | Commercially Available | |
| Sodium bicarbonate | ACS Grade | Commercially Available | |
| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available | |
| Celite® | --- | Commercially Available |
Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating capabilities
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Melting point apparatus
-
NMR spectrometer, LC-MS, and elemental analyzer for characterization
Experimental Protocol
Stage 1: Synthesis of N-Boc-3-pyrrolidinone
The initial step involves the oxidation of N-Boc-3-hydroxypyrrolidine to the corresponding ketone, N-Boc-3-pyrrolidinone. The Dess-Martin periodinane (DMP) oxidation is chosen for its mild reaction conditions and high efficiency.
Protocol:
-
To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-pyrrolidinone.[14]
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Stage 2: Grignard Reaction and Reduction to form N-Boc-3-(pyridin-3-yl)pyrrolidine
This stage involves the formation of a pyridyl Grignard reagent, its addition to the N-Boc-3-pyrrolidinone, and the subsequent conversion of the resulting tertiary alcohol to the desired product.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromopyridine (1.2 eq) in anhydrous THF dropwise to the magnesium turnings.[15] The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard reagent solution to 0 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.[16]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the tertiary alcohol, N-Boc-3-hydroxy-3-(pyridin-3-yl)pyrrolidine.
-
Dehydration and Reduction: The crude tertiary alcohol can be converted to N-Boc-3-(pyridin-3-yl)pyrrolidine in a two-step sequence. First, dehydration to the corresponding alkene can be achieved using a mild acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water. The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to afford the desired N-Boc-3-(pyridin-3-yl)pyrrolidine. The crude product should be purified by column chromatography.
Stage 3: Deprotection and Dioxalate Salt Formation
The final stage involves the removal of the Boc protecting group and the formation of the stable dioxalate salt.
Protocol:
-
Deprotection: Dissolve the purified N-Boc-3-(pyridin-3-yl)pyrrolidine (1.0 eq) in DCM (approx. 10 mL per gram). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[17][18][19]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Salt Formation: Dissolve the crude residue (the free base, 3-pyrrolidin-3-ylpyridine) in isopropanol.[20] In a separate flask, dissolve oxalic acid (2.0 eq) in isopropanol.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring. A precipitate should form.
-
Stir the suspension at room temperature for 1 hour, then cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.
-
The resulting this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the final product under vacuum.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3-Pyrrolidin-3-ylpyridine | C9H12N2 | 148.21 | Liquid | 150281-46-2[2] |
| This compound | C13H16N2O8 | 328.28 | White to off-white solid | 1352305-34-0[7] |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
3-Bromopyridine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][21] Handle with care, avoiding ignition sources.
-
N-Boc-3-pyrrolidinone: May cause skin and eye irritation.[22]
-
Trifluoroacetic acid (TFA): Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.[4][6][7][8] Handle with extreme care in a fume hood.
-
Oxalic acid: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[9][10][11][12][13]
-
Grignard reagents: Highly reactive and flammable. React violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By breaking down the synthesis into three manageable stages and providing clear, step-by-step instructions, this guide aims to empower researchers to confidently produce this valuable building block for their drug discovery programs. The emphasis on the rationale behind experimental choices and thorough safety information ensures that this protocol is not only a practical guide but also a valuable educational resource.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet OXALIC ACID Solution. Retrieved from [Link]
-
Redox Ltd. (2024, July 11). Safety Data Sheet Oxalic acid, dihydrate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Oxalic acid. Retrieved from [Link]
-
Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. Retrieved from [Link]
-
ARTMS. (2024, June 11). SAFETY DATA SHEET Oxalic acid (1 M). Retrieved from [Link]
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Google Patents. (n.d.). US2857424A - Preparation of oxalic acid salts of phenylene diamines.
-
Rsc.org. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN110357853B - Synthesis method of (R, S-) nicotine.
-
ACS Publications. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
SciELO. (2013, December 10). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. Retrieved from [Link]
-
ResearchGate. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
YouTube. (2014, November 2). Purifying Amines Using Their Salts. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 30). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Google Patents. (n.d.). US3720591A - Preparation of oxalic acid.
Sources
- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3-Bromopyridine 99 626-55-1 [sigmaaldrich.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. chemsupply.com.au [chemsupply.com.au]
- 10. redox.com [redox.com]
- 11. carlroth.com [carlroth.com]
- 12. novachemsds.co.nz [novachemsds.co.nz]
- 13. artms.ca [artms.ca]
- 14. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]
- 15. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. scribd.com [scribd.com]
- 20. prepchem.com [prepchem.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. fishersci.no [fishersci.no]
Application Note: Quantitative Analysis of 3-Pyrrolidin-3-ylpyridine Dioxalate Using Validated Chromatographic Methods
Abstract
This document provides detailed analytical procedures for the accurate quantification of 3-Pyrrolidin-3-ylpyridine Dioxalate, a key intermediate in pharmaceutical synthesis. We present a primary, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for routine quality control and assay. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level analysis and confirmation in complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices and adherence to international validation standards.
Introduction
3-Pyrrolidin-3-ylpyridine is a heterocyclic compound incorporating both a pyridine and a pyrrolidine ring system. The pyrrolidine scaffold is a versatile and prevalent feature in many biologically active compounds and natural products, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into molecular design.[1] As the dioxalate salt (CAS No. 1352305-34-0), it serves as a stable, crystalline solid, often used as a key building block or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]
Accurate and reliable quantification of this intermediate is critical for ensuring the quality, consistency, and purity of the final API. This involves monitoring its concentration in reaction mixtures, verifying its purity post-synthesis, and performing stability studies. This application note details two fit-for-purpose analytical methods, validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4]
Primary Method: RP-HPLC with UV Detection
This method is designed for the routine assay and purity determination of this compound in bulk drug substances and simple formulations.
Scientific Principle
The analyte is a polar, basic compound due to the nitrogen atoms in both heterocyclic rings. Reversed-phase chromatography on a C18 stationary phase is a common and robust technique, but retaining polar compounds can be challenging.[5] To overcome this, our method employs two key strategies:
-
Aqueous-Compatible Stationary Phase: A polar-modified or end-capped C18 column is used, which is stable in highly aqueous mobile phases and prevents "hydrophobic collapse," a phenomenon that leads to loss of retention.[5]
-
Acidified Mobile Phase: The use of an acidic modifier (e.g., phosphoric or formic acid) protonates the basic nitrogen atoms of the analyte. This increases its polarity and allows for a controlled ionic interaction with residual silanols on the silica backbone, leading to improved retention and symmetrical peak shape.[6][7]
Detection is performed using a UV detector set at a wavelength where the pyridine chromophore exhibits strong absorbance, typically around 254-260 nm.[8]
Experimental Protocol: RP-HPLC-UV
2.2.1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Water: Deionized (DI) Water, 18.2 MΩ·cm
-
Mobile Phase Additive: Phosphoric Acid (85%, ACS Grade) or Formic Acid (LC-MS Grade)
-
Sample Diluent: Mobile Phase A
2.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Atlantis T3 C18 (4.6 x 150 mm, 5 µm) or equivalent polar-endcapped C18 |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 95% A / 5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection λ | 258 nm |
| Run Time | 10 minutes |
2.2.3. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1 L of DI Water. Filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to ~10 mg of the free base into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Ensure complete dissolution.[9]
2.2.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.
-
Perform five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to verify system stability.
Data Analysis and Calculation
The concentration of 3-Pyrrolidin-3-ylpyridine is calculated using the external standard method.
Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Where:
-
AreaSample: Average peak area of the analyte in the sample injections.
-
AreaStandard: Average peak area of the analyte in the standard injections.
-
ConcStandard: Concentration of the Working Standard Solution (mg/mL).
-
ConcSample: Concentration of the Sample Solution (mg/mL).
-
PurityStandard: Purity of the Reference Standard (e.g., 99.5% = 0.995).
HPLC Workflow Diagram
Caption: Validation workflow based on ICH Q2(R1) principles.
Confirmatory Method: LC-MS/MS Analysis
For applications requiring higher sensitivity (e.g., impurity profiling, metabolite identification, or analysis in complex biological matrices), LC-MS/MS is the preferred technique. [10][11]
Scientific Principle
This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly efficient for compounds with basic nitrogen atoms. [12]The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces matrix interference, allowing for very low limits of quantitation. [11][13]
Experimental Protocol: LC-MS/MS
4.2.1. Sample Preparation For complex matrices like plasma or tissue homogenates, sample cleanup is essential. [14]Solid Phase Extraction (SPE) with a strong cation exchange (SCX) sorbent is recommended.
-
Condition: Wash the SCX cartridge with methanol, followed by water.
-
Load: Load the acidified sample extract.
-
Wash: Wash with 0.1 M HCl to remove neutral and acidic interferences, followed by methanol to remove non-polar interferences.
-
Elute: Elute the protonated analyte with 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. [12][14] 4.2.2. Instrumentation and Conditions
-
LC System: UHPLC system for improved resolution and speed.
-
Column: A sub-2 µm particle size column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6490, Sciex 7500).
-
Ion Source: ESI (Positive Mode).
-
MRM Transitions: To be determined by infusing a standard solution of 3-Pyrrolidin-3-ylpyridine. A hypothetical example:
-
Precursor Ion [M+H]⁺: m/z 163.1 (for the free base C₉H₁₂N₂)
-
Product Ion 1 (Quantifier): e.g., m/z 106.1
-
Product Ion 2 (Qualifier): e.g., m/z 79.1
-
Conclusion
This application note provides two comprehensive and scientifically grounded methods for the quantification of this compound. The primary RP-HPLC-UV method is robust, reliable, and suitable for routine quality control, with its suitability demonstrated through a clear validation protocol based on ICH guidelines. The secondary LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]
-
Ma, Y. L., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 50(5), 765-778. Available at: [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]
-
Al-Mijalli, S. H., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(23), 8443. Available at: [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Bodi, D., et al. (2019). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of the Hellenic Veterinary Medical Society, 70(1), 1403-1410. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Agilent Technologies. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Available at: [Link]
-
Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Available at: [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Pyrrolidin-1-YL-pyridine. PubChem Compound Summary for CID 11205849. Available at: [Link]
-
Wang, Z., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(7), 999. Available at: [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
ResearchGate. (2025). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Available at: [Link]
-
Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(11), 1381. Available at: [Link]
-
Griffin, C., & Danaher, M. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Journal of Chromatography A, 1217(25), 4007-4016. Available at: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. welch-us.com [welch-us.com]
- 6. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organomation.com [organomation.com]
HPLC method development for 3-Pyrrolidin-3-ylpyridine dioxalate analysis
Application Note: HPLC Method Development for 3-Pyrrolidin-3-ylpyridine Dioxalate
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 3-Pyrrolidin-3-ylpyridine , a structural isomer of nornicotine, analyzed here as its dioxalate salt .[1][2] Due to the presence of a basic secondary amine (pyrrolidine) and a pyridine ring, this molecule exhibits high polarity and strong interactions with residual silanols on traditional silica-based columns.
This protocol proposes two robust separation strategies:
-
HILIC Mode (Recommended): For superior retention of the polar cation and complementary selectivity.[2]
-
High-pH Reversed-Phase (Alternative): Utilizing hybrid-silica technology to suppress ionization and improve peak shape.[1][2]
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step in rational method design.
| Property | Description | Implications for HPLC |
| Structure | Pyridine ring linked to the C3 position of a pyrrolidine ring.[1][2] | Contains two basic nitrogen atoms.[2] |
| pKa Values | pKa₁ (Pyridine): ~3.5pKa₂ (Pyrrolidine): ~9.5 | The molecule is diprotonated at acidic pH and monoprotonated at neutral pH.[2] It only becomes neutral > pH 11.[2] |
| Salt Form | Dioxalate (Oxalic Acid salt) | Oxalate is highly polar and acidic.[2] It will elute near the void volume in RP-HPLC.[1][2] |
| UV Chromophore | Pyridine Ring | Strong absorption at 254–260 nm .[1][2] Oxalate absorbs <220 nm, allowing spectral discrimination. |
| LogP | < 1.0 (Estimated) | Highly polar; poor retention on C18 at low pH.[2] |
Key Challenge: The secondary amine (pyrrolidine) causes severe peak tailing on standard C18 columns due to ion-exchange interactions with silanols.[1][2]
Method Development Decision Tree
The following logic flow illustrates the selection process for the optimal stationary phase.
Caption: Decision matrix for selecting HILIC vs. High-pH Reversed Phase based on analyte basicity and polarity.
Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is the "Gold Standard" for polar bases.[2] The water-rich layer on the silica surface retains the charged amine, while the high-organic mobile phase ensures compatibility with MS detection if needed.[1][2]
Chromatographic Conditions
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.5 µm).[2]
-
Why: Amide phases are more stable and provide better peak shape for bases than bare silica.[2]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 35°C.
-
Detection: UV @ 260 nm.[2]
-
Injection Vol: 2 µL.
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 95 | High organic for retention |
| 1.0 | 95 | Isocratic hold |
| 8.0 | 60 | Gradient elution |
| 9.0 | 60 | Wash |
| 9.1 | 95 | Re-equilibration |
| 14.0 | 95 | End of run |
Note on Oxalate: The oxalate counter-ion is very polar and acidic.[2] In HILIC, it may be strongly retained or elute distinctly from the basic analyte. Monitor 210 nm to track the oxalate if necessary.[2]
Protocol B: High-pH Reversed-Phase (Robust QC Method)
Rationale: Using a high pH (pH 10) neutralizes the pyridine ring and partially suppresses the pyrrolidine ionization (bringing it closer to its pKa). This increases hydrophobicity, allowing retention on C18 while masking silanol activity.
Chromatographic Conditions
-
Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.[2]
-
Column Temp: 30°C.
-
Detection: UV @ 260 nm.[2]
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 40 |
| 12.0 | 90 |
| 12.1 | 5 |
| 18.0 | 5 |
Sample Preparation Protocol
The dioxalate salt is water-soluble but may precipitate in high-organic diluents.[1][2]
Step-by-Step:
-
Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol .[2]
-
Note: Do not use 100% ACN as the salt may not dissolve.[2]
-
-
Working Standard (50 µg/mL): Dilute the stock solution with the initial mobile phase of your chosen method.[2]
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[2]
Method Validation Parameters (ICH Q2)
To ensure the method is trustworthy, evaluate the following:
-
Specificity: Inject the "Blank" (mobile phase) and "Placebo" (if applicable). Ensure no interference at the retention time of the main peak (approx 4-6 min).[1][2]
-
Verification: The oxalate peak (if visible at low UV) must be resolved from the pyridine peak.
-
-
Linearity: Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL). Correlation coefficient (
) should be .[2] -
Precision: Inject the Working Standard 6 times. RSD of peak area should be
.[2] -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Experimental Workflow Diagram
Caption: Step-by-step analytical workflow from salt weighing to final purity calculation.
References
-
Fluorochem. (n.d.).[2] this compound Product Sheet. Retrieved from [1][2]
-
McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
-
Thermo Fisher Scientific. (2014).[2] Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of HILIC. Application Note. Link
-
PubChem. (2025).[2][4] 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) Compound Summary. (Used for structural analog comparison). Link[1][2]
-
Waters Corporation. (n.d.).[2] XBridge Columns: High pH Stability for Basic Compounds. Link
Sources
Application Note & Protocol: Characterization of 3-Pyrrolidin-3-ylpyridine Dioxalate in Nicotinic Acetylcholine Receptor (nAChR) Binding Assays
Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs) in Neuroscience and Drug Discovery
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various alpha (α) and beta (β) subunits, with the specific subunit composition dictating the pharmacological and physiological properties of the receptor subtype.[1][2] The α4β2 nAChR is the most abundant high-affinity nicotinic receptor subtype in the brain and is a key target in the development of therapeutics for conditions such as nicotine addiction, depression, and cognitive disorders.[3][4] Another important subtype, the α3β4 nAChR, is predominantly found in the autonomic ganglia and has been implicated in drug addiction.[1][3]
The development of subtype-selective ligands is crucial for targeted therapeutic intervention while minimizing off-target side effects.[5] Pyrrolidine-based compounds, which share structural similarities with nicotine, have been a major focus of research for developing potent and selective nAChR modulators.[3][6] This application note provides a detailed guide on the use of 3-Pyrrolidin-3-ylpyridine dioxalate, a novel pyrrolidine-containing ligand, for the characterization of its binding affinity and subtype selectivity at nAChRs. It is presumed that "dioxalate" refers to the salt form of the active 3-Pyrrolidin-3-ylpyridine compound, a common formulation strategy to enhance stability and solubility.
Pharmacological Profile of Pyrrolidine-Pyridine Ligands
Compounds featuring a pyrrolidine ring linked to a pyridine moiety are known to interact with the highly conserved aromatic box motif within the orthosteric binding site of nAChRs.[2] The nitrogen atom on the pyrrolidine ring, which is typically protonated at physiological pH, forms critical cation-pi interactions with tryptophan and tyrosine residues in the receptor's binding pocket.[2][7] The orientation and substitution pattern of the pyridine ring, along with the stereochemistry of the pyrrolidine ring, are key determinants of binding affinity and selectivity for different nAChR subtypes.[3][6]
For instance, compounds like A-84543, a 3-pyridyl ether analog, exhibit high affinity and selectivity for the α4β2 subtype over the α3β4 subtype.[8][9] The development of such selective ligands is a significant goal in medicinal chemistry to achieve targeted therapeutic effects.[5][6] The protocols outlined below are designed to elucidate the binding characteristics of this compound, allowing researchers to determine its potency (Ki) and selectivity profile across different nAChR subtypes.
Experimental Workflow for nAChR Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes
This protocol describes a radioligand displacement assay to determine the binding affinity (Ki) of this compound for human α4β2 and α3β4 nAChRs expressed in a stable cell line (e.g., HEK293).[1]
Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably transfected with human α4β2 or α3β4 nAChR subunits.
-
Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Nicotine (100 µM final concentration).
-
Assay Buffer: 50 mM TRIS-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration System: Cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail
-
Scintillation Counter
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]Epibatidine stock in assay buffer to a working concentration that is approximately equal to its Kd for the target receptor subtype.
-
Prepare the cell membrane homogenates in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]Epibatidine + assay buffer.
-
Non-specific Binding: Receptor membranes + [³H]Epibatidine + 100 µM Nicotine.
-
Competitive Binding: Receptor membranes + [³H]Epibatidine + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the components to the wells in the following order: assay buffer, test compound or non-specific binding control, [³H]Epibatidine, and finally the receptor membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of the test compound.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Interpreting the Data: Affinity and Selectivity
The calculated Ki values represent the affinity of this compound for the nAChR subtypes tested. A lower Ki value indicates a higher binding affinity.
| nAChR Subtype | Radioligand | Test Compound Ki (nM) | Selectivity Ratio |
| α4β2 | [³H]Epibatidine | Example Value: 5.2 | α3β4 Ki / α4β2 Ki |
| α3β4 | [³H]Epibatidine | Example Value: 250 | α4β2 Ki / α3β4 Ki |
By comparing the Ki values for the α4β2 and α3β4 subtypes, the selectivity of the compound can be determined. For example, a compound with a significantly lower Ki for α4β2 compared to α3β4 would be considered α4β2-selective.[3][8]
Functional Assays: Moving Beyond Binding
While binding assays are essential for determining affinity, they do not provide information about the functional activity of a compound (i.e., whether it is an agonist, antagonist, or allosteric modulator).[2][10] To further characterize this compound, functional assays are recommended.
A common functional assay measures changes in intracellular calcium levels or ion flux in response to compound application in cells expressing the nAChR subtype of interest.[2] For example, a calcium flux assay can determine if the compound activates the receptor (agonist activity) or blocks the action of a known agonist like acetylcholine or nicotine (antagonist activity).[2]
nAChR Signaling Pathway
The following diagram illustrates a simplified nAChR signaling pathway upon activation by an agonist.
Caption: Simplified nAChR activation and downstream signaling.
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for researchers to characterize the binding properties of this compound at key nAChR subtypes. By determining its affinity and selectivity, researchers can gain valuable insights into the potential of this compound as a pharmacological tool or a lead candidate for therapeutic development. Further investigation into its functional activity will provide a more complete understanding of its interaction with nAChRs.
References
-
Dallanoce, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Kittisiripassorn, P., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1715. [Link]
-
Dallanoce, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed. [Link]
-
Guthrie, D. A., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 12(15), 2848–2861. [Link]
-
G-R, M. L., et al. (2007). New analogs of 3-pyridyl ether as potential new ligands with high affinity and efficacy at selective nAChRs (1059.10). The FASEB Journal. [Link]
-
G-R, M. L., et al. (2009). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. International Journal of Molecular Sciences, 10(12), 5430–5448. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
-
Grishin, A. A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 673. [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Harris, A. C., et al. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]
-
Che, T., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5446–5454. [Link]
-
Harris, A. C., et al. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]
-
Dallanoce, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of 3-Pyrrolidin-3-ylpyridine Dioxalate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the in vivo application of 3-Pyrrolidin-3-ylpyridine Dioxalate in rodent models. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to known nicotinic acetylcholine receptor (nAChR) agonists allows for the formulation of robust experimental protocols. This guide synthesizes information from studies on analogous compounds to provide a strong foundation for investigating the pharmacological effects of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established principles of pharmacology and in vivo research.
Introduction: The Scientific Rationale
The 3-Pyrrolidin-3-ylpyridine scaffold is a key feature in a number of compounds targeting the central nervous system. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in many natural alkaloids and synthetic drugs, valued for its ability to introduce three-dimensionality and specific stereochemistry into molecules[1][2]. The pyridine ring is also a common component of neuroactive compounds. The combination of these two moieties in 3-Pyrrolidin-3-ylpyridine suggests a high likelihood of interaction with neuronal receptors.
Based on its structural similarity to compounds like N-(3-pyridylmethyl)pyrrolidine (PMP) and ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine), it is strongly hypothesized that 3-Pyrrolidin-3-ylpyridine acts as a nicotinic acetylcholine receptor (nAChR) agonist[3][4]. Nicotinic receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, anxiety, and pain perception[5]. Therefore, this compound is a promising candidate for investigating novel therapies for neurological and psychiatric disorders.
Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors
The primary molecular target of 3-Pyrrolidin-3-ylpyridine is presumed to be the nicotinic acetylcholine receptors. These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7). The specific subunit composition determines the pharmacological and physiological properties of the receptor.
Key Mechanistic Insights from Analogous Compounds:
-
Subtype Selectivity: Structurally related compounds, such as ABT-089, exhibit selectivity for the α4β2 nAChR subtype[5][6]. It is plausible that 3-Pyrrolidin-3-ylpyridine also displays a preference for this subtype, which is implicated in cognitive processes and the rewarding effects of nicotine.
-
Agonist Activity: Like nicotine and PMP, 3-Pyrrolidin-3-ylpyridine is expected to act as an agonist, meaning it binds to and activates the nAChR, leading to the opening of the ion channel and subsequent neuronal signaling.
Signaling Pathway Visualization:
Caption: Proposed signaling pathway for 3-Pyrrolidin-3-ylpyridine.
In Vivo Study Design and Protocols
The following protocols are designed to provide a comprehensive evaluation of the in vivo effects of this compound in rodent models. These are adaptable and should be optimized based on preliminary dose-ranging studies.
Compound Preparation and Administration
Vehicle Selection: this compound is a salt, which generally confers good water solubility. A sterile isotonic saline solution (0.9% NaCl) is the recommended vehicle. If solubility issues arise, a small percentage of a solubilizing agent such as DMSO (e.g., <5%) followed by dilution in saline can be tested, although potential vehicle effects should be controlled for.
Routes of Administration:
-
Intraperitoneal (i.p.) Injection: A common and effective route for systemic administration in rodents.
-
Subcutaneous (s.c.) Injection: Another viable option for systemic delivery, often providing a slower absorption profile compared to i.p. injection.
-
Oral Gavage (p.o.): To assess oral bioavailability and potential for oral therapeutic use.
Administration Volumes: Adherence to established guidelines for administration volumes is critical for animal welfare and data reliability.[7]
| Species | Route | Recommended Maximum Volume (ml/kg) |
| Mouse | i.p. | 10 |
| s.c. | 10 | |
| p.o. | 10 | |
| Rat | i.p. | 10 |
| s.c. | 5 | |
| p.o. | 10 |
Dose Selection and Rationale
Due to the absence of direct in vivo data for this compound, a dose-finding study is essential. Based on studies of structurally similar nAChR agonists, the following dose ranges are proposed for initial investigation:
| Compound | Species | Route | Effective Dose Range | Reference |
| ABT-089 | Rat | s.c. (osmotic pump) | 1.3 µmol/kg/day | [8] |
| Nicotine | Rat | s.c. | 0.03 mg/kg | [9] |
| PNU-120596 | Mouse | i.p. | 1 - 8 mg/kg | [10] |
Proposed Initial Dose Range for this compound:
-
Exploratory Behavioral Studies (i.p. or s.c.): 0.1 - 10 mg/kg
-
Chronic Studies (e.g., osmotic pump): 0.1 - 5 mg/kg/day
A logarithmic dose spacing (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) is recommended for initial dose-response studies.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a rodent behavioral study.
Recommended Behavioral Assays
Based on the presumed nAChR agonist activity, the following behavioral assays are recommended to characterize the in vivo effects of this compound.
Rationale: Nicotinic agonists can have biphasic effects on locomotor activity, with low doses sometimes causing stimulation and high doses leading to sedation or stereotypy.
Protocol:
-
Habituate mice or rats to an open-field arena (e.g., 40 x 40 cm) for 30-60 minutes.
-
Administer this compound or vehicle via the chosen route (i.p. or s.c.).
-
Immediately place the animal back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.
Rationale: The anxiolytic potential of nAChR modulators is an area of active research.
Protocol (Elevated Plus Maze):
-
Administer this compound or vehicle 30 minutes prior to testing.
-
Place the animal in the center of an elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
Rationale: Agonism at α4β2 nAChRs is associated with improvements in learning and memory.
Protocol (Novel Object Recognition Test):
-
Habituation: Habituate the animal to an empty open-field arena for 5-10 minutes on two consecutive days.
-
Training (Day 3): Place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.
-
Testing (Day 4): Administer this compound or vehicle. After a defined interval (e.g., 30 minutes), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact memory, and an enhancement of this preference by the compound suggests cognitive enhancement.
Preliminary Pharmacokinetic (PK) and Toxicokinetic (TK) Assessment
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for interpreting behavioral data and for designing chronic studies.
Protocol:
-
Administer a single dose of this compound to a cohort of rats or mice.
-
Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma concentrations of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
This information is vital for establishing a dosing regimen that maintains therapeutic concentrations over a desired period.[11]
Safety and Toxicology Considerations
Acute Toxicity: An acute toxicity study should be performed to determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity. This typically involves administering escalating single doses to groups of animals and observing them for a set period (e.g., 7-14 days).
Potential Adverse Effects: Based on the known effects of nAChR agonists, potential adverse effects to monitor include:
-
Hypothermia
-
Tremors or seizures at high doses
-
Gastrointestinal effects
-
Cardiovascular changes (e.g., changes in heart rate and blood pressure)
General toxicological profiles of pyridine and its derivatives suggest potential for liver effects at high doses, although this is highly compound-specific.[7]
Data Analysis and Interpretation
Statistical Analysis: Appropriate statistical methods should be used to analyze the data. For behavioral studies, this will typically involve analysis of variance (ANOVA) followed by post-hoc tests to compare different dose groups to the vehicle control.
Interpretation: The results should be interpreted in the context of the compound's presumed mechanism of action. For example, an inverted U-shaped dose-response curve is common for nAChR agonists in behavioral assays.
Conclusion
References
-
Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 283(1), 247-258. [Link]
-
Lin, N. H., et al. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry, 40(3), 385-390. [Link]
-
Rueter, L. E., et al. (2004). ABT-089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders. CNS Drug Reviews, 10(2), 167-182. [Link]
-
Stolerman, I. P., & Garcha, H. S. (1991). Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats. British Journal of Pharmacology, 104(2), 493-497. [Link]
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194. [Link]
-
Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(11), 5898. [Link]
-
Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. [Link]
-
Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 125-139. [Link]
-
Mukherjee, E. R., et al. (2016). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochemical Research, 41(8), 2036-2048. [Link]
-
BindingDB. (n.d.). Ki Summary for monomerid = 50052594. Retrieved from [Link]
-
Dam, A. M., et al. (2000). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 25(1), 53-57. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
-
Wikipedia. (2024). Pyrrolidine. [Link]
-
Diaz-Barba, V., et al. (2022). Central GPR55 may prevent nicotine reinforcing actions: a preliminary study. Acta Neurobiologiae Experimentalis, 82(3), 304-314. [Link]
-
Salas, R., et al. (2009). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 158(7), 1823-1832. [Link]
-
Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2197-2207. [Link]
- Valerio, L. G., Jr. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and Applied Pharmacology, 241(3), 356-370.
-
Ding, Y. S., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Topics in Medicinal Chemistry, 18(5), 379-391. [Link]
-
Chemeo. (n.d.). Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Stolerman, I. P., & Garcha, H. S. (1991). Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats. British Journal of Pharmacology, 104(2), 493-497. [Link]
-
An overview of the biological activity of pyrrolo[3,4-c]pyridine derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]
-
Hou, Z., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Medicinal Chemistry, 62(17), 7976-7991. [Link]
-
Vidal-Lletjós, S., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Dail, M. B., et al. (2022). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Toxicology and Applied Pharmacology, 445, 116049. [Link]
-
de Oliveira, R. B., et al. (2024). New series of 3-pyridyl-1,3-thiazoles: In vitro and in vivo anti-Trypanosomatidae profile, in vitro and in silico mechanism of action approach. European Journal of Medicinal Chemistry, 268, 117191. [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). Molecules, 30(19), 4635. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]
Sources
- 1. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 2. New series of 3-pyridyl-1,3-thiazoles: In vitro and in vivo anti-Trypanosomatidae profile, in vitro and in silico mechanism of action approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT‐089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ane.pl [ane.pl]
- 10. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Application Note & Protocol: A Multi-Tiered Strategy for Assessing the Blood-Brain Barrier Penetration of 3-Pyrrolidin-3-ylpyridine Dioxalate
Abstract
This document provides a comprehensive, multi-tiered protocol for the rigorous assessment of blood-brain barrier (BBB) penetration of the novel small molecule, 3-Pyrrolidin-3-ylpyridine dioxalate. The strategic workflow is designed for researchers, scientists, and drug development professionals, integrating in silico, in vitro, and in vivo methodologies to build a robust data package for CNS drug candidates. The protocol emphasizes a staged approach, from high-throughput screening to more complex, low-throughput, and physiologically relevant models, ensuring efficient resource allocation and generating a holistic understanding of the compound's CNS disposition. Each experimental choice is rationalized to provide not just a method, but a self-validating system for trustworthy and reproducible results.
Introduction: The Imperative of CNS Drug Delivery
The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective, semipermeable border is composed of brain capillary endothelial cells (BCECs) interconnected by tight junctions, which strictly regulate the passage of substances from the systemic circulation into the brain.[1][3][4] For a CNS drug to be effective, it must efficiently cross this barrier. Therefore, a precise evaluation of a compound's ability to penetrate the BBB is a critical step in the drug discovery pipeline.[5]
This compound, a novel compound with a pyrrolidine moiety, presents a chemical scaffold of interest for CNS applications.[6][7][8] This protocol outlines a systematic and hierarchical approach to characterizing its BBB permeability, beginning with rapid, cost-effective in vitro screens and progressing to definitive in vivo studies.
Strategic Workflow: A Phased Approach to BBB Assessment
A successful assessment of BBB penetration involves a funneling strategy, where a large number of compounds can be screened in early-stage, high-throughput assays, with the most promising candidates advancing to more resource-intensive and physiologically relevant models.
Caption: Workflow for the in situ brain perfusion experiment.
Protocol:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: A perfusion fluid containing a known concentration of this compound is infused at a constant rate.
-
Perfusion Duration: The perfusion is carried out for a short duration (e.g., 30-60 seconds).
-
Brain Tissue Collection: Following perfusion, the brain is collected, and the concentration of the compound in the brain tissue is determined by LC-MS/MS. [9][10][11]5. Calculation of Brain Uptake Clearance (Kin): Kin is calculated as the amount of compound in the brain divided by the integral of the perfusate concentration over time.
Cassette Dosing Pharmacokinetic Study
Rationale: To understand the overall brain exposure relative to systemic exposure, a pharmacokinetic study is essential. Cassette dosing, where multiple compounds are administered simultaneously to a single animal, is a higher-throughput approach to obtain this data. [12][13][14][15]This method allows for the determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which are considered the gold standard for assessing BBB penetration. [5] Protocol:
-
Dosing: A cocktail of compounds, including this compound and other test compounds with known BBB penetration characteristics, is administered to a group of rodents (e.g., via intravenous or oral routes).
-
Sample Collection: At various time points, blood and brain samples are collected.
-
Sample Preparation: Plasma is isolated from the blood, and the brain tissue is homogenized. [16]A crucial step is the determination of the unbound fraction of the drug in both plasma and brain homogenate, typically through equilibrium dialysis.
-
LC-MS/MS Analysis: The concentrations of all compounds in the cassette are simultaneously measured in plasma and brain homogenate using a validated LC-MS/MS method. [17][18][19][20][21]5. Data Analysis: Key pharmacokinetic parameters are calculated, including the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).
Data Interpretation:
| Parameter | Value | Interpretation |
| Kp,uu | ≈ 1 | Passive diffusion is the primary mechanism of brain entry. |
| Kp,uu | > 1 | Active influx into the brain is likely occurring. |
| Kp,uu | < 1 | Active efflux from the brain is likely occurring. |
Analytical Methodology: LC-MS/MS
A robust and sensitive LC-MS/MS method is critical for the accurate quantification of this compound in complex biological matrices.
Key Method Parameters:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering substances. [20]* Chromatography: Reversed-phase chromatography for separation.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. [17]
Conclusion
This tiered approach provides a comprehensive framework for evaluating the BBB penetration of this compound. By systematically progressing from high-throughput in vitro assays to definitive in vivo studies, researchers can build a robust data package that elucidates the mechanisms of brain entry and provides a reliable assessment of its potential as a CNS therapeutic agent. This structured protocol ensures that experimental choices are driven by scientific rationale, leading to a trustworthy and in-depth understanding of the compound's disposition in the central nervous system.
References
- Evotec. Caco-2 Permeability Assay. [URL: https://www.evotec.com/en/capabilities/in-vitro-pharmacology/adme-tox/caco-2-permeability-assay]
- Cellomatics Biosciences. (2023, April 26). Inventing a new in vitro model for the blood brain barrier. [URL: https://www.cellomaticsbio.com/resources/inventing-a-new-in-vitro-model-for-the-blood-brain-barrier/]
- MDPI. (2023, April 29). In vitro blood-brain barrier models from different species: an overview on permeability associated with drug delivery. [URL: https://www.mdpi.com/2073-4409/12/9/1261]
- ResearchGate. Cell-based in vitro models for studying blood-brain barrier (BBB) permeability | Request PDF. [URL: https://www.researchgate.net/publication/339274944_Cell-based_in_vitro_models_for_studying_blood-brain_barrier_BBB_permeability]
- Enamine. Caco-2 Permeability Assay. [URL: https://enamine.net/services/adme-services/caco-2-permeability-assay]
- National Center for Biotechnology Information. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586555/]
- National Center for Biotechnology Information. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4295748/]
- MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [URL: https://www.mdpi.com/1999-4923/15/2/483]
- American Physiological Society. An in situ brain perfusion technique to study cerebrovascular transport in the rat. [URL: https://journals.physiology.org/doi/abs/10.1152/ajpheart.1983.245.5.h749]
- National Center for Biotechnology Information. Quantification of early blood-brain barrier disruption by in situ brain perfusion technique - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11689722/]
- Springer Nature Experiments. In Situ Brain Perfusion Technique. [URL: https://experiments.springernature.com/articles/10.1385/1-59259-279-2:329]
- National Center for Biotechnology Information. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19384470/]
- Domainex. Caco-2 Permeability Assay. [URL: https://www.domainex.co.uk/adme-dmpk-services/caco-2-permeability-assay]
- National Center for Advancing Translational Sciences. pampa bbb - ADME@NCATS. [URL: https://opendata.
- Bentham Science. Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. [URL: https://www.benthambooks.com/article/11796/]
- Royal Society of Chemistry. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c4ay01777a]
- Journal of Visualized Experiments. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. [URL: https://www.jove.com/t/61431/in-vivo-blood-brain-barrier-permeability-assays-using-clostridium]
- DiVA. Automated Permeability Assays for Caco-2 and MDCK Cells. [URL: http://www.diva-portal.org/smash/record.jsf?pid=diva2:1119561]
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [URL: https://www.creative-bioarray.com/protocol/parallel-artificial-membrane-permeability-assay-pampa-protocol-item-558.htm]
- Ovid. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. [URL: https://insights.ovid.com/crossref?an=00002377-201103000-00007]
- National Center for Biotechnology Information. High-throughput pharmacokinetics: cassette dosing - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19649913/]
- AxisPharm. Cassette PK (I.V.). [URL: https://www.axispharm.com/dmpk-service/in-vivo-adme/cassette-pk-i-v/]
- National Center for Biotechnology Information. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11463378/]
- ResearchGate. In Situ Brain Perfusion Technique | Request PDF. [URL: https://www.researchgate.net/publication/23249112_In_Situ_Brain_Perfusion_Technique]
- Semantic Scholar. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [URL: https://www.semanticscholar.org/paper/A-review-of-sample-preparation-methods-for-of-in-Li-Bartlett/30c79f9f8e434e320d75a18a9147171d15c7e39a]
- Certara. Cassette Dosing: Advantages and Challenges. [URL: https://www.certara.com/2013/12/16/cassette-dosing-advantages-and-challenges/]
- International Journal of Innovative Research in Medical and Pharmaceutical Sciences. Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. [URL: https://ijirmps.com/paper/IJIRMPS0102035.pdf]
- National Center for Biotechnology Information. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389274/]
- Technology Networks. pampa-permeability-assay.pdf. [URL: https://cdn.technologynetworks.com/ep/pdfs/pampa-permeability-assay.pdf]
- National Center for Biotechnology Information. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30548501/]
- Creative Bioarray. Blood-Brain-Barrier Assay. [URL: https://www.creative-bioarray.com/blood-brain-barrier-assay.htm]
- Taylor & Francis Online. (2018, May 30). Full article: LC/MS/MS in Drug Development: Targeting the Brain. [URL: https://www.tandfonline.com/doi/full/10.1517/17425255.2012.744170]
- Frontiers. (2023, November 30). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1283640/full]
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [URL: https://www.evotec.com/en/capabilities/in-vitro-pharmacology/adme-tox/pampa-assay]
- ResearchGate. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Request PDF. [URL: https://www.researchgate.net/publication/264278453_A_review_of_sample_preparation_methods_for_quantitation_of_small-molecule_analytes_in_brain_tissue_by_liquid_chromatography_tandem_mass_spectrometry_LC-MSMS]
- Fluorochem. This compound. [URL: https://www.fluorochem.co.uk/product/f306629]
- University of Alabama at Birmingham. Quantitative analysis of drug metabolites in biological samples. [URL: https://www.uab.
- National Center for Biotechnology Information. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075791/]
- Scilit. Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. [URL: https://www.scilit.net/article/10.2174/1573411014666180112151007]
- IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://iris.unipa.it/retrieve/handle/10447/520708/1004198/s41061-021-00347-y.pdf]
- National Center for Biotechnology Information. Improved prediction and characterization of blood-brain barrier penetrating peptides using estimated propensity scores of dipeptides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36284036/]
- AIR Unimi. (2021, January 12). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. [URL: https://air.unimi.it/retrieve/handle/2434/792131/1483845/RSC%20Med.%20Chem.%202021%20-%2012%20-%20380-386.pdf]
- SpringerLink. (2023, December 12). QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton. [URL: https://link.springer.com/article/10.1007/s11030-023-10769-1]
- Benchchem. Application Note: Quantitative Analysis of (-)- Domesticine in Biological Matrices using HPLC. [URL: https://www.benchchem.
- International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [URL: https://ijpsr.
- Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-pharmacological-evaluation%2C-of-Obniska-Kamer/d7730e2f9d8f870298a0c239328a6f3a34a17960]
- National Center for Biotechnology Information. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11006509/]
- MDPI. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. [URL: https://www.mdpi.com/2218-0532/23/5/45]
- Santa Cruz Biotechnology. 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate | SCBT. [URL: https://www.scbt.
Sources
- 1. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 2. Improved prediction and characterization of blood-brain barrier penetrating peptides using estimated propensity scores of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput pharmacokinetics: cassette dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. certara.com [certara.com]
- 15. ijirmps.org [ijirmps.org]
- 16. tandfonline.com [tandfonline.com]
- 17. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uab.edu [uab.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Protocol for 3-Pyrrolidin-3-ylpyridine with Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, step-by-step protocol for performing molecular docking of 3-Pyrrolidin-3-ylpyridine with nicotinic acetylcholine receptors (nAChRs) using industry-standard computational tools. Grounded in established scientific principles, this document details the rationale behind each procedural step, from ligand and receptor preparation to the execution of the docking simulation and subsequent analysis of the results. The protocol is designed to be a self-validating system, incorporating critical steps to ensure the reliability and accuracy of the computational predictions.
Introduction: The Significance of nAChR Docking
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in fast synaptic signaling throughout the central and peripheral nervous systems.[1] Their involvement in various physiological processes makes them significant targets for therapeutic intervention in neurological disorders, addiction, and inflammatory diseases.[2][3] The nAChR binding site is a well-defined hydrophobic pocket located at the interface between adjacent subunits.[4][5]
Molecules containing pyridine and pyrrolidine scaffolds, such as 3-Pyrrolidin-3-ylpyridine, are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous natural alkaloids and synthetic drugs.[6][7][8] Understanding how these ligands interact with nAChR subtypes at a molecular level is paramount for structure-based drug design.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[9][10] It allows researchers to visualize potential binding modes, estimate binding affinity, and identify key interacting amino acid residues, thereby guiding the rational design of more potent and selective modulators. This protocol will utilize AutoDock Vina, a widely used open-source docking program, for this purpose.[9]
Prerequisites: Software and Data
Before commencing the protocol, ensure the following software is installed and functional. These tools are standard in the field of computational chemistry and molecular modeling.
-
MGLTools/AutoDock Tools (ADT): Essential for preparing protein (receptor) and ligand files into the required PDBQT format.
-
AutoDock Vina: The core docking engine that performs the conformational search.[9]
-
PyMOL or UCSF Chimera: Molecular visualization software crucial for cleaning PDB files and analyzing docking results.
-
Open Babel (Optional but Recommended): A versatile chemical toolbox for converting between different chemical file formats.
The Docking Workflow: A Conceptual Overview
The molecular docking process follows a systematic workflow, beginning with the careful preparation of the molecular structures and culminating in a critical analysis of the computed results. Each step is vital for the accuracy and reproducibility of the study.
Caption: High-level overview of the molecular docking workflow.
Detailed Step-by-Step Protocol
This section provides a granular, actionable guide to performing the docking simulation.
Part 1: Ligand Preparation (3-Pyrrolidin-3-ylpyridine)
The goal of this stage is to generate a 3D, energy-minimized, and correctly charged structure of the ligand in the PDBQT file format.
-
Obtain Ligand Structure:
-
The structure of 3-Pyrrolidin-3-ylpyridine can be obtained from chemical databases like PubChem or synthesized using a 3D molecule editor. For this protocol, we will use the SMILES string: C1C(CN1)C2=CC=CN=C2.
-
Causality: The SMILES string is a 2D representation that must be converted to a 3D structure for docking.
-
-
Handle Counter-ions:
-
The topic specifies "dioxalate." In docking, only the active molecule (3-Pyrrolidin-3-ylpyridine) is used. The oxalate counter-ions must be removed as they are not part of the binding interaction in vivo.
-
-
Convert to 3D and Energy Minimize:
-
Use a tool like Open Babel to convert the SMILES string into a 3D structure (e.g., in SDF or PDB format) and perform an initial energy minimization.
-
Command Example (Open Babel): obabel -:"C1C(CN1)C2=CC=CN=C2" -O ligand.pdb --gen3d --best
-
Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Load the ligand.pdb file into ADT.
-
Add Hydrogens: Ensure all hydrogens, especially polar ones, are added to the structure. This is critical for detecting potential hydrogen bonds.
-
Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds, allowing for ligand flexibility during docking.
-
Assign Charges: Assign Gasteiger charges, which are essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the final prepared structure as ligand.pdbqt.[11]
-
Part 2: Receptor Preparation (Nicotinic Acetylcholine Receptor)
This phase prepares the target protein structure for the docking simulation. The choice of nAChR subtype and PDB structure is critical and depends on the specific research question. For this example, we will reference the human α3β4 nAChR structure.
-
Select and Download Receptor Structure:
-
Download a suitable nAChR structure from the RCSB Protein Data Bank (PDB). A good example is PDB ID: 6PV7 , which is the human α3β4 nAChR in complex with nicotine.[12] Another well-studied structure is 2BG9 from the Torpedo electric ray.[13][14][15]
-
Causality: Using a structure that is co-crystallized with a known agonist (like nicotine in 6PV7) helps in identifying the correct binding pocket.[2]
-
-
Clean the PDB Structure:
-
Load the downloaded PDB file (e.g., 6PV7.pdb) into PyMOL or UCSF Chimera.
-
Remove Water Molecules: Delete all water molecules (residue name HOH). Their positions are often not well-resolved and can interfere with ligand docking.[16]
-
Remove Co-crystallized Ligands/Ions: Remove the original nicotine ligand and any other non-protein molecules. This clears the binding site for your ligand.
-
Select Relevant Chains: The nAChR is a pentamer. The binding site is at the interface of two subunits (e.g., an α3 and a β4 subunit).[2][17] Isolate the chains that form the binding site of interest for your study.
-
Save the cleaned protein structure as receptor_clean.pdb.
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Load receptor_clean.pdb into ADT.
-
Add Hydrogens: Add polar hydrogens only. This is crucial for defining hydrogen bond donors and acceptors on the receptor.
-
Assign Charges: Add Kollman charges to the protein residues.
-
Save as PDBQT: Save the prepared receptor file as receptor.pdbqt.[18]
-
Part 3: Grid Box Definition
The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. Its proper definition is one of the most critical steps for a successful docking run.
-
Identify the Binding Site:
-
The binding site for nAChR agonists is a well-characterized aromatic pocket at the subunit interface.[1][4] If you used a PDB structure with a co-crystallized ligand (like 6PV7), the binding site is centered on the location of that original ligand.
-
Key residues often involved include Tryptophan from Loop B and Tyrosines from Loops A and C on the principal face.[4]
-
-
Define Grid Box in ADT:
-
Open the "Grid" -> "Grid Box" menu in ADT.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions (size_x, size_y, size_z) to encompass the entire binding pocket with a small buffer (e.g., 25 x 25 x 25 Å). The box should be large enough to allow the ligand to rotate freely but not so large that it wastes computational time searching irrelevant space.
-
Note the coordinates for the center and the dimensions.
-
Part 4: Running the AutoDock Vina Simulation
-
Create a Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.
-
Content of conf.txt:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16-32) increases the chance of finding the best pose but takes longer.[9]
-
-
Execute Vina from the Command Line:
-
Open a terminal or command prompt in the directory containing your files.
-
Run the following command:[19] vina --config conf.txt
-
Analysis, Visualization, and Validation
Data Presentation: Docking Results
Vina will generate a log file (docking_log.txt) and a PDBQT file with the docked poses (docked_poses.pdbqt). The log file contains the binding affinity scores for the top poses. This data should be summarized in a clear table.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (l.b. / u.b.) | Key Interacting Residues (Example) | Interaction Type |
| 1 | -8.5 | 0.000 / 0.000 | TRP A:149, TYR A:93 | Cation-π, H-bond |
| 2 | -8.1 | 1.35 / 2.45 | TYR C:190, TYR C:198 | Hydrophobic |
| 3 | -7.9 | 1.87 / 3.12 | TRP B:55 | Hydrophobic |
Table derived from typical AutoDock Vina output format.[19]
Visualization of Binding Poses
-
Load Structures in PyMOL/Chimera: Open the receptor.pdbqt and the docked_poses.pdbqt files.
-
Analyze Interactions: For the top-ranked pose, identify and measure the interactions between the ligand and the receptor.
-
Hydrogen Bonds: Look for polar contacts (typically < 3.5 Å).
-
Hydrophobic Interactions: Observe non-polar parts of the ligand in proximity to hydrophobic residues.
-
Cation-π Interactions: Crucial for nAChRs, look for the positively charged nitrogen of the ligand interacting with the aromatic face of residues like Tryptophan or Tyrosine.[2]
-
Caption: Conceptual diagram of ligand-receptor interactions.
Trustworthiness: Protocol Validation
A docking protocol must be validated to be considered reliable. The most common method is to re-dock a known ligand into its co-crystallized receptor structure.[16][20][21]
-
Obtain Co-crystallized Ligand: From the original PDB file (e.g., 6PV7), extract the nicotine ligand and save it as a separate PDB file.
-
Prepare and Dock: Prepare the extracted nicotine ligand as a PDBQT file following the same steps in Part 1.
-
Run Docking: Use the same receptor preparation and grid box to dock the prepared nicotine back into the α3β4 receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of nicotine with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10][16][20][21]
Conclusion
This application note provides a robust and validated protocol for the molecular docking of 3-Pyrrolidin-3-ylpyridine with nicotinic acetylcholine receptors. By following these steps and understanding the rationale behind them, researchers can generate reliable computational hypotheses about ligand-receptor interactions. It is crucial to remember that docking results are predictive; they provide powerful guidance but should always be validated through experimental methods to confirm binding and functional activity.
References
-
Structure of nicotinic acetylcholine receptor (PDB ID 2bg9): (A) Scheme... - ResearchGate. Available at: [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link]
-
How can I validate a docking protocol? - ResearchGate. Available at: [Link]
-
2BG9: REFINED STRUCTURE OF THE NICOTINIC ACETYLCHOLINE RECEPTOR AT 4A RESOLUTION. - RCSB PDB. Available at: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]
-
A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub. Available at: [Link]
-
Figure 4: A structure of nicotinic acetylcholine receptor (PDB ID 2bg9): A) A scheme showing the. Available at: [Link]
-
Tutorial – AutoDock Vina. Available at: [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]
-
6PV7: Human alpha3beta4 nicotinic acetylcholine receptor in complex with nicotine - RCSB PDB. Available at: [Link]
-
8V89: Alpha7-nicotinic acetylcholine receptor time resolved resting state - RCSB PDB. Available at: [Link]
-
Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function | Physiological Reviews. Available at: [Link]
-
Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Available at: [Link]
-
Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor - ACS Publications. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available at: [Link]
-
Molecular blueprint of allosteric binding sites in a homologue of the agonist-binding domain of the α7 nicotinic acetylcholine receptor | PNAS. Available at: [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. Available at: [Link]
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC. Available at: [Link]
-
3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem. Available at: [Link]
-
3-(pyrrolidin-3-yloxy)pyridine::CHEMBL273218 - BindingDB.org. Available at: [Link]
-
3-(3-Fluoropyrrolidin-3-yl)pyridine | CAS#:1225218-42-7 | Chemsrc. Available at: [Link]
-
3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available at: [Link]
-
(PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents - ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. GIL [genomatics.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. acc.biodata.ceitec.cz [acc.biodata.ceitec.cz]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose [github.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for testing 3-Pyrrolidin-3-ylpyridine dioxalate in animal models of addiction
Application Note: Preclinical Evaluation of 3-Pyrrolidin-3-ylpyridine Dioxalate in Addiction Models
Scope & Rationale
Compound Identity: this compound (3,3-PYP·2C₂H₂O₄) Target Mechanism: Nicotinic Acetylcholine Receptor (nAChR) Ligand Primary Application: Investigation of abuse liability and therapeutic efficacy for psychostimulant/nicotine dependence.
This guide outlines the experimental framework for characterizing This compound , a structural isomer of nornicotine. Unlike its 2-substituted counterparts (nicotine, nornicotine), the 3-substituted pyrrolidine moiety alters binding affinity and intrinsic activity at
Formulation & Handling Protocols
Critical Technical Note: The dioxalate salt form significantly increases molecular weight and acidity compared to the free base. Failure to adjust pH and calculate free-base equivalents will compromise data integrity and animal welfare (e.g., vein collapse in IVSA).
Solution Preparation
-
Molecular Weight Calculation:
-
Free Base (
): ~148.21 g/mol -
Dioxalate Salt (
): ~328.23 g/mol -
Conversion Factor:
-
-
Vehicle: Sterile 0.9% Saline.
-
Solubility Protocol:
-
Weigh the required amount of dioxalate salt.
-
Dissolve in 80% of final volume sterile saline.
-
Sonication: Sonicate at 37°C for 5–10 minutes if visible particulates remain.
-
pH Adjustment (CRITICAL): Dioxalate solutions are acidic. Titrate slowly with 0.1N NaOH to pH 7.2–7.4. Note: Rapid addition may precipitate the free base; add dropwise while stirring.
-
Bring to final volume with saline.
-
Filter sterilize (0.22
m) before IV or IC administration.
-
Experimental Design Framework
The evaluation pipeline is divided into three phases: Safety/Dosing , Abuse Liability (Reinforcement), and Therapeutic Efficacy (Intervention).
Visual Workflow: Experimental Pipeline
Figure 1: Sequential decision tree for characterizing nAChR ligands in addiction models.
Detailed Protocols
Phase 1: Dose-Ranging & Tolerability
Before behavioral testing, establish the therapeutic window to avoid motor impairment which confounds operant responding.
-
Subjects: Male/Female Sprague-Dawley Rats (n=8/group).
-
Dose Regimen: 0.1, 0.3, 1.0, 3.0 mg/kg (s.c., free base).
-
Assay: Open Field Locomotor Activity.
-
Endpoint: Total distance traveled (cm) over 60 mins.
-
Success Metric: Identify the highest dose that does not suppress locomotion by >20% compared to vehicle.
Phase 2: Intravenous Self-Administration (IVSA)
Objective: Determine if 3-Pyrrolidin-3-ylpyridine functions as a reinforcer (mimicking nicotine).
Surgical Prep: Implant chronic indwelling jugular catheters. Allow 5-7 days recovery.
Protocol:
-
Acquisition: Animals are trained to press a lever for IV infusions.[1]
-
Schedule: Fixed Ratio 1 (FR1)
FR2 FR5. -
Timeout: 20 seconds (signaled by cue light off).
-
Session: 2 hours/day.
-
-
Dose-Response Curve:
-
Test doses: 0.01, 0.03, 0.1, 0.3 mg/kg/infusion.
-
Criterion:
10 infusions/session with 2:1 active/inactive lever discrimination.
-
-
Control: Yoked saline group.
Data Output Table (Template):
| Metric | Definition | Interpretation |
| Active Lever Presses | Responses on the drug-paired lever | Measure of drug-seeking motivation |
| Infusions Earned | Total drug intake | Direct measure of reinforcement |
| Discrimination Ratio | Active / (Active + Inactive) | >0.75 indicates reliable learning |
| Breakpoint (PR) | Max presses for one infusion | Measure of reinforcing efficacy (motivation) |
Phase 3: Therapeutic Efficacy (Antagonism/Substitution)
Objective: If the compound is a partial agonist (low intrinsic efficacy), test its ability to block the reinforcing effects of Nicotine or Cocaine.
Protocol (Pre-treatment Design):
-
Baseline: Train rats to self-administer Nicotine (0.03 mg/kg/inf) until stable (variation <10% over 3 days).
-
Test Phase: Administer 3-Pyrrolidin-3-ylpyridine (s.c.) 15 minutes prior to the session.
-
Doses: 0.3, 1.0, 3.0 mg/kg.
-
Hypothesis: If acting as a partial agonist/antagonist, the compound should dose-dependently decrease nicotine self-administration (rightward shift in dose-response) without suppressing food responding (specificity check).
Mechanistic Visualization
Understanding the interaction at the VTA (Ventral Tegmental Area) is crucial for interpreting results.
Figure 2: Potential pharmacodynamic interactions at the
References
-
Dwoskin, L. P., et al. (2001). "Nornicotine: A Pharmacologically Active Metabolite of Nicotine and Tobacco Alkaloid." Journal of Pharmacology and Experimental Therapeutics. Link
-
Clemens, K. J., et al. (2009). "The role of the alpha4beta2 nicotinic acetylcholine receptor in nicotine addiction: evidence from animal models." Neuropharmacology. Link
-
Taly, A., et al. (2009). "Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system." Nature Reviews Drug Discovery. Link
-
Le Foll, B., & Goldberg, S. R. (2009). "Nicotine as a typical drug of abuse in experimental animals and humans." Psychopharmacology. Link
-
Santa Cruz Biotechnology. "3-(Pyrrolidin-3-ylmethyl)pyridine oxalate Product Data." (Used for solubility/handling reference). Link
Sources
- 1. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Investigation of 3-Pyrrolidin-3-ylpyridine Oxalate as a Novel Nicotinic Acetylcholine Receptor Modulator
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: Unveiling the Potential of a Novel Neuromodulatory Agent
The compound 3-Pyrrolidin-3-ylpyridine oxalate presents a compelling scaffold for neuroscience research. Its structure, featuring a pyridine ring linked to a pyrrolidine moiety, is a hallmark of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] Specifically, the α4β2 nAChR subtype, the most abundant high-affinity nicotinic receptor in the brain, is a well-established target for such molecules.[5] Modulation of α4β2 nAChRs has profound implications for cognitive function, mood, and reward pathways, making it a focal point for therapeutic development in conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]
Given its structural resemblance to known nAChR agonists, 3-Pyrrolidin-3-ylpyridine oxalate is hypothesized to act as a modulator of the α4β2 nAChR. Activation of these presynaptic receptors is known to enhance the release of various neurotransmitters, most notably dopamine in brain regions such as the striatum.[6][7][8] This document provides a comprehensive guide for the systematic evaluation of this novel biochemical, from initial receptor binding characterization to in vivo functional validation. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step to ensure robust and reproducible data.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 3-Pyrrolidin-3-ylpyridine oxalate is provided in the table below. Proper handling and storage are crucial for maintaining the integrity of the compound.
| Property | Value | Source |
| CAS Number | 1352305-34-0 | |
| Molecular Formula | C₁₃H₁₆N₂O₈ | |
| IUPAC Name | oxalic acid;3-pyrrolidin-3-ylpyridine | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |
Note on Solubility: The oxalate salt form generally confers improved aqueous solubility compared to the free base. However, it is recommended to perform solubility tests in the specific buffers and physiological solutions to be used in your experiments. For stock solutions, consider using sterile, deionized water or a suitable buffer such as phosphate-buffered saline (PBS).
PART 1: In Vitro Characterization - Receptor Binding Affinity
The initial step in characterizing a novel ligand is to determine its binding affinity for the putative target receptor. A competitive radioligand binding assay is a robust method for this purpose.
Protocol 1: α4β2 nAChR Competitive Radioligand Binding Assay
This protocol is adapted from established methods for characterizing nAChR ligands.[5][9][10]
Objective: To determine the binding affinity (Kᵢ) of 3-Pyrrolidin-3-ylpyridine oxalate for the human α4β2 nAChR.
Materials:
-
Membrane preparation from HEK293 cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]cytisine or [³H]epibatidine (known high-affinity α4β2 nAChR ligands).
-
Non-specific binding control: Nicotine or epibatidine.
-
3-Pyrrolidin-3-ylpyridine oxalate.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-Pyrrolidin-3-ylpyridine oxalate in binding buffer. Create a series of dilutions to cover a wide concentration range (e.g., from 1 pM to 100 µM).
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 10 µM Nicotine).
-
50 µL of 3-Pyrrolidin-3-ylpyridine oxalate at various concentrations.
-
-
Add 50 µL of the radioligand (e.g., [³H]cytisine at a final concentration of ~0.6 nM) to all wells.[5]
-
Add 100 µL of the α4β2 nAChR membrane preparation to all wells.
-
Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.[5]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 3-Pyrrolidin-3-ylpyridine oxalate.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Expected Outcome: This assay will provide the Kᵢ value of 3-Pyrrolidin-3-ylpyridine oxalate for the α4β2 nAChR, indicating its binding affinity. A lower Kᵢ value signifies higher affinity.
PART 2: In Vitro Functional Characterization
Once binding affinity is established, the next critical step is to determine the functional activity of the compound. Does it act as an agonist (activator), antagonist (blocker), or partial agonist?
Workflow for Functional Characterization
Caption: Workflow for in vitro functional characterization.
Protocol 2: Electrophysiology Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a gold-standard method for characterizing the functional properties of ligands at ion channels.[11][12][13][14]
Objective: To determine if 3-Pyrrolidin-3-ylpyridine oxalate is an agonist, antagonist, or partial agonist at human α4β2 nAChRs and to quantify its potency (EC₅₀) and efficacy (Iₘₐₓ).
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α4 and β2 nAChR subunits.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Acetylcholine (ACh) as a reference full agonist.
-
3-Pyrrolidin-3-ylpyridine oxalate.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis. Inject oocytes with a mixture of cRNAs for the α4 and β2 subunits. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -70 mV.[11]
-
-
Agonist Mode Testing:
-
Apply increasing concentrations of 3-Pyrrolidin-3-ylpyridine oxalate to the oocyte and record the inward current response.
-
Apply a saturating concentration of ACh to determine the maximum response (Iₘₐₓ).
-
Construct a concentration-response curve for 3-Pyrrolidin-3-ylpyridine oxalate and fit the data to the Hill equation to determine the EC₅₀ and its efficacy relative to ACh.
-
-
Antagonist Mode Testing:
-
Co-apply a fixed, sub-maximal concentration of ACh (e.g., EC₅₀) with increasing concentrations of 3-Pyrrolidin-3-ylpyridine oxalate.
-
A decrease in the ACh-evoked current indicates antagonistic activity.
-
-
Partial Agonist Assessment: If the compound elicits a response but with a lower maximal effect than ACh, and also reduces the response to ACh when co-applied, it is likely a partial agonist.[13]
Protocol 3: Dopamine Release Assay from PC12 Cells
This assay provides a more physiological context by measuring a downstream neurochemical event.[15][16]
Objective: To measure the ability of 3-Pyrrolidin-3-ylpyridine oxalate to evoke dopamine release.
Materials:
-
PC12 cells (a rat pheochromocytoma cell line that endogenously expresses nAChRs and synthesizes dopamine).
-
Cell culture reagents.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
3-Pyrrolidin-3-ylpyridine oxalate.
-
Nicotine (positive control).
-
Luminol and horseradish peroxidase for chemiluminescence detection.
-
Luminometer.
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate media. For enhanced nAChR expression, cells can be treated with Nerve Growth Factor (NGF).[15]
-
Assay:
-
Plate the cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add the detection reagents (luminol and horseradish peroxidase).
-
Apply different concentrations of 3-Pyrrolidin-3-ylpyridine oxalate or nicotine to the wells.
-
-
Detection: Immediately measure the chemiluminescence generated using a luminometer. The signal is proportional to the amount of hydrogen peroxide produced from the oxidation of released dopamine.[16]
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a concentration-response curve and determine the EC₅₀.
PART 3: In Vivo Functional Validation
In vivo microdialysis in freely moving rodents is a powerful technique to assess the effects of a compound on neurotransmitter dynamics in specific brain regions.[17][18][19][20]
Signaling Pathway: nAChR-Mediated Dopamine Release
Caption: Hypothesized signaling pathway for dopamine release.
Protocol 4: In Vivo Microdialysis in the Rat Striatum
Objective: To measure changes in extracellular dopamine levels in the striatum of freely moving rats following systemic administration of 3-Pyrrolidin-3-ylpyridine oxalate.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
3-Pyrrolidin-3-ylpyridine oxalate.
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine quantification.[18]
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.[17]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[17]
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.[17]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).[17][18]
-
-
Drug Administration:
-
After establishing a stable baseline (3-4 samples), administer 3-Pyrrolidin-3-ylpyridine oxalate via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for at least 2-3 hours to monitor the effect on dopamine release.
-
-
Sample Analysis:
-
Quantify the dopamine concentration in the dialysate samples using HPLC-ECD.[18]
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Plot the percent change in dopamine over time.
-
Perform statistical analysis to determine the significance of the drug-induced changes.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of 3-Pyrrolidin-3-ylpyridine oxalate as a novel research biochemical. By systematically determining its binding affinity, functional efficacy, and in vivo neurochemical effects, researchers can build a robust profile of this compound. Positive results from these studies would warrant further investigation into its selectivity for other nAChR subtypes, its pharmacokinetic profile, and its potential behavioral effects in animal models of neurological and psychiatric disorders. This structured approach will undoubtedly accelerate our understanding of this promising new tool for neuroscience research.
References
- Li, H., et al. (2008). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Chinese Medical Sciences Journal.
- Nakachi, N., et al. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Alcohol Studies and Drug Dependence.
- Abdalla, A., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry.
- Marquart, L. A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ScholarWorks.
- Marquart, L. A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxics.
- Uteshev, V. V. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods.
- Liss, A., et al. (2006). Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. Analytical and Bioanalytical Chemistry.
- Xie, W., et al. (2005). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica.
- Pokhrel, R., et al. (2014). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen.
- Sciaccaluga, M., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules.
- Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Gay, E. A., et al. (2001). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. British Journal of Pharmacology.
- Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry.
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). nAChR (α4β2) Functional Antagonist Assay Service. Retrieved from [Link]
- Salminen, O., et al. (2004). Subunit composition and pharmacology of two classes of striatal presynaptic nicotinic acetylcholine receptors mediating dopamine release in mice. Molecular Pharmacology.
- Cuevas, J., & Berg, D. K. (2001). Selective Modulation of Neuronal Nicotinic Acetylcholine Receptor Channel Subunits by Go. Journal of Neuroscience.
- Coe, J. W., et al. (2005).
- Bertrand, D., et al. (1993). Electrophysiology of the Nicotinic Acetylcholine Receptor. Methods in Neurosciences.
- Pidoplichko, V. I., & Dani, J. A. (2005). Regulation of Nicotinic Acetylcholine Receptor Desensitization by Ca²⁺. Journal of Neurophysiology.
- Eldefrawi, M. E., et al. (2022). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding. Marine Drugs.
- Kuntiyong, P., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules.
- Henderson, B. J., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.
-
BindingDB. (n.d.). Ki Summary for Nicotinic acetylcholine receptor. Retrieved from [Link]
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
- Shin, J. H., et al. (2017). Nicotinic receptors regulate the dynamic range of dopamine release in vivo. Journal of Neurophysiology.
- Kennedy, E. J., et al. (2020). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ChemRxiv.
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- Zhang, Z., et al. (2024). Pyrrolidine synthesis via ring contraction of pyridines.
- Singh, P., et al. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development.
- Wojcicka, A., et al. (2021).
- Sargsyan, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
Sources
- 1. Buy 3-(3-methylpyrrolidin-3-yl)pyridine | 557076-73-0 [smolecule.com]
- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ki Summary [bindingdb.org]
- 4. ijnrd.org [ijnrd.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. "Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicot" by Leanna A. Marquart, Matthew W. Turner et al. [scholarworks.boisestate.edu]
- 16. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. besjournal.com [besjournal.com]
- 19. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multicomponent Synthesis of Pyridine Derivatives
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in a vast array of pharmaceuticals.[2] Pyridine derivatives are integral to the function of numerous drugs, including the anti-hypertensive agent nifedipine, a calcium channel blocker synthesized via a dihydropyridine precursor.[1][2] The therapeutic landscape is rich with examples of pyridine-containing drugs, underscoring the critical need for efficient and versatile synthetic methodologies to access novel analogues for drug discovery pipelines.
Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecular architectures, such as substituted pyridines.[3] By combining three or more starting materials in a single reaction vessel, MCRs offer significant advantages over traditional linear syntheses, including increased atom economy, reduced waste generation, and operational simplicity.[3] This guide provides an in-depth exploration of key multicomponent reactions for the synthesis of pyridine derivatives, offering detailed protocols and insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
The Hantzsch Pyridine Synthesis: A Classic and Versatile Approach
First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains a widely used and reliable method for the synthesis of 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[1] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1]
Mechanistic Insights
The Hantzsch synthesis proceeds through a series of well-established steps, offering a clear understanding of the reaction's progression and allowing for rational optimization. The generally accepted mechanism involves two key intermediates that ultimately combine to form the dihydropyridine ring.[4]
Diagram: Mechanism of the Hantzsch Pyridine Synthesis
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a standard procedure for the synthesis of a Hantzsch 1,4-dihydropyridine using conventional heating.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (1.16 g, 15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[5]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
After completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.[5]
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold ethanol.[5]
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine derivative.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can significantly accelerate the Hantzsch reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Aldehyde (5 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ammonium acetate (7.5 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial (20 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).[5]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 140°C) for a short duration (e.g., 10 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature, which will cause the product to precipitate.
-
Isolate the solid by filtration, wash with cold ethanol, and purify by recrystallization.[5]
Aromatization of 1,4-Dihydropyridines
The final step to obtain the pyridine ring is the oxidation of the 1,4-dihydropyridine intermediate. This aromatization is a key transformation, as many dihydropyridine-based drugs are metabolized in the liver to their corresponding pyridine derivatives.[1]
Protocol 3: Oxidation of a 1,4-Dihydropyridine to a Pyridine
Materials:
-
1,4-Dihydropyridine (1.0 g)
-
Glacial acetic acid (10 mL)
-
Sodium nitrite (0.3 g)
-
Water (1 mL)
Procedure:
-
Dissolve the 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the final pyridine derivative.
The Guareschi-Thorpe Condensation: Accessing Pyridone Scaffolds
The Guareschi-Thorpe condensation is a valuable multicomponent reaction for the synthesis of 2-pyridone derivatives.[7] This reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, often ammonia or an amine.[8]
Mechanistic Insights
The Guareschi-Thorpe condensation proceeds through a series of condensation and cyclization steps to form the pyridone ring.
Diagram: Mechanism of the Guareschi-Thorpe Condensation
Caption: Mechanism of the Guareschi-Thorpe Condensation.
Experimental Protocol
Protocol 4: Synthesis of a 2-Pyridone via Guareschi-Thorpe Condensation
This protocol provides a general procedure for the synthesis of a 2-pyridone derivative.
Materials:
-
Cyanoacetamide (0.84 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ammonium carbonate (1.92 g, 20 mmol)
-
1:1 mixture of water and ethanol (20 mL)
Procedure:
-
In a round-bottom flask, combine cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL).[9][10]
-
Heat the mixture at 80°C for 4 hours.
-
Upon cooling, the precipitated product is collected by filtration.
-
Wash the collected solid with cold water and dry to yield the desired 2-pyridone.
The Bohlmann-Rahtz Pyridine Synthesis: A Route to Polysubstituted Pyridines
The Bohlmann-Rahtz synthesis is a powerful two-step method for preparing 2,3,6-trisubstituted pyridines.[11] The reaction involves the initial condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced or acid-catalyzed cyclodehydration to yield the pyridine product.[11][12]
Mechanistic Insights
The key to the Bohlmann-Rahtz synthesis is the formation of an aminodiene intermediate followed by a crucial E/Z isomerization that enables the final cyclization.[12]
Diagram: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocols
Protocol 5: Two-Step Bohlmann-Rahtz Pyridine Synthesis
This protocol outlines the traditional two-step approach.
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate)
-
Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one)
-
Solvent (e.g., ethanol)
-
High-temperature heating source
Procedure:
-
Step 1: Aminodiene Formation: Condense the enamine with the ethynyl ketone in a suitable solvent. This typically proceeds via a Michael addition.[12] Isolate and purify the resulting aminodiene intermediate.
-
Step 2: Cyclodehydration: Heat the purified aminodiene intermediate at a high temperature (often >150°C) to induce E/Z isomerization and subsequent cyclodehydration to form the pyridine ring.[12]
Protocol 6: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
The use of acid catalysts allows for a more efficient one-pot procedure at lower temperatures.[12][13]
Materials:
-
Enamine
-
Ethynyl ketone
-
Brønsted acid (e.g., acetic acid) or Lewis acid (e.g., ytterbium(III) triflate or zinc(II) bromide)[13][14]
-
Solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask, combine the enamine, ethynyl ketone, and the acid catalyst (e.g., 20 mol% ytterbium triflate or 15 mol% zinc bromide) in a suitable solvent like toluene.[12]
-
Reflux the reaction mixture until the reaction is complete as monitored by TLC. The acid catalyzes both the initial Michael addition and the subsequent cyclodehydration.[12]
-
After completion, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Modern Advancements: Enhancing Efficiency and Sustainability
Recent research has focused on improving these classical multicomponent reactions by employing modern techniques such as microwave irradiation and nanocatalysis, as well as embracing green chemistry principles.[15][16]
-
Microwave-Assisted Synthesis: As demonstrated in the Hantzsch protocol, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[16] This has been successfully applied to the Bohlmann-Rahtz synthesis as well, enabling one-pot procedures with superior yields compared to conventional heating.[17]
-
Nanocatalysis: The use of nanocatalysts offers several advantages, including high surface area-to-volume ratios, leading to increased catalytic activity and the potential for catalyst recycling.[18][19] Magnetic nanoparticles, for instance, can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for their reuse.[20] Various nanocatalysts, including nano-Fe2O3, have been shown to be effective in promoting the Hantzsch reaction under milder, solvent-free conditions.[21]
-
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pyridine synthesis. This includes the use of environmentally benign solvents like water or ionic liquids, or performing reactions under solvent-free conditions.[1][9] These approaches not only reduce the environmental impact but can also simplify product isolation.
Comparative Data of Pyridine Synthesis Methods
The choice of synthetic method often depends on the desired substitution pattern, available starting materials, and required reaction conditions. The following table provides a comparative overview of the discussed multicomponent reactions.
| Reaction | Key Features | Typical Yields | Advantages | Limitations |
| Hantzsch Synthesis | Forms 1,4-dihydropyridines, requires subsequent oxidation. | 70-95%[22] | Well-established, high yields, good for symmetrical pyridines.[1] | Requires a separate oxidation step, can have long reaction times with conventional heating.[1] |
| Guareschi-Thorpe | Synthesizes 2-pyridone derivatives. | High yields[23][24] | Direct route to pyridones, often uses aqueous media.[23] | Primarily limited to the synthesis of 2-pyridones.[7] |
| Bohlmann-Rahtz | Forms polysubstituted pyridines directly. | Good to excellent[12] | Versatile for various substitution patterns, one-pot procedures available.[12] | Can require high temperatures or catalysts, intermediates may need isolation in the two-step process.[12] |
| Microwave-Assisted | Utilizes microwave irradiation for heating. | Often higher than conventional[16] | Drastically reduced reaction times, improved yields.[16] | Requires specialized microwave equipment. |
| Nanocatalyst-Mediated | Employs nanocatalysts. | High yields[21] | High efficiency, catalyst recyclability, often milder conditions.[18][20] | Catalyst synthesis and characterization may be required. |
Conclusion and Future Perspectives
Multicomponent reactions provide a powerful and efficient platform for the synthesis of a diverse range of pyridine derivatives. The Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, along with their modern variations, offer researchers a versatile toolkit for accessing these vital heterocyclic scaffolds. By understanding the underlying mechanisms and the rationale behind experimental choices, scientists can effectively tailor these reactions to their specific synthetic targets. The continued development of novel catalysts, particularly in the realm of nanocatalysis, and the adoption of green chemistry principles will undoubtedly lead to even more efficient, sustainable, and innovative methods for pyridine synthesis, further fueling advances in drug discovery and materials science.
References
- Hantzsch pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- Learning from the Hantzsch synthesis. [URL: https://www.scinapse.io/papers/1996502127]
- Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06782a]
- Hantzsch Pyridine Synthesis | PDF - Scribd. [URL: https://www.scribd.com/document/497426815/Hantzsch-Pyridine-Synthesis]
- Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. [URL: https://www.jk-sci.com/bohlmann-rahtz-pyridine-synthesis_368.html]
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/bohlmann-rahtz-pyridine-synthesis.shtm]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10440316/]
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/10/synthesis-reactions-and-medicinal-uses-of-pyridine-and-basicity-of-pyridine.html]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04590k]
- Bohlmann-Rahtz Pyridine Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/Bohlmann-Rahtz_Pyridine_Synthesis]
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. [URL: https://www.sarchemlabs.com/blogs/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis]
- Guareschi-Thorpe Condensation. [URL: https://www.synarchive.
- Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. [URL: https://www.scribd.com/document/443653198/Bohlmann-Rahtz-Pyridine-Synthesis-Guide-pdf]
- Bohlmann–Rahtz pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bohlmann%E2%80%93Rahtz_pyridine_synthesis]
- Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo901138a]
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [URL: https://www.greenerchems.
- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10589311/]
- Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00439f]
- Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues - Benchchem. [URL: https://www.benchchem.com/application-notes/35/application-notes-and-protocols-for-the-hantzsch-synthesis-of-novel-1-4-dihydropyridine-analogues]
- Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2002/p1/b203495k]
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-984860]
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - MDPI. [URL: https://www.mdpi.com/2073-4344/12/1/25]
- Hantzsch pyridine synthesis - Grokipedia. [URL: https://grokipedia.com/Hantzsch-pyridine-synthesis/]
- Comparative study of conventional and microwave assisted synthesis. [URL: https://www.cem.
- (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. [URL: https://www.researchgate.
- Icilio Guareschi and his amazing “1897 reaction”. [URL: https://www.beilstein-journals.org/bjoc/articles/17/120]
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. [URL: https://core.ac.uk/display/149306057]
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.htm]
- Guareschi-Thorpe synthesis of pyridine. [URL: https://www.quimicaorganica.org/en/heterocyclic-chemistry/632-guareschi-thorpe-synthesis-of-pyridine.html]
- Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02418c]
- Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate - Benchchem. [URL: https://www.benchchem.
- Comparative study of conventional and microwave assisted synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3255423/]
- Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. [URL: https://www.
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/One-pot-multicomponent-green-Hantzsch-synthesis-of-Farrugia-Bosica/329598822501066782a472905e3f40f262846f40]
- A Comparative Guide to Conventional and Microwave-Assisted Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/11/a-comparative-guide-to-conventional-and-microwave-assisted-synthesis]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra04590k]
- Interaction of pyridine (a) Lewis dan; (b) BrØnsted acid sites from natural zeolite catalyst. [URL: https://www.researchgate.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00081]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10440316]
- ChemInform Abstract: Hantzsch Reaction on Free Nano-Fe2O3 Catalyst: Excellent Reactivity Combined with Facile Catalyst Recovery and Recyclability. - ResearchGate. [URL: https://www.researchgate.
- (PDF) Bohlmann-Rahtz Pyridine Synthesis - Academia.edu. [URL: https://www.academia.edu/37905872/Bohlmann_Rahtz_Pyridine_Synthesis]
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286576/]
- Harnessing Nanocatalysts for Sustainable Chemical Processes: Innovations in Green Chemistry. [URL: https://www.purkh.com/index.php/purkh/article/view/100]
- Nanocatalyst Chemistry: Revolutionizing Catalysis at the Nanoscale - PURKH. [URL: https://www.purkh.com/index.php/purkh/article/view/38]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harnessing Nanocatalysts for Sustainable Chemical Processes: Innovations in Green Chemistry [ajgreenchem.com]
- 19. purkh.com [purkh.com]
- 20. Recent advances in the application of magnetic nanocatalysts in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. grokipedia.com [grokipedia.com]
- 23. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Stereocontrolled Synthesis of Chiral Pyrrolidines
Topic: Asymmetric Synthesis of Chiral Pyrrolidine Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Executive Summary
Chiral pyrrolidines represent a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous blockbuster therapeutics, including DPP-4 inhibitors (e.g., Vildagliptin), antiviral agents (HCV NS5A inhibitors), and novel analgesics. Their structural rigidity and ability to display functional groups in defined vectors make them ideal for target binding.
This guide details two complementary, high-fidelity methodologies for constructing polysubstituted chiral pyrrolidines:
-
Metal-Catalyzed [3+2] Cycloaddition: The "gold standard" for accessing highly substituted systems with up to four stereocenters in a single step.
-
Organocatalytic Cascade: A metal-free approach utilizing Jørgensen-Hayashi catalysts, ideal for aldehyde-functionalized pyrrolidines.
Method A: Ag(I)-Catalyzed [3+2] Cycloaddition
Best For: Creating pyrrolidines with quaternary centers and high structural complexity (e.g., proline derivatives).
Mechanistic Insight
The reaction proceeds via the in situ generation of a metallo-azomethine ylide from an
Figure 1: Catalytic cycle for the Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.
Standardized Protocol
Target: Synthesis of endo-2,4,5-trisubstituted pyrrolidine.
Materials:
-
Catalyst Source: AgOAc (Silver Acetate) - 99.9% purity.
-
Ligand: (R)-Fesulphos or (S)-TF-BiphamPhos (3-5 mol%).
-
Substrate: Glycine imino ester (prepared from glycine methyl ester + benzaldehyde).
-
Dipolarophile: N-Phenylmaleimide or Methyl Acrylate.
-
Base: Et
N or DABCO. -
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous THF (2 mL). Stir at room temperature (RT) for 30 mins. Checkpoint: Solution should turn clear or slightly yellow, indicating complexation.
-
Substrate Addition: Add the imino ester (1.0 mmol) and the dipolarophile (1.1 mmol) to the catalyst solution.
-
Dipole Generation: Cool the mixture to -20°C (or optimal temp determined by screening). Add Et
N (1.2 mmol) dropwise. -
Reaction: Stir at -20°C for 12–24 hours. Monitor by TLC (SiO
, Hexane/EtOAc 3:1). The imino ester spot (usually UV active) should disappear. -
Quench & Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with CH
Cl . Concentrate the filtrate under reduced pressure. -
Purification: Purify via Flash Chromatography (SiO
).-
Note: Pyrrolidines can be streak on silica; add 1% Et
N to the eluent to improve peak shape.
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or wet solvent | Ensure strictly anhydrous conditions; repurify AgOAc. |
| Low ee% | Background reaction (uncatalyzed) | Lower temperature; ensure Ligand:Metal ratio is >1:1. |
| Exo/Endo mixture | Ligand steric bulk insufficient | Switch to bulkier ligand (e.g., from BINAP to Fesulphos). |
Method B: Organocatalytic Cascade Reaction
Best For: Metal-free synthesis, aldehyde functionalization, and high tolerance of moisture.
Mechanistic Workflow
This method utilizes a "Jørgensen-Hayashi" type catalyst (diphenylprolinol silyl ether).[2] The catalyst activates an aldehyde via enamine formation, which then undergoes a stereoselective Michael addition to a nitroalkene. A subsequent hydrolysis and cyclization step yields the pyrrolidine.
Figure 2: Workflow for the organocatalytic synthesis of pyrrolidines.
Protocol: Michael-Henry Cascade
Reagents:
-
Catalyst: (S)-
-diphenylprolinol trimethylsilyl ether (10 mol%). -
Substrates: Propanal (donor) +
-nitrostyrene (acceptor). -
Additives: Benzoic acid (10 mol%) to accelerate enamine formation.
Procedure:
-
Mix: Combine catalyst (0.1 mmol), benzoic acid (0.1 mmol), and nitrostyrene (1.0 mmol) in Toluene (1 mL).
-
Addition: Add propanal (2.0 mmol) at 0°C.
-
Stir: Allow to warm to RT and stir for 12 hours.
-
Workup: The intermediate Michael adduct is often isolated or cyclized in situ using NaBH
/MeOH to yield the hydroxymethyl pyrrolidine derivative.
Quality Control & Self-Validation
Trust in asymmetric synthesis relies on rigorous verification of stereopurity.
Determination of Enantiomeric Excess (ee)
Do not rely solely on optical rotation. Chiral HPLC is mandatory.
-
Column: Daicel Chiralpak IA, IB, or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane/i-PrOH (typically 90:10 to 99:1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond) or 254 nm (aromatic groups).
Absolute Configuration
-
X-Ray Crystallography: The definitive method. If the product is an oil, derivatize with p-bromobenzoic acid to induce crystallization.
-
Circular Dichroism (CD): Compare spectra with known standards or calculated DFT models.
References
-
Review of [3+2] Cycloadditions: Adrio, J., & Carretero, J. C. (2019). "Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications.
-
Ag(I) Catalysis: Wang, H., et al. (2017). "Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides." Synlett.
-
Organocatalysis (Jørgensen-Hayashi): Marigo, M., et al. (2005). "Asymmetric Organocatalytic Conjugate Addition of Unmodified Aldehydes to Nitroalkenes." Angewandte Chemie International Edition.
-
Chiral HPLC Methods: BenchChem Technical Guides. "Chiral Separation of Pyrrolidine Derivatives."
-
Cu(I) Catalysis Mechanisms: Padilla, A., et al. (2021). "Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines... Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition."[3] Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Pyrrolidin-3-ylpyridine Dioxalate
Ticket ID: #PUR-3PYR-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Subject: Optimization of Crystallization and Impurity Removal for 3-(Pyrrolidin-3-yl)pyridine Dioxalate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
User Query: "How do I purify 3-pyrrolidin-3-ylpyridine dioxalate from a crude synthesis mixture?"
Scientist's Analysis: The target molecule, 3-(pyrrolidin-3-yl)pyridine (CAS: 150281-45-1 for free base), presents a unique purification challenge due to its dual-nitrogen heterocycle structure. Unlike its isomer nornicotine (3-(pyrrolidin-2-yl)pyridine), the 3,3-linkage alters the crystallographic packing.
The dioxalate salt form is preferred over the hydrochloride because oxalic acid provides a rigid dicarboxylic lattice that stabilizes the two distinct basic centers:
-
Pyrrolidine Nitrogen (
): Highly basic ( ). -
Pyridine Nitrogen (
): Weakly basic ( ).
Critical Success Factor: You must maintain a strict stoichiometric excess of oxalic acid (>2.0 equivalents) to ensure the pyridine ring remains protonated. Failure to do so results in a "gummy" mixture of mono- and di-oxalate salts that will oil out rather than crystallize.
The "Golden Path" Purification Protocol
This protocol assumes a crude synthesis mixture (likely from a Suzuki coupling or hydrogenation) containing unreacted starting materials and inorganic salts.
Phase A: Isolation of the Free Base (Pre-purification)
Do not attempt to crystallize the salt directly from a dirty reaction mixture.
-
Basification: Adjust the crude aqueous mixture to pH > 12 using 5M NaOH. This ensures both nitrogen centers are deprotonated.
-
Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform (CHCl₃) (3x volumes).
-
Why? The free base is highly polar; standard ether extraction often results in poor recovery.
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo to obtain the crude oil.
Phase B: Salt Formation & Crystallization
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Solvent System | Ethanol (Absolute) | Methanol is too soluble; Isopropanol often precipitates amorphous solids. Ethanol offers the best thermal gradient. |
| Acid Stoichiometry | 2.2 Equivalents | 2.0 eq is theoretical. 0.2 eq excess drives the equilibrium to the fully protonated dioxalate form. |
| Temperature | 60°C | Slow cooling is mandatory to avoid oiling out. |
Step-by-Step:
-
Dissolve 1.0 eq of crude free base in minimal Ethanol (approx. 5-7 mL per gram) at room temperature.
-
In a separate flask, dissolve 2.2 eq of Oxalic Acid Dihydrate in Ethanol (warm to 40-50°C to ensure dissolution).
-
Slow Addition: Add the oxalic acid solution to the amine solution dropwise while stirring.
-
Observation: An immediate white precipitate may form. This is normal.
-
-
Reflux: Heat the slurry to reflux (approx. 78°C). Add minimal additional Ethanol until the solution becomes clear (or mostly clear).
-
Controlled Cooling: Turn off the heat source and let the flask cool to room temperature in the oil bath (slow ramp down).
-
Crystallization: Once at room temperature, move to 4°C (fridge) for 12 hours.
-
Filtration: Filter the white crystalline solid. Wash with cold Acetone (removes colored impurities and excess oxalic acid).
Visualizing the Workflow
The following diagram illustrates the critical decision points in the purification logic.
Caption: Figure 1. Logical workflow for the isolation and crystallization of 3-(pyrrolidin-3-yl)pyridine dioxalate, including contingency loops for crystallization failure.
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" at the bottom of the flask instead of crystallizing. What happened?
Diagnosis: This is the most common issue with amine oxalates. It occurs due to:
-
Supersaturation: The solution is too concentrated.
-
Impurity Profile: Residual solvents (like DMF or Toluene) or water are interfering with the lattice.
-
Mixed Salts: You may have a mix of mono-oxalate and di-oxalate.
The Fix (The "Seeding" Technique):
-
Reheat the mixture until the oil dissolves back into the ethanol.
-
Add a small amount of polar anti-solvent (e.g., 5% water or methanol) only if it refuses to dissolve.
-
Let it cool until just slightly cloudy.
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the interface. This creates nucleation sites.
-
Seed: If you have any previous pure crystals, add a microscopic amount now.
Q2: The crystals are yellow/brown, but the product should be white.
Diagnosis: Oxidation of the pyrrolidine ring or trace Palladium contamination (if Suzuki coupling was used). The Fix:
-
For Organics: Recrystallize again, but add Activated Charcoal to the boiling ethanol solution. Stir for 10 minutes, filter hot through Celite, then cool.
-
For Palladium: If charcoal fails, use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the free-base stage, not the salt stage.
Q3: What is the expected melting point?
Data: While specific literature values for the 3-yl isomer dioxalate are sparse compared to nornicotine, analogous pyridine-pyrrolidine dioxalates typically melt in the range of 125°C – 160°C .
-
Action: Perform a Differential Scanning Calorimetry (DSC) scan. You are looking for a sharp endotherm. A broad peak (>2°C range) indicates mixed salt forms or moisture.
Stability & Storage
-
Hygroscopicity: The dioxalate salt is significantly less hygroscopic than the hydrochloride salt, but it is not immune to moisture.
-
Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Shelf Life: Stable for >1 year if kept dry. Exposure to humid air will cause the lattice to swell and the melting point to depress.
References
-
PubChem. 3-(Pyrrolidin-3-yl)pyridine (Compound). National Library of Medicine. Accessed 2024.[1]
-
Fluorochem. this compound Product Sheet. (Providing structural confirmation of the dioxalate stoichiometry).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
ChemicalBook. 3-(Pyrrolidin-3-yl)pyridine Properties and Synthesis.
(Note: While specific batch records are proprietary, the protocols above are derived from standard separation science principles applied to the physicochemical properties of the pyridine-pyrrolidine class verified in the references above.)
Sources
Identifying synthesis impurities of 3-Pyrrolidin-3-ylpyridine dioxalate
Initiating Data Collection
I'm starting with broad Google searches to learn about 3-Pyrrolidin-3-ylpyridine dioxalate synthesis. My focus is on typical routes, possible side reactions, and impurities that are known.
Analyzing Impurity Profiling
I'm now diving into analytical techniques used for characterizing and quantifying impurities in pharmaceutical compounds related to this compound. I'm focusing on methods like HPLC, GC-MS, and NMR, and also consulting pharmacopeial guidelines and regulatory body publications for best practices in impurity profiling of APIs.
Structuring the Guide
I'm now structuring the technical support center guide. It will begin with an introduction to the significance of impurity profiling for this compound, followed by FAQs and troubleshooting guides. I will focus on addressing frequent problems encountered during both synthesis and analysis, offering detailed answers to each question that explain the scientific principles behind them. I will also incorporate tables and Graphviz diagrams to enhance its clarity.
Technical Support Center: 3-Pyrrolidin-3-ylpyridine Dioxalate Stability and Degradation
Welcome to the technical support center for 3-pyrrolidin-3-ylpyridine dioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways and troubleshoot common issues encountered during stability studies and analytical method development. As direct degradation data for this specific salt is limited, this guide synthesizes established principles for the degradation of pyridine, pyrrolidine, and oxalate moieties to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure, this compound is susceptible to several degradation pathways, primarily targeting the pyrrolidine and pyridine rings, as well as the oxalate counter-ion. The main pathways to consider are oxidative, hydrolytic, photolytic, and thermal degradation. Each of these can lead to a unique profile of degradation products.
Q2: How does the dioxalate salt form influence stability?
A2: The dioxalate salt form can influence stability in a few ways. Oxalic acid is a reducing agent and can impact oxidative pathways. Thermally, oxalate salts are known to decompose, which can catalyze the degradation of the active moiety at lower temperatures than the freebase might.[1][2] The pH of a solution of the salt will also dictate the initial conditions for hydrolytic stability studies.
Q3: What are the expected degradation products from oxidation?
A3: Oxidative degradation is a significant pathway for both the pyrrolidine and pyridine rings. For the pyrrolidine ring, oxidation can lead to the formation of an N-oxide, hydroxylated species, or even ring opening to form amino acids or other linear compounds.[3][4][5] The pyridine ring can be oxidized to its N-oxide or hydroxylated at various positions.[6][7]
Q4: Is this compound susceptible to hydrolysis?
A4: The pyrrolidine ring, being a cyclic secondary amine, is generally stable to hydrolysis. However, under extreme pH and temperature conditions, ring opening could theoretically occur. The pyridine ring is generally considered stable to hydrolysis.[8] The primary concern with pH will be catalysis of other degradation mechanisms.
Q5: What should I consider for photostability testing?
A5: Both pyridine and pyrrolidine moieties can be sensitive to light. Photodegradation often proceeds through radical mechanisms, which can lead to a complex mixture of degradation products.[9][10][11] It is crucial to conduct photostability studies according to ICH Q1B guidelines to assess the potential for photodegradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis During Stability Studies
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Stress Condition: Correlate the appearance of new peaks with the specific stress condition (e.g., acid, base, peroxide, light, heat). This provides clues to the nature of the degradant.
-
Mass Spectrometry (LC-MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is the most critical step in tentatively identifying degradation products.
-
Forced Degradation Studies: Conduct systematic forced degradation studies to intentionally generate degradation products.[12][13][14] This will help in confirming the origin of the unexpected peaks and in developing a stability-indicating analytical method.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C | Hydrolysis of any labile groups |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 60°C | Hydrolysis, potential for ring opening |
| Oxidation | 3% H₂O₂ | 24 hours at room temp | N-oxides, hydroxylated species |
| Thermal | 80°C | 48 hours (solid state) | Decomposition |
| Photolytic | ICH Q1B conditions | Expose to light | Photodegradation products |
Issue 2: Poor Mass Balance in Stability Studies
Possible Cause: Formation of non-chromophoric or volatile degradation products, or precipitation of degradants.
Troubleshooting Steps:
-
Check for Volatile Degradants: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your stressed samples, particularly from thermal degradation studies where oxalate decomposition can produce CO and CO₂.[15]
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector to detect non-chromophoric degradation products.
-
Solubility Checks: After stress studies, carefully observe for any precipitated material. If present, attempt to dissolve it in a different solvent and analyze separately.
-
Pre-column Derivatization: For degradants that may lack a UV chromophore, consider pre-column derivatization to enable UV detection.[16]
Potential Degradation Pathways and Products
The following diagrams illustrate the potential degradation pathways for 3-pyrrolidin-3-ylpyridine. These are proposed based on the known chemistry of the constituent moieties and should be confirmed experimentally.
Caption: Potential Oxidative Degradation Pathways.
Caption: Potential Hydrolytic and Thermal Degradation Pathways.
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Application: To 1 mL of the sample solution, add 100 µL of 30% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Time Point Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching (Optional): If the reaction is rapid, it can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method and by LC-MS to identify degradation products.
Protocol 2: Analytical Method Development for Stability Indicating HPLC
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined from the UV spectrum of the parent compound (e.g., 260 nm).
-
Method Validation: Inject a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other. The method should be validated according to ICH Q2(R1) guidelines.
Caption: General Workflow for Forced Degradation Studies.
References
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link][9]
-
ACS Publications. (2013, December 10). UV Photolysis for Accelerating Pyridine Biodegradation. Retrieved from [Link][10]
-
PubMed. (2012, February 15). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link][11]
-
RSC Publishing. (1967, January 1). The Thermal Decomposition of Oxalates. Part 1x2 The Thermal Decomposition of the Oxalate Complexes of Iron. Retrieved from [Link][1]
-
MDPI. (2021, December 30). Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. Retrieved from [Link]
-
ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link][6]
-
PubMed. (n.d.). Investigation on the drying and decomposition of sodium oxalate. Retrieved from [Link][2]
-
Engineered Science Publisher. (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Thermal decomposition of calcium oxalate: beyond appearances. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism proposed for the degradation of pyridine by the.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link][8]
-
ResearchGate. (2018, July). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. Retrieved from [Link]
-
Royal Society of Chemistry. (2012, September 25). CHAPTER 3: Oxidative Degradation. Retrieved from [Link][3]
-
Queen's University Belfast. (2020, March 4). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Retrieved from [Link][4]
-
PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]
-
(n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
PMC. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link][5]
-
(n.d.). Forced degradation and impurity profiling. Retrieved from [Link][12]
-
ResearchGate. (2025, April 10). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Retrieved from [Link]
-
(2022, November 30). Forced Degradation – A Review. Retrieved from [Link][13]
-
PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013, October-December). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link][14]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Retrieved from [16]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
PMC. (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]
-
MDPI. (2025, March 10). Primary Pyrrolimines and Pyridinimines. Retrieved from [Link]
-
PubMed. (2024, June 5). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
(2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
Sources
- 1. The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. library.dphen1.com [library.dphen1.com]
- 13. biomedres.us [biomedres.us]
- 14. asianjpr.com [asianjpr.com]
- 15. researchgate.net [researchgate.net]
- 16. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Technical Support Center: Pyrrolidine Stability & Handling
Current Status: Operational Topic: Preventing Photodegradation & Oxidation of Pyrrolidine Derivatives Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Module 1: Diagnostic Hub – The "Why"
Before troubleshooting, you must understand the degradation vector. Pyrrolidine derivatives are not inherently unstable, but their secondary/tertiary amine nitrogen is a "soft" oxidation target.
The Root Cause: Photo-Oxidative Dealkylation
The degradation of pyrrolidines is rarely a simple thermal decomposition. It is almost exclusively driven by Single Electron Transfer (SET) mechanisms initiated by light (specifically UV/Blue spectrum) and atmospheric oxygen.
The Mechanism:
-
Excitation: Light excites ground-state oxygen to Singlet Oxygen (
) or excites a trace impurity (sensitizer). -
Electron Transfer: The nitrogen lone pair (HOMO) donates an electron to the oxidant.
-
Radical Formation: This forms an aminium radical cation.
-
Hydrogen Abstraction: A proton is lost from the
-carbon, forming a carbon-centered radical. -
Imine Formation: Reaction with oxygen species leads to an iminium ion.
-
Hydrolysis: The iminium ion hydrolyzes upon exposure to moisture, cleaving the ring or removing the N-substituent, yielding an aldehyde and a dealkylated amine .
Figure 1: The oxidative degradation pathway of pyrrolidines. Note that moisture is required for the final cleavage step, but light initiates the cascade.
Module 2: Synthesis & Purification Protocols
Issue: "My compound turns yellow/brown on the column or rotavap." Diagnosis: You are likely experiencing On-Column Oxidation . Standard stainless steel frits in HPLC/Flash columns can catalyze oxidation, and silica gel acidity activates the amine for degradation.
Protocol A: The "Amine-Shielded" Purification
Use this when the free base is required for the next step.
-
Stationary Phase Selection:
-
Solvent Degassing (Critical Step):
-
Sparge all mobile phase solvents with Argon/Nitrogen for 15 minutes prior to use. Dissolved oxygen is the fuel for the degradation mechanism shown in Figure 1.
-
-
The "Blind" Collection:
-
Do not rely on UV monitoring if your compound is UV-active but unstable. The flow cell lamp is a high-intensity light source that can trigger degradation during detection.
-
Bypass: If possible, use ELSD or MS detection. If UV is necessary, minimize exposure time.
-
Protocol B: The "Salt-Lock" Workup
Use this if your compound is an intermediate or final product.
Concept: Protonating the nitrogen lone pair raises the ionization potential, making SET (Single Electron Transfer) energetically impossible. A salt is chemically immune to the photo-oxidation mechanism described above.
| Step | Action | Technical Rationale |
| 1 | Quench | Dissolve crude pyrrolidine in Et2O or EtOAc. |
| 2 | Precipitate | Add 1M HCl in Et2O (or Oxalic acid in MeOH) dropwise at 0°C. |
| 3 | Filtration | Filter the precipitate under an Argon blanket. |
| 4 | Result | The resulting solid salt is stable to light and air for months. |
Module 3: Storage & Formulation
Issue: "The NMR of my stored sample shows new peaks near 9-10 ppm." Diagnosis: The 9-10 ppm signal is the aldehyde resulting from the hydrolysis of the iminium intermediate (see Figure 1). Your sample has oxidized.[2][3]
Stability Decision Matrix
Use this logic flow to determine the storage requirements for your specific derivative.
Figure 2: Decision tree for long-term storage of pyrrolidine derivatives.
Recommended Stabilizers
If the free base is mandatory (e.g., for biological assays where pH is fixed), add an antioxidant.
-
BHT (Butylated hydroxytoluene): 0.1% w/w. Scavenges radical intermediates.
-
Ascorbic Acid: Good for aqueous formulations.
-
Amber Glass: Blocks <450nm light, preventing the initial excitation.
Module 4: FAQ & Troubleshooting
Q: I see a "doublet of doublets" in my NMR that wasn't there yesterday. What is it?
A: This is likely the
-
Fix: Repurify using Protocol B (Salt-Lock) immediately. Once the ring opens, the sample is lost.
Q: Can I use Chloroform (
-
Recommendation: Use
(Dichloromethane-d2) or . If you must use Chloroform, filter it through basic alumina first.
Q: Why did my compound degrade in the freezer? A: Freezers are not inert. If the vial was not sealed under Argon, oxygen trapped in the headspace condensed and reacted. Furthermore, if you used a "Frost-Free" freezer, the temperature cycling can promote moisture condensation, hydrolyzing any iminium ions formed.
Q: Is wrapping in aluminum foil enough?
A: No. Foil blocks light, but it does not stop oxygen. The reaction
References
-
Singlet Oxygen Mediation: Tetrahedron Letters, 1998. "Singlet oxygen mediated alkaloid tertiary amines oxidation by single electron transfer."[3][4]
-
Chromatographic Oxidation: Waters Corporation Application Note. "MaxPeak High Performance Surfaces Mitigate On-Column Oxidation."
-
Amine Purification: Biotage Technical Guide. "Is there an easy way to purify organic amines?"
-
Salt Selection & Stability: Journal of Pharmaceutical Sciences. "Changing the salt, changing the drug."
-
Mechanistic Overview: Journal of the American Chemical Society. "Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines."
Sources
Technical Support Center: Optimizing HPLC Separation of 3-Pyrrolidin-3-ylpyridine Dioxalate and its Metabolites
Welcome to the technical support center for the HPLC analysis of 3-Pyrrolidin-3-ylpyridine dioxalate and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs). The content is structured to address specific issues you may encounter during your experiments, offering not just solutions but also the scientific reasoning behind them.
Section 1: Troubleshooting Common Chromatographic Issues
This section addresses prevalent problems encountered during the HPLC separation of this compound and its metabolites, which are often polar and basic in nature.
Issue 1: Significant Peak Tailing for the Parent Compound
Q: My chromatogram for this compound shows a significant tailing peak. What are the primary causes and how can I resolve this?
A: Peak tailing is a frequent challenge when analyzing basic compounds like 3-Pyrrolidin-3-ylpyridine.[1][2][3] The primary cause is often secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[2][4][5] These silanols can become ionized and interact strongly with the basic nitrogen atoms in your compound, leading to poor peak shape.[5][6]
Here’s a systematic approach to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.0 is a highly effective strategy.[2][4] At this acidic pH, the residual silanol groups are protonated, minimizing their ability to interact with the positively charged basic analyte.[2]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can effectively shield the analyte from active silanol sites.[1][2][7] The TEA will preferentially interact with the silanols, reducing the secondary interactions with your compound of interest.
-
Column Selection: Modern, high-purity silica columns (Type B) with low silanol activity are recommended.[4] These columns are manufactured to have fewer acidic silanol groups and reduced metal contamination, which can also contribute to tailing.[4] "End-capped" columns, where residual silanols are chemically deactivated, are also an excellent choice.[6]
-
Instrument and Connection Check: Extracolumn effects, such as dead volume from poorly fitted connections or long tubing, can also cause peak tailing.[1][5] Ensure all fittings are secure and use tubing with a narrow internal diameter to minimize these effects.[5]
Experimental Protocol: Reducing Peak Tailing
-
Mobile Phase Preparation:
-
Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer like phosphate or formate.
-
If peak tailing persists, add 10-20 mM of triethylamine (TEA) to the mobile phase as a competing base.
-
-
Column Choice:
-
Utilize a modern, high-purity, end-capped C18 or C8 column.
-
-
System Check:
-
Verify all PEEK tubing and fittings are correctly installed to prevent dead volume.
-
Logical Workflow for Troubleshooting Peak Tailing
Caption: Systematic approach to resolving peak tailing.
Issue 2: Poor Retention of Polar Metabolites
Q: My metabolites are eluting very early in the run, close to the void volume, on a standard C18 column. How can I increase their retention?
A: The metabolites of 3-Pyrrolidin-3-ylpyridine are likely more polar than the parent compound. In reversed-phase chromatography, highly polar compounds have weak interactions with the nonpolar stationary phase, leading to poor retention.[8][9] Here are several strategies to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[9][10][11][12] It utilizes a polar stationary phase (like silica or amide-bonded phases) with a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] In HILIC, a water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, resulting in increased retention.[9][10]
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase.[8][13] For your basic analytes, an anionic ion-pairing reagent (like an alkyl sulfonate) can be used. This reagent forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[13]
-
Use of "Aqueous" C18 Columns: Some C18 columns are specifically designed to be stable in highly aqueous mobile phases (up to 100% water).[14] These columns resist "hydrophobic collapse," a phenomenon where the C18 chains fold on themselves in high water content, leading to a loss of retention.[15]
-
Mobile Phase Optimization: In reversed-phase, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[16][17]
Data Summary: Column Selection for Polar Analytes
| Technique | Stationary Phase | Mobile Phase Composition | Retention Mechanism | Best For |
| Reversed-Phase | Non-polar (C18, C8) | High Aqueous/Low Organic | Hydrophobic Interactions | Parent compound and less polar metabolites |
| HILIC | Polar (Silica, Amide) | High Organic/Low Aqueous | Partitioning into a water layer | Highly polar and hydrophilic metabolites |
| Ion-Pair | Non-polar (C18, C8) | Aqueous/Organic + Ion-Pair Reagent | Formation of neutral ion-pairs | Charged, polar analytes with poor retention |
Experimental Workflow: HILIC Method Development
Caption: HILIC method development workflow.
Section 2: Sample Preparation and Matrix Effects
Q: I am analyzing plasma samples and suspect matrix effects are impacting my results. What are the best sample preparation techniques to use?
A: Biological matrices like plasma are complex and can significantly interfere with the analysis.[18][19][20] Proper sample preparation is crucial to remove interfering substances like proteins and phospholipids.[18]
-
Protein Precipitation (PPT): This is a simple and common method where a water-miscible organic solvent (like acetonitrile) is added to the plasma sample to precipitate proteins.[18][19] While quick, it may not remove all matrix components.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup.[19] For 3-Pyrrolidin-3-ylpyridine and its metabolites, a cation-exchange SPE sorbent can be very effective at isolating these basic compounds from the complex matrix.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: Acidify the plasma sample with a weak acid (e.g., formic acid) to ensure the analytes are positively charged.
-
Column Conditioning: Condition a strong cation-exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic interferences.
-
Elution: Elute the analytes with a basic solution (e.g., methanol with ammonium hydroxide) to neutralize the charge and release them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for injection.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for mobile phase composition in a reversed-phase method for this compound?
-
A: A good starting point is a gradient elution with a mobile phase consisting of Solvent A: 0.1% formic acid in water and Solvent B: 0.1% formic acid in acetonitrile. Start with a low percentage of Solvent B (e.g., 5%) and gradually increase it. The formic acid will help to control the pH and improve peak shape.[21][22]
Q2: My baseline is noisy and drifting. What are the likely causes?
-
A: A noisy or drifting baseline can be caused by several factors, including:
-
Inadequate mobile phase degassing: Dissolved gases can form bubbles in the detector cell.[23]
-
Contaminated mobile phase or column: Ensure you are using high-purity solvents and that your column is clean.[3][23]
-
Temperature fluctuations: The column and detector should be thermostatically controlled.[3][23]
-
Detector lamp issues: An aging detector lamp can cause instability.[23]
-
Q3: Can I use the same method for both the parent drug and its metabolites?
-
A: It is possible, but it depends on the polarity differences between the parent drug and its metabolites. If the polarities are significantly different, a single gradient method may not provide adequate resolution or retention for all compounds. In such cases, developing separate methods (e.g., a reversed-phase method for the parent and a HILIC method for the polar metabolites) might be necessary.
Q4: How do I confirm the identity of the metabolites?
-
A: The most definitive way to identify metabolites is to use a mass spectrometer (MS) detector coupled with your HPLC system (LC-MS).[24] The mass-to-charge ratio and fragmentation pattern of the eluting peaks can be used to confirm the identity of known metabolites and tentatively identify unknown ones.
References
- Hydrophilic Interaction Liquid Chrom
- Hydrophilic interaction liquid chromatography (HILIC)
- Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
- HILIC - Dr. Maisch.
- HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
- HILIC – The Rising Star of Polar Chrom
- The Evolution of LC Troubleshooting: Str
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- How can I prevent peak tailing in HPLC?
- Peak Tailing in HPLC - Element Lab Solutions.
- Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Ion Pairing — Blessing or Curse?
- Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS : W
- Ion Pair Chromatography Reagents - Analytical Products / Alfa Chemistry.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch M
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Bioanalytical Sample Prepar
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Analysis of alkaloids from different chemical groups by different liquid chromatography methods - ResearchG
- Common Issues in HPLC Analysis - Medikamenter Quality Services.
- Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chrom
- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI.
- New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar.
- Analysis of drugs in biological m
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.
- Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw M
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. HILIC â Dr. Maisch [dr-maisch.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.cn]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gcms.cz [gcms.cz]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Analysis of drugs in biological matrix | PPTX [slideshare.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medikamenterqs.com [medikamenterqs.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Managing Aqueous Stability of 3-Pyrrolidin-3-ylpyridine Dioxalate
Welcome to the technical support guide for 3-Pyrrolidin-3-ylpyridine Dioxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous solutions. Our goal is to provide you with expert insights and actionable protocols to ensure the stability and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound in aqueous media.
Q1: What is the general solubility of this compound in water?
A1: As a dioxalate salt of a molecule containing both a pyridine and a pyrrolidine ring, the compound is expected to be water-soluble. Pyridine itself is miscible with water, and the salt form significantly enhances aqueous solubility.[1][2][3] However, the exact solubility can be concentration and pH-dependent. At high concentrations, you may risk precipitation. It is always recommended to determine the solubility for your specific buffer system and experimental conditions.
Q2: How does pH affect the stability and solubility of the compound in an aqueous solution?
A2: The pH of the solution is a critical factor. The molecule has two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—which are basic. In acidic to neutral pH, these nitrogens will be protonated, forming a cationic species that is generally more soluble in water. However, extreme pH conditions can be detrimental.
-
Acidic pH (pH < 4): While solubility is typically high, acidic conditions can promote hydrolysis, particularly of the pyrrolidine ring, over extended periods or at elevated temperatures.[4] Enhanced reactivity of aromatic amines at acidic pH has been noted, which could lead to faster degradation.[5]
-
Neutral pH (pH 6-8): This is often the safest range for stability, but solubility might be lower compared to acidic conditions. It's crucial to ensure the compound remains fully dissolved.
-
Alkaline pH (pH > 8): In basic solutions, the nitrogen atoms are deprotonated, leading to the free base form. The free base is significantly less water-soluble and may precipitate out of solution. Furthermore, alkaline conditions can catalyze degradation pathways for certain heterocyclic compounds.[6]
Q3: What are the recommended storage conditions for aqueous stock solutions?
A3: To maximize shelf-life, aqueous stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or, for longer-term storage, at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a concern for pyridine-containing compounds.[7]
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen, preventing oxidative degradation.[8][9]
Q4: Can the dioxalate counter-ion influence the compound's stability?
A4: Yes, the counter-ion can play a significant role.[10][11] While oxalate is a common salt former, its properties can affect the overall salt's hygroscopicity (tendency to absorb moisture) and the pH of the microenvironment when dissolved.[10] The presence of two oxalate molecules suggests a need to buffer the solution adequately to maintain a stable pH, as the oxalate itself can influence the solution's final pH.
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: My solution of this compound has turned cloudy or has formed a precipitate.
This is a common issue that can compromise experimental results. The troubleshooting workflow below will help you identify the cause.
Troubleshooting Workflow: Precipitation Issues
Caption: Decision tree for troubleshooting precipitation.
Causality Explained:
-
pH-Induced Precipitation: The most common cause is a shift in pH to the alkaline range. Buffering capacity can be exhausted over time or upon addition of other reagents, causing the compound to convert to its less soluble free base.
-
Concentration & Solubility: You may have created a supersaturated solution that is kinetically stable for a short time but precipitates upon standing. Solubility can be lower in complex biological media compared to simple buffers.
-
Temperature Effects: Many compounds are less soluble at lower temperatures. A solution prepared at room temperature may precipitate when stored at 4°C or -20°C.
Issue 2: I am observing a progressive loss of compound activity or inconsistent analytical (HPLC/LC-MS) results.
This suggests that the compound is degrading in your aqueous solution.
Causality Explained: Chemical degradation involves the breaking of covalent bonds, leading to new chemical entities (degradants) and a corresponding loss of the parent compound. For 3-Pyrrolidin-3-ylpyridine, the primary risks are hydrolysis and oxidation.
-
Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the cleavage of bonds. Cyclic amines like pyrrolidine can be susceptible to ring-opening reactions under certain conditions.[4]
-
Oxidation: The nitrogen atoms and the electron-rich aromatic pyridine ring can be susceptible to oxidation.[7] This is accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most critical step. Always prepare solutions fresh from solid material for sensitive experiments. If you must use a stock, use it within 24 hours of thawing.
-
Use High-Purity Water and Buffers: Use HPLC-grade or Milli-Q water and high-purity buffer components to minimize contaminants like metal ions that can catalyze degradation.
-
De-gas Your Solvents: Before preparing solutions, sparge aqueous buffers with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., 0.01% ascorbic acid or sodium metabisulfite) can sometimes be beneficial, but you must first verify that it does not interfere with your assay.
-
Perform a Forced Degradation Study: To understand the compound's liabilities, intentionally degrade it under stressed conditions (see Protocol 2). This will help identify potential degradants and confirm if your analytical method is "stability-indicating" (i.e., able to separate the parent compound from its degradants).[12][13]
Potential Degradation Pathway
Caption: Potential degradation pathways for the compound.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution (e.g., 10 mM)
This protocol provides a self-validating system for preparing a reliable stock solution.
Materials:
-
This compound (Solid)
-
High-Purity Water (e.g., Milli-Q or WFI)
-
Appropriate Buffer (e.g., 50 mM Phosphate or HEPES, pH 7.0)
-
Calibrated pH meter
-
Sterile, amber glass vials
-
Analytical balance
-
HPLC-UV system
Procedure:
-
Pre-Calculation: Calculate the mass of solid required. For the dioxalate salt (MW ≈ 328.28 g/mol ), a 10 mM solution requires 3.28 mg per mL.
-
Solvent Preparation: Prepare the desired buffer (e.g., 50 mM Phosphate, pH 7.0). Sparge the buffer with argon or nitrogen for 20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the solid compound in a clean weighing boat.
-
Dissolution: Transfer the solid to a volumetric flask. Add approximately 80% of the final volume of the de-gassed buffer. Sonicate or vortex gently until the solid is completely dissolved.
-
Volume Adjustment: Once dissolved, add the de-gassed buffer to the final volume mark. Mix thoroughly.
-
pH Verification (QC Step 1): Measure the pH of the final solution. If it has deviated significantly from the buffer's target pH, it may indicate an issue. For an unbuffered solution, this step is critical to record the inherent pH.
-
Initial Analysis (QC Step 2): Immediately take an aliquot (T=0 sample) and analyze it by a calibrated HPLC-UV method. This establishes the initial purity and concentration, serving as a baseline for all future stability assessments.
-
Aliquoting and Storage: Aliquot the remaining solution into single-use volumes in amber vials. Overlay with argon/nitrogen, seal tightly, and store immediately at -80°C.
Protocol 2: Forced Degradation Study
This study helps identify degradation pathways and confirms the suitability of your analytical method.[12]
Procedure:
-
Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.
-
Thermal: Keep the stock solution as is.
-
Control: Keep a sample of the stock solution at -20°C.
-
-
Incubation: Place the Acid, Base, and Thermal vials in a heating block at 60°C. Keep the Oxidation vial at room temperature, protected from light.
-
Time Points: Analyze samples from each condition at T=0, 2, 8, and 24 hours. Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by HPLC or LC-MS. Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. Aim for 5-20% degradation of the parent compound to ensure degradation products are detectable.[12]
Section 4: Data Summary
Table 1: General Stability and Solubility Profile
| Parameter | Condition | Observation/Recommendation | Rationale |
| pH Sensitivity | pH < 4 | High solubility, but risk of acid-catalyzed hydrolysis. | Protonation of nitrogens enhances solubility; acid can catalyze ring cleavage.[4] |
| pH 4 - 8 | Optimal range for stability. | Balances good solubility with minimal hydrolytic risk. | |
| pH > 8 | Low solubility, risk of precipitation and base-catalyzed degradation. | Deprotonation to free base reduces water solubility.[6] | |
| Temperature | Room Temp (20-25°C) | Suitable for short-term handling (hours). | Minimizes immediate degradation, but not ideal for storage. |
| Refrigerated (2-8°C) | Short-term storage (1-3 days); risk of precipitation. | Slows degradation kinetics but may reduce solubility. | |
| Frozen (≤ -20°C) | Recommended for long-term storage (>3 days). | Drastically reduces reaction rates; use single-use aliquots. | |
| Atmosphere | Ambient Air | Risk of oxidative degradation. | Dissolved oxygen can react with electron-rich moieties.[8][9] |
| Inert Gas (N₂, Ar) | Recommended for long-term storage. | Minimizes oxygen exposure, enhancing stability. | |
| Light Exposure | Ambient Light | Risk of photodegradation. | Aromatic systems like pyridine can be light-sensitive.[7] |
References
-
Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(4), 428-431. [Link]
-
Sobiło, J., et al. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. Retrieved from [Link]
-
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
-
Neudoerffer, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292. [Link]
-
Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Creative Research Thoughts, 9(8). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
de la Cruz, C. P., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
Nielsen, C. J., et al. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar. [Link]
- U.S. Patent No. 6,087,507. (2000).
-
Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
Chaudhari, P., & Grant, D. J. W. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Pharmaceutical Research, 27(9), 1888-1899. [Link]
-
Chaudhari, P., & Grant, D. J. W. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. [Link]
Sources
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forcetechnology.com [forcetechnology.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. semanticscholar.org [semanticscholar.org]
Addressing poor oral bioavailability of pyrrolidinyl pyridine compounds
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for addressing a critical challenge in the development of pyrrolidinyl pyridine-based compounds: poor oral bioavailability . As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental designs.
Poor oral bioavailability is a major hurdle that can terminate the development of otherwise promising drug candidates.[1][2] It is a multifaceted problem often stemming from a combination of low aqueous solubility, poor membrane permeability, and significant first-pass metabolism.[2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you diagnose and systematically overcome these barriers.
Section 1: Diagnosing the Root Cause of Poor Bioavailability
Before implementing solutions, it's crucial to understand the primary factor limiting your compound's oral absorption. Answering the following questions will help you build a foundational dataset for your molecule.
FAQ 1.1: My pyrrolidinyl pyridine compound shows low exposure after oral dosing in animal models. Where do I start?
The first step is to systematically evaluate the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The goal is to determine if the primary barrier is related to solubility, permeability, or metabolic instability.
A recommended initial workflow involves a series of tiered in vitro assays before proceeding to more complex and resource-intensive studies.
Caption: Initial decision workflow for diagnosing bioavailability issues.
Section 2: Troubleshooting Solubility and Dissolution Problems
A significant portion of new chemical entities, likely including many pyrrolidinyl pyridine derivatives, exhibit poor aqueous solubility.[1][5] A drug must be in solution to be absorbed; therefore, low solubility is often the first barrier to overcome.[5][6]
FAQ 2.1: My compound's kinetic solubility is below 10 µM in simulated intestinal fluid (pH 6.5). What are my options?
Low kinetic solubility is a strong indicator that the dissolution rate will be a limiting factor for oral absorption.[5] The Biopharmaceutics Classification System (BCS) helps categorize drugs; your compound likely falls into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]
Immediate Troubleshooting Steps:
-
Salt Formation: If your compound has an ionizable center (the pyridine nitrogen is a common one), forming a salt is often the most direct path to improving both solubility and dissolution rate.[7] Hydrochloride or phosphate salts are common choices that can significantly boost aqueous solubility.[8]
-
Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[2] Techniques like micronization or cryo-milling can increase the surface area and enhance dissolution.[7]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state can provide a significant, albeit temporary, boost in solubility.[5][6] This is typically achieved by dispersing the compound in a polymer matrix using techniques like spray drying or hot-melt extrusion.[7]
Data Summary: Comparison of Solubility Enhancement Techniques
| Strategy | Principle | Typical Fold Increase in Solubility | Pros | Cons |
| Salt Formation | Ionization of the API to form a more water-soluble salt. | 2-100x | Simple, well-established, cost-effective. | Requires an ionizable group; risk of conversion back to free base/acid in GI tract. |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate. | 2-10x | Applicable to most compounds; mature technology. | May not be sufficient for very insoluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the high-energy, non-crystalline form of the drug. | 10-1000x | Can achieve significant supersaturation; suitable for highly "brick dust" compounds. | Physically unstable (risk of recrystallization); more complex manufacturing.[5] |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a standardized method to assess the kinetic solubility of a compound, which is more physiologically relevant for oral absorption than thermodynamic solubility.
Objective: To determine the concentration of a compound that remains in solution over time in a buffered aqueous system after being introduced from a concentrated DMSO stock.
Materials:
-
Test Compound (in DMSO, 10 mM stock)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 2.0 (for simulated gastric fluid)
-
96-well filter plates (0.45 µm)
-
96-well collection plates
-
LC-MS/MS system
Procedure:
-
Add 198 µL of buffer (PBS or Citrate Buffer) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to the wells in triplicate. This yields a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the solution using the 96-well filter plate into a clean collection plate by centrifugation.
-
Prepare a standard curve of the compound in 50:50 acetonitrile:water.
-
Analyze the filtered samples and standards by LC-MS/MS to determine the concentration of the compound remaining in solution.
Section 3: Addressing High First-Pass Metabolism
If your compound is soluble and permeable but still shows low bioavailability, the culprit is likely extensive first-pass metabolism. This phenomenon occurs when a drug is metabolized in the gut wall or liver before it reaches systemic circulation.[9][10] The cytochrome P450 enzyme family, particularly CYP3A4, is a major contributor to this effect.[9][11]
FAQ 3.1: My compound is rapidly cleared in a liver microsomal stability assay (t½ < 30 min). How can I mitigate this?
A short half-life in liver microsomes strongly suggests that the compound is a substrate for metabolic enzymes and will likely undergo significant hepatic clearance.[12]
Primary Strategies:
-
Structural Modification (Metabolic Blocking): This is a medicinal chemistry approach.
-
Identify Metabolic Hotspots: Use techniques like metabolite identification (MetID) studies to pinpoint which part of the molecule is being oxidized or otherwise modified.
-
Block the Site: Introduce a group, such as a fluorine atom, at or near the metabolic hotspot. This can sterically hinder the enzyme's access or make the position electronically resistant to metabolism. For example, modifying a susceptible phenyl ring to a fluoropyridine can often improve metabolic stability.[13]
-
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted into the active form in vivo.[9] This strategy can be used to mask the part of the molecule susceptible to first-pass metabolism. The prodrug is designed to be cleaved (e.g., by esterases) in the bloodstream, releasing the active compound and bypassing the initial metabolic enzymes in the liver.[14]
-
Co-administration with a CYP Inhibitor (Investigational): In some cases, particularly in oncology, drugs are co-dosed with a CYP3A4 inhibitor like ritonavir to "boost" their exposure. This is a complex clinical strategy but highlights the principle of reducing metabolic activity.[11]
Caption: The pathway of first-pass metabolism for an oral drug.
Section 4: Overcoming Permeability and Efflux Issues
For a compound to be absorbed, it must pass through the intestinal epithelial cell layer. Poor permeability or active removal by efflux transporters like P-glycoprotein (P-gp) can severely limit absorption.[15]
FAQ 4.1: My compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) and a high efflux ratio (>2) in the Caco-2 assay. What does this mean and what can I do?
This result is a classic signature of a compound that is a substrate for an efflux transporter, most commonly P-gp (also known as MDR1).[15][16] The Caco-2 cells are actively pumping your compound back into the apical (lumen) side, which would prevent its absorption in the gut.[15]
Troubleshooting Strategies:
-
Confirm P-gp Substrate Activity: Rerun the Caco-2 assay in the presence of a known potent P-gp inhibitor, such as verapamil or LY335979.[15][16] If the efflux ratio decreases to ~1 and the A-to-B permeability increases, you have confirmed that your compound is a P-gp substrate.
-
Structural Modifications: This is the most robust solution. The goal is to modify the compound to reduce its recognition by P-gp. Strategies include:
-
Reducing Hydrogen Bond Donors: P-gp substrates often have a higher number of H-bond donors.
-
Increasing Lipophilicity (Carefully): While increasing LogP can sometimes improve passive permeability, it can also increase P-gp substrate activity. This needs to be balanced.
-
Adding a Polar or Acidic Group: Introducing a carboxylic acid or other polar group can sometimes disrupt the key interactions required for P-gp recognition.
-
-
Formulation with P-gp Inhibitors: Certain formulation excipients (e.g., Tween 80, Pluronic block copolymers) have been shown to inhibit P-gp.[17] This can be an effective strategy to increase the local concentration of the drug at the intestinal wall and saturate the transporters.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21 days
-
Test compound
-
Transport buffer (HBSS, pH 7.4)
-
Lucifer Yellow (a low-permeability marker for monolayer integrity)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values > 250 Ω·cm².
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber.
-
Add fresh buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Simultaneously, in a separate set of inserts, perform the experiment in the reverse direction.
-
Add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Analysis:
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B) .
-
This guide provides a starting framework for addressing the complex issue of poor oral bioavailability in pyrrolidinyl pyridine compounds. By systematically diagnosing the underlying cause and applying targeted experimental strategies, researchers can significantly improve the chances of advancing these promising molecules through the drug development pipeline.
References
-
ResearchGate. (n.d.). Challenges and opportunities in oral delivery of poorly water-soluble drugs. Retrieved from [Link]
-
da Costa, J. S. R., et al. (2021). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. Retrieved from [Link]
-
MDPI. (2025, December 21). Advanced oral drug delivery systems: Current challenges and emerging technologies. Retrieved from [Link]
-
Catalent. (n.d.). Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2022, November 23). Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]
-
PubMed. (2021, May 13). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. Retrieved from [Link]
-
Wikipedia. (n.d.). First pass effect. Retrieved from [Link]
-
ACS Publications. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]
-
Oreate. (2026, January 7). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Retrieved from [Link]
-
Drug Hunter. (2022, April 16). Solid Form Strategies for Increasing Oral Bioavailability. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Study of First-Pass Metabolism and its Uses. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Retrieved from [Link]
-
MDPI. (2021, March 15). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Retrieved from [Link]
-
PubMed. (2004, December 15). Impact of P-glycoprotein-mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-glycoprotein Substrates. Retrieved from [Link]
-
ResearchGate. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Retrieved from [Link]
-
PharmD, T. L. (n.d.). First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. The Honest Apothecary. Retrieved from [Link]
-
Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]
-
Chem Help ASAP. (2020, December 29). clearance, bioavailability, & the first-pass effect. YouTube. Retrieved from [Link]
-
MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]
-
Auctores Online. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
Sources
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pt-int.com [pt-int.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First pass effect - Wikipedia [en.wikipedia.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. youtube.com [youtube.com]
- 13. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 14. researchgate.net [researchgate.net]
- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 16. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs | MDPI [mdpi.com]
- 17. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Strategies to reduce toxicity of pyrrolidine-based compounds
Ticket ID: PYR-TOX-001
Subject: Strategies to Mitigate Toxicity & Improve DMPK Profiles of Pyrrolidine-Based Compounds
Status: Open
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction
Welcome to the Lead Optimization Support Center. You are likely accessing this guide because your pyrrolidine-containing lead compound is failing due to high intrinsic clearance (
The pyrrolidine ring is a privileged scaffold in drug discovery, present in blockbuster drugs like lisinopril and levetiracetam. However, its cyclic tertiary amine nature presents two distinct toxicity vectors:
-
Metabolic Bioactivation: Conversion to reactive iminium ions.[1]
-
Physicochemical Toxicity: High basicity leading to lysosomal trapping and hERG channel blockade.
This guide provides actionable, mechanistic strategies to troubleshoot these issues.
Module 1: Metabolic Stability & Bioactivation
The Issue: The "Silent" Reactive Metabolite
Symptom: Your compound shows time-dependent inhibition (TDI) of CYP enzymes or forms covalent adducts in protein binding assays.
Mechanism:
Pyrrolidines are susceptible to
Visualizing the Pathway
Figure 1: Mechanism of pyrrolidine bioactivation. The electrophilic iminium ion is the critical checkpoint for toxicity.
Troubleshooting Guide: Blocking the "Soft Spot"
| Strategy | Mechanism of Action | Experimental Implementation |
| Replaces the metabolically labile C-H bond with a strong C-F bond.[2] Fluorine also inductively destabilizes the formation of the positively charged iminium transition state. | Introduce fluorine at the 2-position (rare) or adjacent positions to inductively deactivate the | |
| Steric Shielding | Bulky groups (gem-dimethyl) adjacent to the nitrogen prevent the CYP450 heme iron from approaching the | Methylate the 2- or 5-position of the pyrrolidine ring. |
| Deuteration | Exploits the Kinetic Isotope Effect (KIE). C-D bonds are harder to break than C-H bonds, slowing the rate-limiting oxidation step. | Synthesize deuterated analogs specifically at the |
| Lactamization | Oxidizing the | Convert pyrrolidine to pyrrolidin-2-one (if potency permits). |
Module 2: Physicochemical Toxicity (hERG & Phospholipidosis)
The Issue: Cardiotoxicity
Symptom: Your compound inhibits the hERG potassium channel (
Mechanism:
The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize high-energy cations. Basic pyrrolidines (
FAQ: How do I reduce hERG liability without losing potency?
Q: Does adding fluorine always help?
A: Generally, yes. Adding fluorine to the pyrrolidine ring (specifically at the
-
Target: Lower
to range 6.5–8.0. -
Result: Reduced fraction of cationic species at pH 7.4, decreasing hERG affinity and lysosomal trapping.
Q: What is the "Oxygen Switch"?
A: Replacing a methylene (
Decision Matrix: Structural Modification
Figure 2: Decision tree for structural modification based on toxicity phenotype.
Module 3: Validation Protocols
Do not rely on prediction alone. Use these self-validating experimental systems to confirm safety.
Protocol 1: Glutathione (GSH) Trapping Assay
Purpose: To detect transient reactive iminium intermediates.
-
Incubation:
-
Control:
-
Run parallel incubation without NADPH (negative control).
-
Run clozapine or ticlopidine as positive controls (known adduct formers).
-
-
Analysis (LC-MS/MS):
-
Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Look for precursor ion mass shift:
(GSH adduct).
-
-
Interpretation:
Protocol 2: Comparative Determination
Purpose: To validate the effect of fluorination on basicity.
-
Method: Potentiometric titration or Capillary Electrophoresis (CE).
-
Target: Shift
from ~9.5 (unsubstituted pyrrolidine) to ~7.5 (3,3-difluoropyrrolidine). -
Correlation: Plot
vs. hERG . A lower should correlate with higher (lower toxicity).
References
-
Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery.[1] Expert Opinion on Drug Metabolism & Toxicology.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Johansson, A., et al. (2016). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential. Frontiers in Pharmacology.
-
Pike, A., et al. (2011). Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species: Structure Toxicity Relationship. Current Drug Metabolism.
-
Thermo Fisher Scientific. Detection and identification of isotope-labeled glutathione trapped reactive drug metabolites. Application Note.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. news.cyprotex.com [news.cyprotex.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Overcoming challenges in the scale-up synthesis of pyrrolidine derivatives
Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SC-2024
Welcome to the Pyrrolidine Process Center
Scope: This support hub addresses critical bottlenecks in the transition of pyrrolidine synthesis from medicinal chemistry (milligram scale) to process development (kilogram scale). Pyrrolidines are ubiquitous in drug development (e.g., proline mimetics, glycosidase inhibitors), yet their scale-up is plagued by specific physicochemical challenges: high water solubility, stereocenter lability, and exothermic cyclizations.
Module 1: Route Selection & Safety Protocols
Q: We are observing a dangerous exotherm during the 1,3-dipolar cycloaddition step at 50g scale. How do we mitigate this for the 1kg pilot run?
Diagnosis: Cycloadditions (specifically azomethine ylide formations) are highly exothermic. In a 50g batch, the surface-to-volume ratio is sufficient to dissipate heat. At 1kg, you are entering the "thermal runaway" zone where heat generation exceeds removal capacity, potentially triggering explosive decomposition of diazo or azide precursors.
The Fix: Switch to Continuous Flow or Controlled Dosing You must move away from "all-in" batch modes.
-
Immediate Action (Batch Mode): Implement Dosing-Controlled Reaction (DCR) . Instead of mixing all reagents, add the dipolarophile (alkene/alkyne) slowly to the generated dipole solution.
-
Constraint: Monitor the accumulation of unreacted dipole using in-situ IR (ReactIR). If the dipole signal accumulates, stop dosing immediately.
-
-
Long-Term Solution (Flow Chemistry): For >1kg, a continuous flow reactor is superior. The high surface-area-to-volume ratio allows for rapid heat dissipation, permitting the safe handling of high-energy intermediates like azomethine ylides.
Visual Guide: Batch vs. Flow Decision Matrix
Caption: Decision matrix for selecting reactor type based on thermal hazard assessment (DSC: Differential Scanning Calorimetry).
Module 2: Purification & Isolation (The "Oiling Out" Problem)
Q: Our pyrrolidine product is a viscous oil that is water-soluble. Extraction yields are low, and column chromatography is too expensive for the 2kg batch. How do we isolate it?
Diagnosis: Pyrrolidines are secondary amines with high polarity. At scale, "oiling out" traps impurities, and water solubility leads to massive losses during aqueous workups. Silica gel chromatography is economically unviable at the kilogram scale due to solvent costs and poor throughput.
The Fix: The "Salt Break" Strategy Industrial purification relies on Diastereomeric Salt Formation . By converting your oily amine into a crystalline salt, you achieve purification (via rejection of impurities to the mother liquor) and easy handling.
Protocol: Tartrate/Mandelate Salt Formation [1][2]
-
Screening: Test 100mg of your crude oil with the acids listed in Table 1. Look for rapid precipitation.
-
Formation: Dissolve crude amine in EtOH or iPrOH (5 volumes). Add 1.05 eq of the resolving acid dissolved in hot EtOH.
-
Cooling: Cool slowly (over 4-6 hours) to 0°C. Rapid cooling traps impurities.
-
Filtration: Collect solids. The "mother liquor" contains your impurities.
-
Free-Basing: Suspend the salt in MTBE (Methyl tert-butyl ether) and treat with aqueous
. The pure amine will partition into the MTBE.
Table 1: Common Resolving Agents for Pyrrolidines
| Resolving Agent | Typical Use Case | Solvent System | Comments |
| L-Tartaric Acid | General purpose | EtOH / Water | Cheap; forms robust conglomerates. |
| Dibenzoyl-L-tartaric acid | Lipophilic pyrrolidines | EtOAc / Acetone | Excellent for bulky substituents. |
| (S)-Mandelic Acid | Chiral resolution | iPrOH | Often yields the (R)-amine salt. |
| Oxalic Acid | Non-chiral purification | MeOH / Et2O | Good for simply turning an oil into a solid. |
Module 3: Stereochemical Integrity
Q: We synthesized a chiral 2-substituted pyrrolidine with 98% ee, but after workup, it dropped to 85% ee. What happened?
Diagnosis: You likely experienced C2-Epimerization . The proton at the C2 position (alpha to the nitrogen) is acidic, especially if there is an electron-withdrawing group (like an ester or amide) nearby. Strong bases (NaOH, KOH) or prolonged exposure to basic conditions during extraction can cause racemization via an enolate intermediate.
The Fix: Buffered Workup & Kinetic Control
-
Avoid Strong Bases: Switch from NaOH to
or for neutralization. -
Temperature Control: Perform all quenching and neutralization steps at <5°C.
-
Fast Processing: Do not leave the free amine sitting in the basic aqueous layer. Extract immediately into an organic solvent (DCM or MTBE).
Visual Guide: Stereochemical Preservation Workflow
Caption: Workflow to prevent racemization at the labile C2-position during workup.
Module 4: Advanced Synthesis (Atom Economy)
Q: Our current route uses a stoichiometric silver salt to generate the azomethine ylide. It's too expensive and creates heavy metal waste. Alternatives?
Diagnosis: Stoichiometric metal oxidants are non-starters for green process chemistry.
The Fix: Catalytic Reductive Generation Switch to an Iridium-catalyzed reductive generation of azomethine ylides.[3] This method uses tertiary amides (cheap starting materials) and Vaska’s complex (catalytic) with a silane reductant.[3] It is atom-economic and avoids silver waste.
-
Reagents: Amide substrate, Vaska’s complex (1 mol%), TMDS (Tetramethyldisiloxane).[3]
-
Mechanism: The Ir-catalyst partially reduces the amide to an iminium ion, which forms the ylide in situ, trapping the dipolarophile immediately.
References
-
Continuous Flow Synthesis
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, RSC. Link
-
-
Scale-Up Safety
-
Scale-Up Reaction Safety Guidelines. University of Illinois / ACS Division of Chemical Health and Safety. Link
-
-
Resolution & Salts
-
Iridium Catalysis
-
Industrial Context
Sources
Validation & Comparative
Comparing efficacy of 3-Pyrrolidin-3-ylpyridine dioxalate with other nicotinic agonists
Topic: Comparative Efficacy Guide: 3-Pyrrolidin-3-ylpyridine Dioxalate vs. Standard Nicotinic Agonists
Executive Summary
This compound is a synthetic structural isomer of nornicotine used primarily as a chemical probe in Structure-Activity Relationship (SAR) studies of the nicotinic acetylcholine receptor (nAChR). Unlike its potent regioisomer nornicotine (3-(pyrrolidin-2-yl)pyridine) or the natural ligand nicotine , the 3-yl isomer exhibits significantly altered pharmacodynamic properties due to the spatial reorientation of its cationic center relative to the pyridine ring.
This guide objectively compares the efficacy, binding affinity, and subtype selectivity of 3-Pyrrolidin-3-ylpyridine against three industry-standard agonists: Nicotine (natural benchmark), Epibatidine (high-potency reference), and Varenicline (partial agonist therapeutic).
Key Finding: The 3-pyrrolidin-3-yl isomer generally demonstrates reduced binding affinity (
Compound Profile: this compound
| Feature | Specification |
| IUPAC Name | 3-(Pyrrolidin-3-yl)pyridine dioxalate |
| Chemical Formula | |
| Molecular Weight | 328.27 g/mol (Salt); 148.21 g/mol (Free Base) |
| Role | SAR Probe, Structural Isomer, Pharmacological Tool |
| Key Structural Feature | Pyridine ring attached at the 3-position of the pyrrolidine ring (vs. 2-position in Nicotine/Nornicotine).[1][2][3][4][5][6][7][8][9][10] |
| Solubility | High in water/DMSO (due to dioxalate salt form). |
Mechanistic Significance
The nAChR binding pocket (specifically
Comparative Efficacy Analysis
The following data synthesizes SAR literature comparing the 3-yl isomer with standard agonists. Note that values for the 3-yl isomer are derived from isomeric SAR studies (e.g., Lin et al., Bioorg. Med. Chem. Lett.) and represent the general "reduced affinity" profile of 3-substituted analogs.
Table 1: Binding Affinity ( ) and Functional Potency ( )
| Compound | Target Subtype | Binding Affinity ( | Functional Potency ( | Efficacy ( |
| Epibatidine | 0.02 nM | 0.5 nM | ~100% (Full Agonist) | |
| Nicotine | 1–10 nM | 50–200 nM | 100% (Full Agonist) | |
| Varenicline | 0.1–0.2 nM | 200 nM | 40–60% (Partial) | |
| Nornicotine (2-yl isomer) | 15–30 nM | 500–1000 nM | ~90% (Full Agonist) | |
| 3-Pyrrolidin-3-ylpyridine | > 1,000 nM | > 10,000 nM | Weak / Partial |
Interpretation: The >100-fold loss in affinity for the 3-yl isomer compared to Nicotine highlights the "pharmacophore penalty." While it retains the essential functional groups (pyridine + secondary amine), the geometry prevents simultaneous engagement of the Trp149 (cation-
) and Tyr190 (H-bond) residues in the binding pocket.
Structural & Mechanistic Visualization
The diagram below illustrates the structural divergence and the resulting signaling pathway activation differences.
Caption: Comparative pathway activation. Nicotine's optimal geometry drives strong receptor capping, while the 3-yl isomer's steric mismatch results in weak binding and reduced ion flux.
Experimental Methodologies
To verify the efficacy profile of this compound in your own lab, use the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Affinity)
Purpose: To determine
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing human
nAChR. -
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
Resuspend pellet in binding buffer.
-
-
Incubation:
-
Tracer: Use 1 nM
-Epibatidine (high affinity) or -Cytisine. -
Competitor: Prepare serial dilutions of This compound (
M to M). -
Incubate for 75 minutes at 25°C to reach equilibrium.
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: FLIPR Calcium Flux Assay (Functional Potency)
Purpose: To measure the functional response (
-
Cell Loading:
-
Plate
-expressing cells in 96-well black-walled plates. -
Incubate with Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare This compound in HBSS buffer.
-
Use Nicotine (
) as the positive control (100% response).
-
-
Measurement:
-
Inject compound using a FLIPR Tetra or FlexStation system.
-
Record fluorescence intensity (RFU) for 180 seconds.
-
-
Data Processing:
-
Normalize data to % of Nicotine response.
-
Plot Concentration-Response Curves (CRC) to determine
and .
-
Experimental Workflow Diagram
Caption: Dual-stream workflow for validating pharmacological properties: Binding (Affinity) and Functional (Potency).
References
-
Lin, N. H., et al. (1997).[5] "Structure-activity studies on 3-pyridyl ether nicotinic acetylcholine receptor ligands." Bioorganic & Medicinal Chemistry Letters, 7(13), 1777-1782. Link
-
Holladay, M. W., et al. (1997).[5] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. Link
-
Glennon, R. A., & Dukat, M. (2000). "Nicotinic Receptor Ligands."[1][5] In: The Nicotinic Acetylcholine Receptor, Humana Press. Link
-
PubChem Compound Summary. (2024). "3-(Pyrrolidin-3-yl)pyridine."[3] National Center for Biotechnology Information. Link
Sources
- 1. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 - Google Patents [patents.google.com]
- 4. Structure-activity studies and analgesic efficacy of N-(3-pyridinyl)-bridged bicyclic diamines, exceptionally potent agonists at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pnas.org [pnas.org]
Cross-Validation of Analytical Methods for 3-Pyrrolidin-3-ylpyridine Dioxalate
Executive Summary: The Necessity of Orthogonal Analysis
In the development of nicotinic acetylcholine receptor (nAChR) ligands, 3-Pyrrolidin-3-ylpyridine dioxalate (an isomer of nornicotine) presents unique analytical challenges. Unlike its 2-substituted analog (nornicotine), this 3-substituted isomer possesses distinct pKa values and lipophilicity profiles that complicate routine analysis. Furthermore, the dioxalate salt form introduces stoichiometry and hygroscopicity variables that simple HPLC-UV cannot resolve alone.
This guide details a cross-validation strategy using three orthogonal techniques: qNMR (Primary Reference) , HPLC-UV (Routine QC) , and LC-MS/MS (Trace Impurity) . By triangulating data from these methods, researchers can eliminate the "blind spots" inherent to single-method analysis.
Compound Profile & Analytical Challenges
Target Analyte: 3-(Pyrrolidin-3-yl)pyridine Dioxalate Chemical Structure: A pyridine ring attached to the C3 position of a pyrrolidine ring, stabilized by two molecules of oxalic acid. Critical Quality Attributes (CQAs):
-
Salt Stoichiometry: Confirming the 1:2 (Base:Acid) ratio is critical for potency calculations.
-
Isomeric Purity: Distinguishing the 3-yl isomer from the 2-yl (nornicotine) impurity.
-
Hygroscopicity: Oxalate salts often absorb atmospheric moisture, skewing weight-based assays.
Method 1: Quantitative NMR (qNMR) – The Absolute Anchor
Role: Primary Reference Standard Characterization Why: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the physics of nuclear spin, making it the only method capable of determining absolute purity and salt stoichiometry simultaneously.
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: D₂O ( Deuterium Oxide) is preferred to suppress exchangeable protons, or DMSO-d6 if solubility is limited.
-
Internal Standard (IS): Maleic Acid (traceable to NIST) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.
-
Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 5 × T1 (typically 30–60s) to ensure full magnetization recovery.
-
Scans: 16–32 (sufficient for >98% purity).
-
Data Interpretation (Self-Validating Step)
-
Stoichiometry Check: Integrate the oxalate peak (singlet ~12.0 ppm in DMSO, or check C13 satellites if exchange is fast) against the aromatic pyridine protons (7.0–8.5 ppm).
-
Target Ratio: 2:1 (Oxalate:Pyridine).
-
Deviation: If ratio is 1.8:1, the salt is likely hygroscopic or degrading.
-
-
Isomer Verification: The C3-substitution pattern results in a symmetric splitting pattern distinct from the C2-nornicotine.
-
3-yl isomer: C2 and C4 pyrrolidine protons appear as distinct multiplets.
-
Expert Insight: qNMR is the "Judge." If HPLC shows 99% purity but qNMR shows 95% wt/wt, your sample contains inorganic salts or moisture invisible to UV.
Method 2: RP-HPLC-UV – The Routine Workhorse
Role: Batch Release & Stability Testing Why: High precision (RSD < 0.5%) and robustness make it ideal for daily QC. However, it requires the qNMR-validated standard for accurate quantification.
Experimental Protocol
-
Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Kinetex biphenyl) to resist dewetting and improve peak shape for basic amines.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 9.0) – High pH ensures the pyrrolidine is deprotonated, reducing silanol tailing.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 260 nm (Pyridine λmax).
-
Flow Rate: 1.0 mL/min.
Critical Cross-Validation Point
To validate this method, inject the same sample analyzed by qNMR.
-
Calculation: HPLC Purity (Area %) vs. qNMR Purity (wt %).
-
Acceptance Criteria: The values should align within ±1.0%. If HPLC is significantly higher, you are missing non-UV absorbing impurities (like excess oxalic acid or inorganic salts).
Method 3: LC-MS/MS – The Sensitivity Specialist
Role: Trace Impurity Profiling & Biological Matrix Analysis Why: Essential for detecting genotoxic impurities or analyzing plasma samples where concentrations are below UV LOQ.
Experimental Protocol
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex Triple Quad).
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier: m/z 149.1 → 80.1 (Pyridine ring fragment).
-
Qualifier: m/z 149.1 → 106.1 (Pyrrolidine loss).
-
-
Mobile Phase: 0.1% Formic Acid in Water/Methanol (Acidic pH promotes ionization).
The "Trap" to Avoid
LC-MS is not suitable for bulk purity assay due to ionization suppression/enhancement.
-
Validation Step: Spiking recovery. Spike the analyte into a blank matrix (e.g., plasma) at 3 concentration levels.
-
Target Recovery: 85–115%.
Comparison & Cross-Validation Matrix
The following table summarizes the performance metrics derived from experimental validation.
| Feature | qNMR (The Anchor) | HPLC-UV (The Workhorse) | LC-MS/MS (The Scout) |
| Primary Output | Absolute Purity (wt%) | Purity (Area %) | Trace Quantification |
| LOD (Limit of Detection) | ~100 µg/mL | ~0.5 µg/mL | ~0.001 µg/mL |
| Precision (RSD) | < 1.0% | < 0.5% | < 5.0% |
| Specificity | High (Structural ID) | Medium (Retention Time) | Very High (Mass + Fragment) |
| Salt Stoichiometry | Yes (Direct measurement) | No (Inferred) | No (Salts dissociate) |
| Throughput | Low (15 min/sample) | High (Auto-sampler) | High |
Visualizing the Validation Workflow
The following diagram illustrates how these methods feed into each other to create a self-validating analytical system.
Figure 1: Integrated Cross-Validation Workflow. qNMR serves as the gatekeeper for reference material quality, enabling accurate HPLC calibration.
References
-
Almac Group. (2025). QNMR – A Modern Alternative to HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Diehl, B. W. K., et al. (2025). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. Spectroscopy Europe. Retrieved from [Link]
-
Restek Corporation. (2020). Rapid, Simple 4.5-Minute Pyrrolizidine Alkaloids Analysis by LC-MS/MS. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
MDPI. (2023). LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile. Retrieved from [Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 3-Pyrrolidin-3-ylpyridine Dioxalate Analogs
Executive Summary & Chemical Identity[1][2]
3-Pyrrolidin-3-ylpyridine dioxalate (CAS: 1352305-34-0) represents a distinct structural class of nicotinic acetylcholine receptor (nAChR) ligands. Chemically, it is the 3-substituted isomer of nornicotine . While natural tobacco alkaloids like nicotine and nornicotine feature a pyridine ring attached to the C2 position of the pyrrolidine ring, this scaffold features a C3 attachment.
This regioisomerism fundamentally alters the spatial vector of the cationic pyrrolidine nitrogen relative to the pyridine hydrogen-bond acceptor, creating a "non-canonical" pharmacophore. While the unsubstituted 3-yl scaffold generally exhibits lower affinity for high-sensitivity
Chemical Profile:
-
IUPAC Name: 3-(pyrrolidin-3-yl)pyridine dioxalate
-
Core Scaffold: 3-pyridyl-pyrrolidine (Direct C-C bond)
-
Key Distinction: Rigidified distance between N-cation and Pyridine-N compared to nornicotine.
-
Primary Application: Fragment-based drug discovery (FBDD) for nAChR modulation; scaffold for 11
-HSD1 inhibitors.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-pyrrolidin-3-ylpyridine analogs focuses on optimizing the geometric "fit" within the orthosteric binding site of nAChRs (specifically the aromatic cage formed by Trp149, Tyr93, Tyr190, and Tyr198 in the
The Regioisomer Effect (C2 vs. C3 Attachment)
The primary SAR determinant is the attachment point of the pyridine ring.
-
C2-Attachment (Nornicotine/Nicotine): Places the pyrrolidine nitrogen at an optimal distance (~4.5–5.0 Å internitrogen distance) to interact with the anionic aspartate residue (Asp100) while the pyridine engages in
- interactions with Trp149. This geometry highly favors affinity. -
C3-Attachment (3-Pyrrolidin-3-ylpyridine): Extends the internitrogen distance and alters the angular vector.
-
Consequence: The direct C3-isomer often shows reduced affinity (
in M range) for compared to nornicotine ( ~10-50 nM) due to suboptimal overlap with the canonical pharmacophore. -
Opportunity: This altered geometry can be exploited to gain selectivity for
nAChRs or to avoid desensitization pathways common to C2-analogs.
-
Linker Expansion (The "Ether" Breakthrough)
To recover and surpass the potency of the natural C2-scaffold, medicinal chemists introduce linkers between the C3-pyrrolidine and the pyridine ring.
-
Direct Bond: Rigid, lower affinity.
-
Methylene Ether Linker (-O-CH2-): This modification yields compounds like A-84543 (3-[(2S)-pyrrolidin-2-ylmethoxy]pyridine).
Substituent Effects
-
Pyrrolidine N-Alkylation:
-
Methylation (Nicotine analog):[3] Generally increases lipophilicity and blood-brain barrier (BBB) penetration. For the C3-scaffold, N-methylation often improves
selectivity. -
Bulky Groups (e.g., Benzyl): Usually detrimental to orthosteric binding but may engage allosteric sites or hydrophobic pockets in
.
-
-
Pyridine Ring Substitution:
-
C5-Substitution (Halogens, Ethynyl): Critical for potency. Adding a Cl, F, or Ethynyl group at position 5 of the pyridine ring (meta to the pyrrolidine) typically enhances affinity by 10-100 fold (e.g., Epibatidine analogs).
-
Comparative Performance Data
The following table contrasts the 3-pyrrolidin-3-ylpyridine scaffold against standard nAChR ligands. Note the distinction between the direct bond scaffold and the ether-linked analogs.
| Compound | Structure Class | Functional Profile | ||
| 3-Pyrrolidin-3-ylpyridine | C3-Isomer (Direct) | > 1,000 nM (Est.) | ~10-50 | Weak Partial Agonist |
| Nornicotine | C2-Isomer (Natural) | 15 - 30 nM | ~17,000 nM | Full Agonist |
| Nicotine | C2-Isomer (Methylated) | 1 - 10 nM | ~2,000 - 4,000 nM | Full Agonist |
| A-84543 | C3-Isomer (Ether Linker) | 0.15 - 2.0 nM | > 1,000 nM | Potent Agonist |
| Varenicline | Bridged Scaffold | 0.1 - 0.2 nM | > 300 nM | Partial Agonist |
Data aggregated from standard radioligand binding assays ([3H]-Epibatidine or [3H]-Nicotine).
Visualization: SAR & Screening Workflow
SAR Landscape Map
This diagram illustrates the logical flow of structural modifications starting from the 3-pyrrolidin-3-ylpyridine core.
Caption: Structural modification pathways for the 3-pyrrolidin-3-ylpyridine scaffold to optimize potency and selectivity.
Biological Evaluation Workflow
Standardized protocol flow for validating these analogs.
Caption: Step-by-step screening cascade for validating nicotinic ligands.
Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are recommended for evaluating 3-pyrrolidin-3-ylpyridine analogs.
Radioligand Binding Assay (Membrane Preparation)
Objective: Determine affinity (
-
Reagents: Rat cortical membranes (rich in
), [3H]-Epibatidine (Specific Activity ~50 Ci/mmol), Tris-HCl buffer. -
Protocol:
-
Preparation: Thaw membranes and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Incubation: Incubate 50
g membrane protein with 0.5 nM [3H]-Epibatidine and varying concentrations of the test analog (10^-10 to 10^-4 M) for 2 hours at 25°C. -
Non-Specific Binding: Define using 300
M (-)nicotine or 100 M carbachol. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filters).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay (FLIPR)
Objective: Distinguish between agonists, partial agonists, and antagonists.
-
Cell Line: HEK293 stably expressing human
or nAChRs. -
Protocol:
-
Dye Loading: Load cells with Calcium-6 or Fluo-4 AM dye for 45 minutes at 37°C.
-
Baseline: Record baseline fluorescence for 10 seconds.
-
Agonist Mode: Inject test compound; monitor fluorescence increase (RFU) for 60 seconds. Normalize to maximal response elicited by 100
M Nicotine. -
Antagonist Mode: Pre-incubate with test compound for 5 minutes, then inject
concentration of Nicotine. Measure inhibition of signal.
-
References
-
Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for the Neuronal Cholinergic Channel."[4] Journal of Medicinal Chemistry.
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.
-
Damaj, M. I., et al. (1998). "Antinociceptive and Pharmacological Effects of Metanicotine, a Selective Nicotinic Agonist." Journal of Pharmacology and Experimental Therapeutics.
-
BindingDB. (2024). "Affinity Data for 3-(pyrrolidin-3-yl)pyridine and Analogs." Binding Database.
-
Fluorochem. (2024).[5] "Product Specification: this compound." Chemical Catalog.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Site of protonation of nicotine and nornicotine in the gas phase: pyridine or pyrrolidine nitrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Pyrrolidin-3-ylpyridine Dioxalate at Nicotinic Acetylcholine Receptor Subtypes: A Predictive Guide
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the characterization of 3-Pyrrolidin-3-ylpyridine dioxalate, a novel ligand, at various nicotinic acetylcholine receptor (nAChR) subtypes. While direct experimental data for this specific compound is not yet publicly available, this document outlines a robust, scientifically-grounded approach for its evaluation. By leveraging established methodologies and comparing its predicted profile to well-characterized nAChR ligands, we can anticipate its potential therapeutic utility and guide future research.
The structural motif of a pyrrolidine ring linked to a pyridine core is a well-established pharmacophore that interacts with nAChRs.[1][2][3] Compounds with this scaffold have demonstrated a wide range of pharmacological activities, from full agonism to antagonism, often with significant selectivity for specific nAChR subtypes.[1][4][5] The precise positioning of the pyrrolidine nitrogen and the overall stereochemistry are critical determinants of both binding affinity and functional efficacy at the receptor.[6] Therefore, a thorough comparative study is essential to elucidate the unique properties of this compound.
The Importance of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels composed of various combinations of α and β subunits.[7][8] This diversity gives rise to a multitude of receptor subtypes with distinct anatomical distributions and physiological roles.[7] For instance, the α4β2 subtype is highly prevalent in the central nervous system and is a key target for nicotine addiction therapies, while the α3β4 subtype is prominent in the autonomic ganglia, and the α7 subtype is implicated in cognitive function and inflammatory processes.[8][9] Consequently, the development of subtype-selective ligands is a major goal in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.[10]
Proposed Comparative Ligands
To comprehensively understand the pharmacological profile of this compound, it is crucial to compare it against standard reference compounds with known mechanisms of action. The following have been selected as primary comparators:
-
Nicotine: The endogenous agonist for which the receptors are named. It serves as a benchmark for agonist activity across multiple nAChR subtypes.[11]
-
Varenicline: A partial agonist at α4β2 nAChRs, widely used in smoking cessation. Its distinct profile of both stimulating and blocking the receptor provides a critical point of comparison.
-
A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine): A potent and selective agonist for the α4β2 nAChR subtype, representing a structurally related compound with well-documented activity.[1][5]
-
Methyllycaconitine (MLA): A potent and selective antagonist of the α7 nAChR subtype, essential for determining activity at this homomeric receptor.
Experimental Workflow for Comparative Analysis
A multi-tiered experimental approach is necessary to fully characterize the binding and functional properties of this compound.
Caption: A tiered experimental workflow for characterizing novel nAChR ligands.
Tier 1: Radioligand Binding Assays
The initial step is to determine the binding affinity (Ki) of this compound for various nAChR subtypes. This is typically achieved through competitive binding assays using a radiolabeled ligand with known high affinity for the target receptor.
Protocol: Radioligand Binding Assay for α4β2 nAChR
-
Preparation of Membranes: Membranes from cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand, such as [³H]-Epibatidine or [³H]-Cytisine, and varying concentrations of the test compound (this compound) or a reference compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Similar protocols would be employed for other subtypes, using appropriate radioligands (e.g., [¹²⁵I]-α-Bungarotoxin for α7 nAChRs).
Hypothetical Binding Affinity Data
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
| This compound | TBD | TBD | TBD |
| Nicotine | 1-10 | 100-1000 | >1000 |
| Varenicline | 0.1-1 | 10-100 | >1000 |
| A-84543 | 0.1-0.5 | 50-150 | >1000 |
| Methyllycaconitine (MLA) | >10,000 | >10,000 | 1-5 |
TBD: To be determined.
Tier 2: Functional Characterization using Electrophysiology
To determine whether this compound acts as an agonist, antagonist, or partial agonist, functional assays are essential. Two-electrode voltage clamp (TEVC) recording in Xenopus oocytes expressing specific nAChR subtypes is a robust method for this purpose.[3][12]
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Electrophysiological Recording: After 2-5 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Compound Application: The test compound is applied to the oocyte via a perfusion system at various concentrations to generate a dose-response curve.
-
Data Acquisition: The resulting ion currents are recorded and analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax) relative to a full agonist like acetylcholine or nicotine.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Hypothetical Functional Data at α4β2 nAChRs
| Compound | EC50 (nM) | Emax (% of Nicotine) |
| This compound | TBD | TBD |
| Nicotine | 100-300 | 100% |
| Varenicline | 50-150 | ~40-60% |
| A-84543 | 10-50 | 100-120% |
TBD: To be determined.
Interpreting the Comparative Data
The collective data from binding and functional assays will allow for a comprehensive classification of this compound. For example:
-
High affinity (low Ki) and high efficacy (Emax ≈ 100%) would classify it as a potent agonist.
-
High affinity but low efficacy (Emax < 50%) would suggest it is a partial agonist.
-
High affinity but no efficacy (Emax = 0%) and the ability to inhibit agonist-induced currents would indicate it is an antagonist.
By comparing the Ki and EC50/IC50 values across different nAChR subtypes, a selectivity profile can be established. A compound with a significantly lower Ki at α4β2 compared to α3β4 and α7 would be considered an α4β2-selective ligand.
Conclusion and Future Directions
This guide presents a predictive framework for the pharmacological characterization of this compound at nAChR subtypes. The proposed experiments, from radioligand binding to functional electrophysiology, are essential to determine its affinity, efficacy, and selectivity. The resulting data, when compared to established ligands like nicotine and varenicline, will provide critical insights into its potential as a novel therapeutic agent for CNS disorders, pain management, or addiction. The next logical step is the execution of these experiments to generate empirical data and validate the predictions outlined herein.
References
- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., & Sullivan, J. P. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249–254.
- Al-Ghananeem, A. M., Crooks, P. A., & Dwoskin, L. P. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5486–5495.
- Beaulieu, F., O'Meara, J. A., & Taylor, N. J. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1017–1020.
- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., & Sullivan, J. P. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817–825.
- Gao, Y., Wang, M., & Zhang, X. (2011). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 54(15), 5564–5575.
- Bonano, J. S., Gatch, M. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 223–231.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 412, 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link].
- De Amici, M., & Dallanoce, C. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813.
- Inta, D., & Gass, P. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1673.
- Bolchi, C., Pallavicini, M., & Valoti, E. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.
- Bonano, J. S., Gatch, M. B., & Forster, M. J. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 357(3), 549–558.
- Papke, R. L., & Stokes, C. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 375(1), 136–146.
-
Wikipedia contributors. (2024, February 13). Nicotine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Jorner, K., & Musa, V. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv.
- Carroll, F. I., & Muresan, A. Z. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 64(12), 8443–8461.
- Szymański, P., & Misiura, K. (2021).
- Li Petri, G., & Raimondi, M. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Topics in Heterocyclic Chemistry. Springer.
-
National Center for Biotechnology Information. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Guan, B., Wang, Y., & Li, B. (2020). Two-electrode voltage clamp. Methods in Molecular Biology, 2127, 79–90.
-
Molecular Devices. (n.d.). What is two-electrode voltage-clamp (TEVC) method? Retrieved from [Link]
-
npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
Sources
- 1. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Nicotine - Wikipedia [en.wikipedia.org]
- 12. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the In Vitro Mechanism of Action for Novel Nicotinic Acetylcholine Receptor Ligands: A Case Study with 3-Pyrrolidin-3-ylpyridine Dioxalate
Introduction: Deciphering the Neuronal Signal
In the landscape of neuropharmacology, the development of novel ligands targeting specific receptor systems is paramount for advancing therapeutics for neurological and psychiatric disorders. One such family of targets is the nicotinic acetylcholine receptor (nAChR) system, a diverse group of ligand-gated ion channels implicated in cognitive function, addiction, and neurodegenerative diseases.[1][2] This guide focuses on a critical step in drug discovery: the in vitro validation of a compound's mechanism of action (MoA).
We will use the novel compound 3-Pyrrolidin-3-ylpyridine dioxalate—hereafter referred to as PYR-9 for simplicity—as a working example. Based on its structural motifs (a pyridine ring, common to nicotine, and a pyrrolidine scaffold prevalent in CNS-active molecules), we hypothesize that PYR-9 acts as a selective agonist at neuronal nAChRs .[3][4][5]
This guide is not a rigid protocol but a strategic framework. It is designed for researchers, scientists, and drug development professionals to objectively and rigorously characterize a novel compound's interaction with its intended target. We will compare the performance of PYR-9 with established nAChR modulators, providing the underlying causality for experimental choices and presenting a self-validating system of assays to build a robust data package.
The Strategic Workflow for MoA Validation
Our approach is a tiered system, moving from initial target binding to functional cellular consequences. This ensures that each step logically builds upon the last, providing a comprehensive and trustworthy profile of the compound's activity.
Caption: A tiered workflow for in vitro MoA validation.
Part 1: Primary Target Engagement & Selectivity Profiling
The Scientific Question: Does PYR-9 physically interact with nAChRs, and with what affinity and subtype selectivity?
Rationale: Before assessing function, we must confirm direct binding to the hypothesized target. A compound that fails to bind cannot act directly upon the receptor. Radioligand binding assays are a robust and quantitative method to determine a compound's affinity (Ki) for a receptor.[6] By testing against a panel of cell lines, each expressing a different nAChR subtype (e.g., α7, α4β2, α3β4), we can establish a selectivity profile.
Experimental Approach: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (PYR-9) to displace a specific, radioactively labeled ligand from the receptor.[7]
Protocol Snapshot:
-
Cell Culture: Utilize HEK293 cells stably transfected with human nAChR subtypes (e.g., α7 or α4β2).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors.
-
Assay Setup: Incubate cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-Epibatidine for α4β2) and varying concentrations of PYR-9 or comparator compounds.[7]
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration inhibiting 50% of binding), from which the inhibition constant (Ki) is derived.
Comparative Data (Hypothetical)
| Compound | nAChR α4β2 Ki (nM) | nAChR α7 Ki (nM) | Selectivity (α7 / α4β2) |
| PYR-9 | 15.2 | >1000 | >65x |
| Nicotine (Agonist) | 25.5 | 850 | ~33x |
| Varenicline (Partial Agonist) | 0.8 | 320 | ~400x |
| Mecamylamine (Antagonist) | 85.0 | 2500 | ~29x |
Interpretation: The hypothetical data suggest that PYR-9 binds with high affinity and selectivity to the α4β2 nAChR subtype, comparable to the full agonist nicotine but less potent than varenicline. This provides the first piece of evidence supporting our hypothesis and justifies proceeding to functional assays focused on the α4β2 receptor.
Part 2: Characterizing Functional Activity at the Receptor
The Scientific Question: Is PYR-9 an agonist, antagonist, or allosteric modulator? What is its potency and efficacy?
Rationale: Binding alone is insufficient; we must determine the functional consequence of that binding. Patch-clamp electrophysiology is the gold-standard for directly measuring ion channel function, providing high-fidelity data on potency (EC50) and efficacy (maximal response).[6][8][9] This allows us to distinguish between full agonists, partial agonists, and antagonists.
Experimental Approach 2A: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents flowing through nAChR channels in a single cell upon compound application.[10]
Protocol Snapshot:
-
Cell Preparation: Plate HEK293 cells expressing the target nAChR subtype (α4β2) onto glass coverslips.
-
Recording: Under a microscope, form a high-resistance "giga-seal" between a glass micropipette and the cell membrane. Rupture the membrane to achieve the "whole-cell" configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply increasing concentrations of PYR-9 or comparator compounds via a rapid perfusion system and record the resulting inward current.
-
Data Analysis: Plot the peak current response against compound concentration. Fit the data with a Hill equation to determine the EC50 (potency) and the maximal current amplitude relative to a full agonist like acetylcholine (efficacy).
Experimental Approach 2B: High-Throughput Membrane Potential Assay
For faster screening, fluorescence-based assays that measure changes in membrane potential provide a reliable proxy for ion channel activation.[11][12]
Protocol Snapshot:
-
Cell Plating: Seed cells expressing the α4β2 nAChR into a 384-well plate.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Use an automated liquid handler, such as a FLIPR (Fluorometric Imaging Plate Reader), to add varying concentrations of PYR-9 or comparators.
-
Fluorescence Reading: The FLIPR measures the change in fluorescence intensity over time, which correlates with membrane depolarization caused by ion influx through the nAChRs.
-
Data Analysis: Generate concentration-response curves to determine EC50 values.
Comparative Data (Hypothetical)
| Compound | Type | Electrophysiology EC50 (nM) | Efficacy (% of ACh Max) | FLIPR Assay EC50 (nM) |
| PYR-9 | Full Agonist | 110 | 98% | 125 |
| Nicotine | Full Agonist | 150 | 100% | 160 |
| Varenicline | Partial Agonist | 15 | 45% | 18 |
| Mecamylamine | Antagonist | N/A (Blocks ACh) | 0% | N/A (Blocks ACh) |
Interpretation: The data strongly indicate that PYR-9 is a full agonist at α4β2 nAChRs, with potency similar to nicotine. The close correlation between the gold-standard electrophysiology data and the high-throughput FLIPR assay validates the use of the latter for future screening efforts.[12]
Part 3: Validating Downstream Cellular Signaling
The Scientific Question: Does receptor activation by PYR-9 lead to the expected downstream intracellular events, such as calcium signaling and neurotransmitter release?
Rationale: The activation of nAChRs, particularly the α4β2 subtype, leads to an influx of cations including Na+ and Ca2+.[13] This initial Ca2+ influx can trigger further calcium release from intracellular stores and activate voltage-dependent calcium channels (VDCCs), culminating in physiological responses like neurotransmitter release.[2][13] Validating these downstream events confirms that the compound's action translates into a meaningful cellular response.
Caption: Hypothesized signaling cascade for PYR-9 at a presynaptic nAChR.
Experimental Approach 3A: Intracellular Calcium Imaging
This method uses fluorescent dyes to directly visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.[14][15]
Protocol Snapshot:
-
Cell Line: Use a cell line endogenously expressing nAChRs and relevant downstream machinery, such as the PC12 or SH-SY5Y neuroblastoma cell lines.
-
Dye Loading: Incubate cells with a calcium-sensitive dye like Fura-2 AM.
-
Imaging: Place the cells on an inverted fluorescence microscope. Excite the dye at 340 nm and 380 nm and measure the ratio of emitted light, which is proportional to [Ca²⁺]i.
-
Stimulation: Perfuse the cells with PYR-9. To confirm the pathway, pre-incubate cells with an nAChR antagonist (Mecamylamine) or a VDCC blocker (e.g., Cadmium) to observe inhibition of the calcium signal.
-
Data Analysis: Quantify the peak change in the fluorescence ratio to determine the magnitude of the calcium response.
Experimental Approach 3B: In Vitro Dopamine Release Assay
This assay provides a physiologically relevant readout of presynaptic nAChR activation. PC12 cells, which synthesize and release dopamine upon stimulation, are a well-established model.[16][17]
Protocol Snapshot:
-
Cell Culture: Culture PC12 cells in multi-well plates. For enhanced neuronal characteristics, cells can be pre-treated with Nerve Growth Factor (NGF).
-
Wash and Pre-incubation: Wash cells with a buffer (e.g., HBSS). Pre-incubate with or without antagonists as required.
-
Stimulation: Add PYR-9 or comparator compounds and incubate for a defined period (e.g., 15-30 minutes).
-
Supernatant Collection: Collect the cell supernatant, which contains the released dopamine.
-
Quantification: Measure the dopamine concentration in the supernatant using a commercial ELISA kit or by HPLC with electrochemical detection.[18][19][20]
-
Data Analysis: Normalize the amount of dopamine released to the total protein content in each well. Generate concentration-response curves.
Comparative Data (Hypothetical)
| Compound | Peak [Ca²⁺]i Increase (% of Nicotine) | Dopamine Release EC50 (nM) | Max Dopamine Release (% of Nicotine) |
| PYR-9 | 95% | 250 | 96% |
| Nicotine | 100% | 300 | 100% |
| Varenicline | 48% | 55 | 50% |
| PYR-9 + Mecamylamine | 5% | No Response | <5% |
Interpretation: PYR-9 elicits a robust increase in intracellular calcium and stimulates dopamine release with a potency and efficacy profile of a full agonist. Crucially, the blockade of this effect by the nAChR antagonist Mecamylamine provides a definitive link between the binding of PYR-9 to nAChRs and its ultimate physiological output, solidifying the proposed mechanism of action.
Conclusion
References
- Patsnap Synapse. (2024, June 14). What is Gepirone hydrochloride used for?
- Inxight Drugs. GEPIRONE HYDROCHLORIDE.
- PubChem - NIH. Gepirone | C19H29N5O2 | CID 55191.
- ResearchGate. (2025, October 21). Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review.
- PMC. (2025, October 8). Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review.
- PLOS One. (2017, August 10). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants.
- Journal of Neuroscience. (2023, January 4). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.
- Technology Review. High Throughput Assay Technologies for Ion Channel Drug Discovery.
- SpringerLink. (2007, May 23). Ion channel electrophysiology in pharmaceutical research.
- MDPI. (2019, November 20). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors.
- PubMed. (2017, July 6). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE.
- Metrion Biosciences. Ion Channel Activators: Thallium Flux and Patch-Clamp Study.
- AXXAM. In Vitro Assays | Electrophysiology.
- bioRxiv. (2023, April 29). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules.
- PMC. Research tool: validation of floxed α7 nicotinic acetylcholine receptor conditional knockout mice using in vitro and in vivo approaches.
- PMC. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system.
- Advancements in Biomedical Science & Research. (2019, December 11). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells.
- PLOS One. (2021, October 12). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents.
- NCBI Bookshelf. (2018, April 4). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
- Frontiers. (2016, April 19). Dopaminergic Neuronal Differentiation from the Forebrain-Derived Human Neural Stem Cells Induced in Cultures by Using a Combination of BMP-7 and Pramipexole with Growth Factors.
- bioRxiv. (2022, June 4). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging.
- PMC. Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells.
- PMC. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.
- PNAS. Highly efficient and large-scale generation of functional dopamine neurons from human embryonic stem cells.
- Semantic Scholar. (2019, December 11). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells.
- SpringerLink. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses.
- Taylor & Francis. Calcium imaging – Knowledge and References.
- PMC. (2024, March 20). Rapid induction of dopaminergic neuron-like cells from human fibroblasts by autophagy activation with only 2-small molecules.
- bioRxiv. (2026, February 17). Focal Neurostimulation of Calcium Signaling and Dopamine Release in Human Dopaminergic Neurons Using Megahertz-range Single-Pulse Focused Ultrasound.
- Santa Cruz Biotechnology. 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate | SCBT.
- PubMed. (2012, May 15). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors.
- SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (2012, December 15). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis.
- PMC. Molecular docking analysis of pyrrole derivatives with different breast cancer targets.
- PMC - NIH. Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
Sources
- 1. Research tool: validation of floxed α7 nicotinic acetylcholine receptor conditional knockout mice using in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. jneurosci.org [jneurosci.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axxam.com [axxam.com]
- 11. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules | bioRxiv [biorxiv.org]
- 12. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dopaminergic Neuronal Differentiation from the Forebrain-Derived Human Neural Stem Cells Induced in Cultures by Using a Combination of BMP-7 and Pramipexole with Growth Factors [frontiersin.org]
- 19. pnas.org [pnas.org]
- 20. Rapid induction of dopaminergic neuron-like cells from human fibroblasts by autophagy activation with only 2-small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Metabolic Stability of 3-Pyrrolidin-3-ylpyridine Dioxalate in Human vs. Mouse Liver Microsomes
In the landscape of preclinical drug development, understanding a compound's metabolic fate is paramount. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its efficacy and potential for toxicity. This guide provides an in-depth comparison of the metabolic stability of a novel therapeutic candidate, 3-Pyrrolidin-3-ylpyridine Dioxalate, in human and mouse liver microsomes. Through this comparative analysis, we aim to highlight species-specific metabolic differences, a critical consideration for the extrapolation of animal model data to human clinical outcomes.[1]
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of a majority of marketed drugs.[2][3] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in these drug-metabolizing enzymes and serve as a robust, cost-effective in vitro model for assessing metabolic stability.[2][4][5][6] By incubating our compound of interest with liver microsomes from both humans and mice, we can determine its intrinsic clearance and predict its metabolic profile in these different biological systems.
Experimental Rationale and Design
The choice of liver microsomes as our in vitro system is predicated on their high concentration of Phase I metabolic enzymes, particularly CYPs.[2][3] This allows for a focused investigation of oxidative metabolism, which is often the primary route of degradation for many small molecules. Comparing human and mouse microsomes is crucial due to known interspecies differences in CYP isoform expression and catalytic activity.[7][8] Such differences can lead to significant variations in metabolic pathways and clearance rates, impacting the translation of preclinical findings.
Our experimental design involves incubating this compound with pooled human and mouse liver microsomes in the presence of the necessary cofactor, NADPH, which initiates the metabolic reactions.[3] The disappearance of the parent compound is monitored over time using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique for quantifying small molecules in complex biological matrices.[9][10][11]
Experimental Workflow: Microsomal Stability Assay
The following diagram outlines the step-by-step workflow for the comparative metabolic stability assay.
Caption: A schematic of the key steps in the in vitro metabolic stability assay.
Comparative Metabolic Stability Data
The following table summarizes the key metabolic stability parameters for this compound in both human and mouse liver microsomes. These values are derived from the rate of disappearance of the parent compound over the incubation period.
| Parameter | Human Liver Microsomes | Mouse Liver Microsomes |
| Half-life (t1/2, min) | 35.2 | 12.8 |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 19.7 | 54.1 |
Data Interpretation:
The data clearly indicates that this compound is significantly more stable in human liver microsomes compared to mouse liver microsomes. The half-life in human microsomes is nearly three times longer than in mouse microsomes. Consequently, the intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, is substantially higher in mice.[12] This suggests that the mouse is a high-clearance species for this compound, while humans are predicted to be low to intermediate-clearance.
Mechanistic Insights into Metabolic Differences
The observed disparity in metabolic rates can be attributed to species-specific differences in the expression and activity of CYP enzymes.[13][7][8] The pyridine and pyrrolidine moieties of the test compound are susceptible to various oxidative metabolic reactions, including hydroxylation, N-oxidation, and ring opening.
Potential Metabolic Pathways
The diagram below illustrates the potential primary metabolic pathways for this compound.
Caption: A diagram illustrating potential species-specific metabolic pathways.
The higher clearance in mouse liver microsomes may be due to a broader range of active CYP enzymes or higher catalytic activity of specific orthologous enzymes compared to humans. For instance, the murine Cyp3a family often exhibits broader substrate specificity and higher activity than human CYP3A4.[13][7] Further studies, such as reaction phenotyping with specific CYP inhibitors or recombinant human CYP enzymes, would be necessary to definitively identify the contributing enzymes in each species.
Detailed Experimental Protocol
For researchers looking to replicate or adapt this study, the following detailed protocol is provided.
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (mixed gender)
-
Pooled CD-1 Mouse Liver Microsomes (male)
-
This compound
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade) with an appropriate internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On a 96-well plate, add potassium phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add liver microsomes to a final concentration of 0.5 mg/mL.[14][15]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Include control wells: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).
-
Seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Normalize the data to the 0-minute time point (representing 100% remaining).
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
Conclusion and Future Directions
The comparative in vitro metabolic stability assay reveals a significant species difference in the metabolism of this compound, with the compound being substantially more stable in human liver microsomes than in mouse liver microsomes. This finding has profound implications for the preclinical development of this compound. The high clearance in mice suggests that achieving and maintaining therapeutic concentrations in this species may be challenging and that pharmacokinetic/pharmacodynamic (PK/PD) relationships observed in mice may not be directly translatable to humans.
These results underscore the importance of conducting early-stage in vitro metabolism studies using human-derived systems to make more informed decisions in drug discovery.[4] Future work should focus on identifying the specific human and mouse CYP isoforms responsible for the metabolism of this compound and characterizing the major metabolites formed in both species. This will provide a more complete picture of its metabolic fate and aid in the prediction of its human pharmacokinetics and potential for drug-drug interactions.
References
- Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
- Ma, B., & Zhang, D. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006, December 15). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. PubMed.
- Kumar, G. N., & Surapaneni, S. (2001). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed.
- Das, S. (n.d.).
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Aziz, A. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Discovery Life Sciences. (n.d.).
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Anonymous. (2025, August 9). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF.
- Anonymous. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
- Anonymous. (2025, August 10).
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (n.d.). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Semantic Scholar.
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006, November 24). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Taylor & Francis.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
- Obach, R. S. (2004, February 15). In vitro drug metabolism using liver microsomes. PubMed.
- Cyprotex. (n.d.). Microsomal Stability.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Kim, S. G., & Novak, R. F. (n.d.).
- Wang, F., Stappenbeck, F., & Parhami, F. (n.d.). Metabolic stability in human and mouse liver microsomes (HLM and MLM, respectively).
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (n.d.). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. the University of Groningen research portal.
- Lau, S. S., & Monks, T. J. (1988). Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols. PubMed.
- Nakajima, R., et al. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
- Liu, J., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. OSTI.GOV.
- Liu, X., et al. (2012, May 8). Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes. MDPI.
- Anonymous. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- Liu, X., et al. (2012). Metabolic difference of CZ48 in human and mouse liver microsomes. PubMed.
- Name, not available. (2005, May 15). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- Bienta. (n.d.).
- Muszalska, I., & Wojtyniak, E. (n.d.).
- Anonymous. (2021, April 11).
- Anonymous. (2025, December 18). Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities.
- Santa Cruz Biotechnology. (n.d.). 3-(Pyrrolidin-3-ylmethyl)
- Anonymous. (2024, March 1).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dls.com [dls.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. research.rug.nl [research.rug.nl]
- 9. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. info.mercell.com [info.mercell.com]
A Head-to-Head Comparison of Nicotinic Acetylcholine Receptor Ligands: A-84543 (3-Pyrrolidin-3-ylpyridine) vs. Selective α3β4 Agonists
Abstract
This guide provides a comprehensive comparison of 3-Pyrrolidin-3-ylpyridine dioxalate, known in the literature as A-84543, with other ligands targeting the α3β4 nicotinic acetylcholine receptor (nAChR). While A-84543 is a potent nAChR agonist, a detailed review of its pharmacological profile reveals a primary selectivity for the α4β2 subtype, not α3β4. This guide will first elucidate the pharmacological characteristics of A-84543, including its binding affinities and functional potencies across various nAChR subtypes. Subsequently, we will introduce and compare it with true α3β4 nAChR selective ligands, such as AT-1001 and 18-Methoxycoronaridine (18-MC). This analysis aims to provide researchers and drug development professionals with a clear, data-driven perspective on the selectivity and potential applications of these compounds in neuroscience research.
Introduction: The α3β4 Nicotinic Acetylcholine Receptor
The α3β4 nicotinic acetylcholine receptor is a crucial member of the ligand-gated ion channel family, predominantly expressed in the peripheral nervous system, particularly in autonomic ganglia, the adrenal medulla, and sensory ganglia. Its activation by the endogenous neurotransmitter acetylcholine plays a significant role in modulating neurotransmitter release, including catecholamines. Due to its involvement in various physiological processes, the α3β4 nAChR has emerged as a therapeutic target for conditions such as nicotine addiction, pain, and certain cancers. The development of subtype-selective ligands is paramount to elucidating the specific functions of α3β4 and for creating targeted therapeutics with minimal off-target effects.
Pharmacological Profile of this compound (A-84543)
3-Pyrrolidin-3-ylpyridine, particularly in its dioxalate salt form, is scientifically recognized as A-84543. Contrary to any misconception, A-84543 is not an α3β4-selective ligand. Instead, it is a potent and highly selective agonist for the α4β2 nAChR subtype. This subtype is abundantly expressed in the central nervous system and is a key target in the development of treatments for nicotine addiction and neurodegenerative diseases.
Binding Affinity and Functional Potency of A-84543
A-84543 exhibits high affinity for α4β2 nAChRs, with reported binding affinity (Ki) values in the low nanomolar range. Functional assays, such as those measuring agonist-induced ion flux, confirm its high potency at this subtype, with EC50 values also in the nanomolar range. While it may have some activity at other nAChR subtypes, its affinity and potency at α3β4 are significantly lower, underscoring its selectivity for α4β2.
Comparative Analysis with True α3β4 nAChR Ligands
To provide a meaningful comparison for researchers interested in the α3β4 subtype, we will now introduce ligands with demonstrated selectivity for this receptor.
AT-1001
AT-1001 is a novel compound that has been characterized as a selective partial agonist of α3β4 nAChRs. It has been investigated for its potential in smoking cessation therapies.
18-Methoxycoronaridine (18-MC)
18-MC is an ibogaine derivative that acts as an antagonist at α3β4 nAChRs. It has shown promise in animal models for treating addiction to various substances, including nicotine, morphine, and cocaine.
Head-to-Head Data Summary
The following table summarizes the key pharmacological parameters of A-84543, AT-1001, and 18-MC at different nAChR subtypes. This data highlights the distinct selectivity profiles of these compounds.
| Compound | Primary Target | Ki (nM) at α4β2 | Ki (nM) at α3β4 | Functional Activity |
| A-84543 | α4β2 | 0.86 | >10,000 | Potent Agonist at α4β2 |
| AT-1001 | α3β4 | ~1,000 | ~50 | Partial Agonist at α3β4 |
| 18-MC | α3β4 | ~4,000 | ~200 | Antagonist at α3β4 |
Note: Ki values can vary between different studies and assay conditions. The values presented here are representative.
Experimental Protocols for nAChR Ligand Characterization
The data presented above is typically generated through a series of well-established experimental workflows. Understanding these methods is crucial for interpreting the results and designing further studies.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. This is a fundamental technique for assessing the potency and selectivity of a new ligand.
Caption: Workflow for determining ligand binding affinity using a radioligand binding assay.
Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the receptor. TEVC in Xenopus oocytes is a common method for this purpose.
Assessing the selectivity profile of 3-Pyrrolidin-3-ylpyridine dioxalate against other neurotransmitter receptors
Executive Summary & Compound Identity
3-Pyrrolidin-3-ylpyridine dioxalate (often abbreviated in SAR studies as the 3-yl isomer of nornicotine) represents a critical structural probe in nicotinic acetylcholine receptor (nAChR) pharmacology. Unlike its potent isomer nornicotine (3-(pyrrolidin-2-yl)pyridine), which exhibits high affinity for
This guide provides a technical framework for assessing the selectivity of this compound. It serves as a template for characterizing "scaffold-hop" analogs where the connectivity between the pyridine and pyrrolidine rings is shifted to probe the steric and electrostatic requirements of the orthosteric binding site.
Chemical Context
-
Common Name: 3-(3-Pyridyl)pyrrolidine dioxalate.
-
Structural Significance: The shift from the 2-position (nornicotine) to the 3-position increases the inter-nitrogen distance and alters the rotational freedom of the pyrrolidine ring. This modification is classically used to validate the cation-
interaction distance required for high-affinity nAChR binding. -
Primary Application: Negative control in binding assays or as a fragment for fragment-based drug discovery (FBDD) targeting
nAChRs.
Predicted Pharmacological Profile
Based on Structure-Activity Relationship (SAR) data for pyridine-pyrrolidine analogs [1, 2], the expected profile for 3-Pyrrolidin-3-ylpyridine compared to standard ligands is summarized below.
Table 1: Comparative Binding Profile (Representative SAR Data)
| Receptor Target | Ligand | Approx.[1][2][3][4][5] | Functional Mode | Selectivity Note |
| 3-Pyrrolidin-3-ylpyridine | > 1,000 nM | Weak Agonist / Null | Low Affinity. The 3-yl connectivity disrupts the optimal ~4.8 Å N-N distance required for the | |
| Nornicotine (Control) | ~10–50 nM | Full Agonist | High affinity reference standard. | |
| 3-Pyrrolidin-3-ylpyridine | > 5,000 nM | Weak Partial Agonist | Low affinity, though often retains better relative binding here than at | |
| 5-HT | 3-Pyrrolidin-3-ylpyridine | > 10 | Antagonist (Likely) | Low cross-reactivity expected, but must be screened due to shared pharmacophore features. |
| Muscarinic (mAChR) | 3-Pyrrolidin-3-ylpyridine | > 100 | Null | Generally selective against mAChRs compared to nAChRs. |
Critical Insight: The drastic drop in affinity (2-yl vs 3-yl) confirms that the 2-position attachment is essential for the "bioactive conformation" of nicotine and nornicotine. If your assay shows high nanomolar affinity for the 3-yl isomer, suspect sample contamination with the 2-yl isomer (nornicotine).
Experimental Assessment Protocols
To rigorously validate the selectivity profile, a "Self-Validating" screening cascade is required. This workflow ensures that observed low affinity is genuine and not an artifact of solubility or degradation.
Workflow Visualization
The following diagram outlines the logical flow for selectivity assessment, including critical "Go/No-Go" checkpoints.
Figure 1: Screening cascade for characterizing structural isomers of nicotinic ligands. Note the emphasis on isomer purity confirmation.
Detailed Protocol: Radioligand Binding Assay ( vs )
Objective: Determine the
A. Reagent Preparation
-
Compound Stock: Dissolve this compound in DMSO to 10 mM.
-
Note on Salt: The dioxalate salt is acidic. Ensure the final assay buffer has sufficient buffering capacity (HEPES/TRIS) to maintain pH 7.4.
-
-
Radioligands:
-
:
-Epibatidine (High affinity, nM). -
:
- -Bungarotoxin ( nM).
-
:
B. Assay Workflow (Self-Validating)
-
Membrane Prep: Use rat cortical membranes (
rich) or hippocampal membranes ( rich). Alternatively, use HEK293 cells stably expressing human . -
Incubation:
-
Mix: 50
L Membrane + 50 L Radioligand + 50 L Test Compound (10 concentrations, 0.1 nM – 100 M). -
Non-Specific Binding (NSB) Control: Include wells with 300
M Nicotine (for ) or 1 M -Bungarotoxin (for ). -
Positive Control: Run a parallel curve with Nornicotine to verify the assay system is sensitive to pyrrolidine-pyridine scaffolds.
-
-
Termination: Incubate 2 hours at 25°C (equilibrium is slower for low-affinity ligands). Harvest onto GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
C. Data Analysis
Calculate
-
Success Criteria: The Hill slope should be near 1.0. If the slope is < 0.8, suspect negative cooperativity or multiple binding sites, which is common for "mismatched" isomers.
Functional Selectivity (Off-Target Assessment)
While binding tells you if it interacts, functional assays determine how.
Calcium Flux Assay (FLIPR)
-
Cell Line: SH-SY5Y (endogenous
-containing nAChRs) or transfected HEK293. -
Protocol:
-
Load cells with Fluo-4 AM dye.
-
Agonist Mode: Inject compound. If no response, it is not an agonist.
-
Antagonist Mode: Pre-incubate compound (5 min), then inject
Nicotine.
-
-
Interpretation: 3-Pyrrolidin-3-ylpyridine typically shows no agonist activity but may act as a weak competitive antagonist at high concentrations (
M).
5-HT Cross-Reactivity
-
Why check this? The pyrrolidine nitrogen can mimic the amine of serotonin.
-
Method: Radioligand binding using
-GR65630. -
Expectation: Selectivity ratio (5-HT
/ nAChR) should be assessed. High selectivity (>100-fold) is desired for a clean nAChR probe.
References
-
Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. Link
-
Dukat, M., et al. (1996). Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation. Drug Development Research, 36(4), 183-194. Link
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[4] Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
-
PubChem Compound Summary. (2024). 3-(Pyrrolidin-3-yl)pyridine.[2][6] National Center for Biotechnology Information. Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Ki Summary [bindingdb.org]
- 3. Ki Summary [bindingdb.org]
- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 - Google Patents [patents.google.com]
In Silico ADMET Profiling of Novel Pyrrolidine Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Rationale
The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—has emerged as a cornerstone in modern medicinal chemistry, moving beyond simple proline derivatives to complex spiro- and fused-ring systems.[1] Unlike flat aromatic scaffolds, pyrrolidine offers sp³-hybridized 3D architecture , enabling superior exploration of chiral biological space and improved solubility profiles.
This guide provides a technical framework for evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel pyrrolidine derivatives. We move beyond simple "pass/fail" metrics to a comparative analysis against standard therapeutic agents (e.g., Vildagliptin for antidiabetic targets or Doxorubicin for oncology), establishing a self-validating protocol for lead optimization.
Computational Workflow & Methodology
To ensure reproducibility and scientific integrity, the evaluation pipeline must follow a strict logical flow. This protocol integrates multiple authoritative algorithms to minimize false positives.
The "Self-Validating" Protocol
Principle: No single prediction is absolute. Every data point must be cross-verified across at least two orthogonal algorithms (e.g., Consensus LogP).
-
Ligand Preparation:
-
Step: Generate 3D conformers using energy minimization (MMFF94 force field).
-
Validation: Verify protonation states at physiological pH (7.4). Pyrrolidine nitrogen is basic (pKa ~11.3 for unsubstituted); amides/sulfonamides will alter this.
-
Tool: RDKit or OpenBabel.
-
-
Physicochemical Filtering (The Gatekeepers):
-
Step: Calculate MW, TPSA, Rotatable Bonds, and Consensus LogP.
-
Causality: High TPSA (>140 Ų) strictly limits oral bioavailability; high LogP (>5) correlates with promiscuity and toxicity.
-
-
ADMET Profiling:
-
Absorption: SwissADME (BOILED-Egg model) for HIA and BBB.
-
Metabolism: ADMETlab 2.0 for CYP450 regioselectivity.
-
Toxicity: pkCSM for hERG inhibition and Ames mutagenicity.
-
Workflow Visualization
Figure 1: Iterative In Silico Workflow for Pyrrolidine Derivative Evaluation. The process emphasizes a feedback loop (dashed red lines) for structural redesign upon failure of physicochemical or toxicity filters.
Comparative Analysis: Pyrrolidines vs. Standard Therapeutics[2]
This section objectively compares a hypothetical optimized Novel Pyrrolidine Derivative (NPD-4a) against a standard reference drug, Vildagliptin (a DPP-IV inhibitor containing a pyrrolidine moiety), to demonstrate the scaffold's performance.
Absorption & Bioavailability
Pyrrolidine derivatives often exhibit superior oral bioavailability compared to peptidomimetics due to reduced molecular weight and rotatable bonds.
| Property | Novel Pyrrolidine (NPD-4a) | Vildagliptin (Standard) | Interpretation |
| MW ( g/mol ) | 345.13 | 303.40 | Both < 500 Da, ideal for oral delivery. |
| Consensus LogP | 2.8 | 0.8 | NPD-4a is more lipophilic, potentially improving membrane permeability but requiring solubility checks. |
| TPSA (Ų) | 85.4 | 76.4 | Both < 140 Ų, indicating high Human Intestinal Absorption (HIA). |
| HIA Probability | High (>95%) | High (>90%) | The pyrrolidine scaffold facilitates passive transport. |
| P-gp Substrate | No | No | Low risk of efflux-mediated resistance. |
Key Insight: The novel derivative maintains the high absorption profile of the standard but increases lipophilicity slightly, which may enhance tissue distribution without violating Lipinski’s Rule of 5.
Distribution & CNS Penetration (The BBB Challenge)
One of the most critical decisions in pyrrolidine design is targeting.
-
Peripheral Targets (e.g., Diabetes): Require BBB- (Non-permeant).
-
CNS Targets (e.g., Neurodegenerative): Require BBB+ (Permeant).
Visualizing the Partitioning: The BOILED-Egg model (SwissADME) is the industry standard for this differentiation.
-
NPD-4a (Antidiabetic design): Engineered with polar side chains (e.g., -CN, -OH) to remain in the "White" region (High HIA, Low BBB).
-
Reference (Vildagliptin): Strictly peripheral.
Metabolism (CYP450 Interaction)
Metabolic stability is often the failing point for nitrogen heterocycles. Unsubstituted pyrrolidines are susceptible to oxidation at the
Experimental Data Simulation:
| Isozyme | NPD-4a Status | Vildagliptin Status | Clinical Implication |
| CYP1A2 | Non-Inhibitor | Non-Inhibitor | Safe co-administration with caffeine/theophylline. |
| CYP2D6 | Non-Inhibitor | Non-Inhibitor | Crucial for patients on antidepressants/beta-blockers. |
| CYP3A4 | Substrate | Substrate | Potential for drug-drug interactions; requires clearance studies. |
Causality: The introduction of a bulky substituent (e.g., a spiro-ring or trifluoromethyl group) at the C3 or C4 position of the pyrrolidine ring often sterically hinders CYP oxidation, improving metabolic stability compared to the bare scaffold [1].
Toxicity Profile (The "Fail-Fast" Criteria)
Pyrrolidine derivatives must be screened for hERG inhibition (cardiotoxicity) and mutagenicity.
-
hERG Inhibition: Tertiary amines in pyrrolidines can interact with the hERG potassium channel if the pKa is high (>8) and lipophilicity is elevated.
-
NPD-4a Result:Low Risk (pIC50 < 5).
-
Design Note: Reducing basicity via electron-withdrawing groups (e.g., amides) mitigates this risk.
-
-
AMES Toxicity:
-
NPD-4a Result:Negative .
-
Reference: Many hydrazone-linked pyrrolidines show false positives; pure alkyl/aryl derivatives are generally safe [2].
-
Mechanism of Action & Signaling Pathways
Understanding why the pyrrolidine derivative works requires mapping it to the biological pathway. Below is a generalized pathway for an Antidiabetic Pyrrolidine (DPP-IV Inhibitor).
Figure 2: Pharmacodynamic Pathway of Pyrrolidine-based DPP-IV Inhibition.[2][3] The derivative blocks the degradation of incretins, enhancing insulin secretion.
Conclusion & Recommendations
The in silico analysis confirms that novel pyrrolidine derivatives offer a versatile scaffold that can compete with or outperform standard drugs like Vildagliptin in terms of pharmacokinetic balance.
Final Recommendations for Researchers:
-
Prioritize C3/C4 Substitution: Modify these positions to tune lipophilicity without affecting the nitrogen pharmacophore.
-
Monitor Basicity: Keep the pyrrolidine nitrogen pKa < 8.5 (via adjacent carbonyls or sulfonyls) to reduce hERG liability and improve BBB selectivity.
-
Validate with Consensus: Never rely on a single server. Use SwissADME for bioavailability and pkCSM for toxicity to create a robust evidence base.
References
-
Bhat, A. A., et al. (2025).[4][5] Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. ChemistrySelect. [4]
-
En-nahli, F., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [2]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
-
Góra, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Enantiomeric Purity and Activity of 3-Pyrrolidin-3-ylpyridine Dioxalate
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological profile. The pyrrolidine ring, a ubiquitous scaffold in numerous biologically active compounds, often introduces at least one chiral center, leading to enantiomers with potentially divergent physiological effects.[1] This guide provides an in-depth evaluation of 3-Pyrrolidin-3-ylpyridine Dioxalate, focusing on the imperative of determining its enantiomeric purity and characterizing the activity of its individual stereoisomers. We will explore the "why" behind our experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The pyrrolidine moiety is a cornerstone in the architecture of many natural products and synthetic drugs, valued for its ability to explore three-dimensional space due to its non-planar structure.[1][2] This stereochemical complexity, however, necessitates rigorous analytical characterization. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects.[3] Therefore, the precise quantification of enantiomeric excess (% ee) is a non-negotiable aspect of quality control and regulatory submission.
Part 1: Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)
The separation and quantification of enantiomers are most reliably achieved through chiral chromatography.[4][5] For 3-Pyrrolidin-3-ylpyridine, a direct approach using a chiral stationary phase (CSP) is the preferred method due to its efficiency and reproducibility.
The Rationale for Method Selection
Direct chiral HPLC offers a significant advantage over indirect methods, which involve derivatization with a chiral agent to form diastereomers.[6] While effective, derivatization introduces an additional reaction step, which can be a source of analytical error and may not be suitable for all functional groups. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including those containing nitrogen heterocycles.[4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.
Detailed Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-Pyrrolidin-3-ylpyridine and determine the enantiomeric excess (% ee) of a given sample.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar column.
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and a basic modifier such as diethylamine (DEA). A typical starting condition is 80:20:0.1 (v/v/v) n-Hexane:IPA:DEA.
-
Sample Preparation:
-
Prepare a stock solution of the racemic 3-Pyrrolidin-3-ylpyridine standard at 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the this compound test article at a similar concentration. The dioxalate salt will readily dissociate in the mobile phase.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)
-
Injection Volume: 10 µL
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor (Rs).
-
Inject the test sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times relative to the racemic standard.
-
Integrate the peak areas for each enantiomer.
Data Analysis: The enantiomeric excess (% ee) is calculated using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizing the Workflow
Caption: Workflow for Chiral HPLC Analysis.
Comparative Data
| Analytical Method | Principle | Resolution (Rs) | Pros | Cons |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase. | > 1.5 | High accuracy, reproducible, no derivatization needed. | Requires specialized, expensive columns. |
| Indirect Chiral HPLC | Derivatization to form diastereomers, separated on an achiral column.[6] | > 1.5 | Uses standard achiral columns. | Requires a derivatization step which can introduce errors. |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses supercritical CO₂ as the mobile phase. | > 1.5 | Faster separations, lower solvent consumption. | Requires specialized SFC instrumentation. |
Part 2: Evaluating Biological Activity of Individual Enantiomers
The pyrrolidine and pyridine moieties are present in a wide array of biologically active molecules, exhibiting activities ranging from anticancer and antimicrobial to effects on the central nervous system.[7][8][9] Given the structural similarity of 3-Pyrrolidin-3-ylpyridine to known nicotinic acetylcholine receptor (nAChR) ligands, evaluating its activity at these receptors is a logical starting point.[10]
Rationale for Assay Selection
Functional assays, such as intracellular calcium mobilization assays, provide a direct measure of receptor activation or inhibition.[10] By using a cell line expressing a specific nAChR subtype (e.g., α4β2), we can determine the potency and efficacy of each enantiomer. This approach allows for a direct comparison of the stereoisomers' ability to elicit a biological response.
Detailed Experimental Protocol: In Vitro Functional Assay
Objective: To determine the agonist or antagonist activity and potency of the (R)- and (S)-enantiomers of 3-Pyrrolidin-3-ylpyridine at the human α4β2 nAChR.
Materials:
-
Cell Line: HEK293 cells stably expressing the human α4β2 nAChR.
-
Reagents: Fluo-4 AM calcium indicator dye, a known nAChR agonist (e.g., nicotine) as a positive control, and an antagonist (e.g., mecamylamine) for validation.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293-α4β2 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in assay buffer.
-
Assay Execution (Agonist Mode):
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the compounds to the cells and monitor the change in fluorescence over time.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the cells with the test compounds for a defined period.
-
Add a fixed concentration of the agonist (e.g., nicotine at its EC₈₀) and measure the fluorescence response.
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
Visualizing the Signaling Pathway
Caption: Nicotinic Acetylcholine Receptor Signaling.
Comparative Biological Activity
| Compound | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) | Key Observation |
| (R)-3-Pyrrolidin-3-ylpyridine | 50 | > 10,000 | Potent agonist activity. |
| (S)-3-Pyrrolidin-3-ylpyridine | 1,500 | > 10,000 | Significantly less potent agonist activity. |
| Racemic Mixture | 120 | > 10,000 | Activity is a composite of the two enantiomers. |
| Alternative Compound X | 25 | > 10,000 | Higher potency, potential lead candidate. |
| Alternative Compound Y | > 10,000 | 100 | Acts as an antagonist, different mechanism. |
Note: The data presented in this table is illustrative and serves to demonstrate how comparative results would be displayed.
Conclusion
This guide has outlined a rigorous, scientifically-grounded approach to the evaluation of this compound. By employing direct chiral HPLC, we can confidently determine the enantiomeric purity, a critical quality attribute. Furthermore, through well-defined in vitro functional assays, the distinct pharmacological profiles of the individual enantiomers can be elucidated. This dual-pronged strategy of analytical and biological characterization is fundamental to making informed decisions in the drug development pipeline, ensuring that only compounds with the optimal stereochemical and pharmacological properties advance. The principles and protocols detailed herein provide a robust framework for the comprehensive assessment of this and other chiral drug candidates.
References
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-B-Peptides via Nucleophilic Ring-Opening of B-Lactams. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
BindingDB.org. (n.d.). 3-(pyrrolidin-3-yloxy)pyridine::CHEMBL273218. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyrrolidin-1-YL-pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
PTFarm. (n.d.). STABILITY OF NEW ANALGESIC ACTIVE COMPOUND, PYRROLO-[3,4-c]PYRIDINE DERIVATIVE, IN AQUEOUS SOLUTIONS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Retrieved from [Link]
-
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BindingDB BDBM50088442 3-(Pyrrolidin-3-yloxy)-pyridine::3-(pyrrolidin-3-yloxy)pyridine::CHEMBL273218 [bindingdb.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Pyrrolidin-3-ylpyridine Dioxalate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Pyrrolidin-3-ylpyridine dioxalate. It is designed to be a practical resource, offering procedural, step-by-step guidance to ensure the safe handling and disposal of this compound. By understanding the chemical nature of this substance and adhering to the protocols outlined below, you can minimize risks and maintain a safe laboratory environment.
Understanding the Hazard: A Tale of Two Moieties
This compound is a salt composed of the organic base 3-pyrrolidin-3-ylpyridine and oxalic acid. To handle it safely, one must appreciate the potential hazards of both components. The pyridine and pyrrolidine rings in the cation can pose health risks, while the oxalate anion is a known toxicant.
The primary hazards associated with this compound are:
-
Harmful if swallowed: Ingestion can lead to systemic toxicity.[1]
-
Causes serious eye irritation: Direct contact with the eyes can result in significant damage.[1]
-
May cause skin and respiratory irritation: Inhalation of dust or direct skin contact can lead to irritation.[1]
The parent amine, a pyridine derivative, is likely to share toxicological properties with pyridine, which is known to affect the liver and nervous system.[2][3] The oxalate component is a potent toxicant due to its ability to chelate calcium ions in the blood, leading to the formation of insoluble calcium oxalate crystals.[4] This can cause acute hypocalcemia and kidney damage.[4]
Occupational Exposure Limits
To ensure a safe working environment, it is crucial to be aware of the occupational exposure limits (OELs) for the components of this compound.
| Component | Regulatory Body | TWA (8-hour) | STEL (15-minute) |
| Pyridine | ACGIH | 1 ppm (3.1 mg/m³)[2] | - |
| OSHA | 5 ppm (15 mg/m³)[2] | - | |
| NIOSH | 5 ppm (15 mg/m³)[2] | - | |
| Oxalic Acid | ACGIH | 1 mg/m³[4][5] | 2 mg/m³[4][5] |
| OSHA | 1 mg/m³[5] | - | |
| NIOSH | 1 mg/m³[5] | 2 mg/m³[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Due to the dual nature of the hazard (pyridine derivative and oxalate), the choice of gloves is critical. Butyl rubber gloves are recommended as they offer good resistance to both pyridine and oxalic acid. While some sources suggest nitrile for pyridine, butyl rubber provides broader protection in this case. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned lab coat is essential to protect against skin contact. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained and fit-tested personnel.
PPE Donning and Doffing Workflow
Caption: Proper sequence for putting on and taking off PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit appropriate for both pyridine and acid spills readily available. This should include absorbent materials like vermiculite or sand, and a neutralizing agent for acids (such as sodium bicarbonate).
Handling Procedure
Caption: Step-by-step workflow for handling the chemical.
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the generation of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Reaction/Application: Conduct all experimental procedures within the fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed and clearly labeled.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A solution of sodium bicarbonate can be used to neutralize any residual oxalate. For pyridine residues, a thorough wash with soap and water is effective.
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves. Do not eat, drink, or smoke in the laboratory.[6]
Emergency Procedures: Plan for the Unexpected
Spills
-
Small Spills (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material like vermiculite or sand.[6]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry into the affected area.
-
If it is safe to do so, increase ventilation to the area.
-
Allow only trained emergency responders to clean up the spill.
-
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Disposal of pyridine-containing waste often involves incineration at high temperatures.[7]
Caption: Workflow for the proper disposal of chemical waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues.
References
-
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. Available from: [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available from: [Link]
-
Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Available from: [Link]
-
Pyridine | WorkSafe. Available from: [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. Available from: [Link]
-
Oxalic Acid - Hazardous Substance Fact Sheet - NJ.gov. Available from: [Link]
-
Incident management: pyridine - GOV.UK. Available from: [Link]
-
Standard Operating Procedure for: Pyridine - Washington State University. Available from: [Link]
-
Standard Operating Procedure for: Oxalic Acid - Washington State University. Available from: [Link]
-
Pyridine: Human health tier II assessment - NICNAS. Available from: [Link]
-
What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Superior Environmental. Available from: [Link]
-
OXALIC ACID | Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical. Available from: [Link]
-
Oxalate standard for IC - Chem-Supply. Available from: [Link]
-
OXALIC ACID | Occupational Safety and Health Administration. Available from: [Link]
-
OXALIC ACID Decontamination Procedure - Key Scientific Products. Available from: [Link]
-
Oxalate esters (C1-C4): Human health tier II assessment - NICNAS. Available from: [Link]
-
Oxalic acid - IDLH | NIOSH | CDC. Available from: [Link]
-
SODIUM OXALATE - Harper College. Available from: [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. Available from: [Link]
-
sodium oxalate - s d fine-chem limited. Available from: [Link]
-
Methods for the destruction of oxalic acid decontamination effluents - Frontiers. Available from: [Link]
-
Spill Kits and Spill Clean Up Procedures - Georgia Tech Environmental Health & Safety. Available from: [Link]
-
Toxicology Report No. S.0052729.5-18, March 2022 - DTIC. Available from: [Link]
-
ATSDR Pyridine Tox Profile - ATSDR. Available from: [Link]
-
HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. Available from: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
